Chlorpromazine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSMERQALIEGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2S.ClH, C17H20Cl2N2S | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024827 | |
| Record name | Chlorpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorpromazine hydrochloride appears as white or creamy-white odorless crystalline powder with very bitter taste. pH (5% aqueous solution) 4.0-5.5. pH (10% aqueous solution) 4-5. (NTP, 1992) | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
69-09-0 | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorpromazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorpromazine hydrochloride [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpromazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17479 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10H-Phenothiazine-10-propanamine, 2-chloro-N,N-dimethyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorpromazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorpromazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WP59609J6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
378 to 385 °F (decomposes) (NTP, 1992) | |
| Record name | CHLORPROMAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20027 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Accidental Revolution: An In-depth Technical Guide to the Discovery of Chlorpromazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of chlorpromazine (B137089) hydrochloride in the mid-20th century represents a watershed moment in the history of medicine, marking the dawn of modern psychopharmacology. This technical guide provides a comprehensive overview of the serendipitous and systematic events that led to the synthesis, preclinical evaluation, and clinical application of the first effective antipsychotic agent. It details the pivotal experiments, presents available quantitative data from seminal studies, and illustrates the logical and scientific progression of this groundbreaking discovery. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a deep dive into the foundational work that transformed the treatment of psychotic disorders.
Introduction: The Pre-Chlorpromazine Era
Prior to the 1950s, the treatment landscape for severe mental illnesses such as schizophrenia was bleak. Therapeutic options were limited to crude and often brutal interventions like electroconvulsive therapy, insulin (B600854) coma therapy, and psychosurgery, with custodial care in asylums being the most common outcome.[1] The understanding of the neurobiological basis of psychiatric disorders was in its infancy, and the concept of targeted pharmacotherapy was largely non-existent.
The journey to chlorpromazine began not in the field of psychiatry, but in the quest for improved antihistamines at the Rhône-Poulenc laboratories in France.[2] This guide will trace the path from the synthesis of phenothiazine (B1677639) derivatives to the revolutionary clinical trials that established chlorpromazine as a cornerstone of psychiatric medicine.
The Synthesis of Chlorpromazine: A Chemical Breakthrough
The story of chlorpromazine's synthesis is rooted in the exploration of phenothiazine compounds. In the 1940s, a team at Rhône-Poulenc, led by chemist Paul Charpentier, was working on developing novel antihistamines.[3] This research led to the synthesis of promethazine (B1679618) in 1947, a phenothiazine derivative with pronounced sedative effects.[4]
In December 1950, in an attempt to enhance the central nervous system effects of these compounds, Charpentier and his team synthesized a series of new derivatives.[4] By introducing a chlorine atom to the phenothiazine nucleus and modifying the amino side chain of an existing compound, they created 3-chloro-10-(3-dimethylaminopropyl)phenothiazine, which was initially designated RP-4560 and would later be known as chlorpromazine.[5]
Synthesis Protocol
Preclinical Investigations: Unveiling a Unique Pharmacological Profile
The newly synthesized compound, RP-4560, was passed on to the pharmacology department at Rhône-Poulenc, headed by Simone Courvoisier, for preclinical evaluation.[3] Courvoisier's team subjected the compound to a battery of animal tests, which revealed a unique and potent profile of central nervous system activity.
Experimental Protocols: Early Animal Studies
Courvoisier and her colleagues employed several innovative animal models to characterize the effects of chlorpromazine.[3]
-
Conditioned Avoidance Response (CAR) in Rats: One of the key tests used was the conditioned avoidance response. Rats were trained to climb a rope at the sound of a bell to avoid an electric shock. While sedatives like phenobarbital (B1680315) would impair the rats' ability to climb the rope altogether, chlorpromazine uniquely abolished the conditioned response to the bell without significantly affecting the motor capacity to climb the rope to escape the shock.[5] This suggested a selective effect on the psychological component of the response rather than just motor sedation.
-
Potentiation of Anesthesia: Early studies also demonstrated that chlorpromazine significantly potentiated the effects of anesthetic agents, allowing for lower doses to be used.[6]
-
Anti-emetic Effects: The compound was also found to have powerful anti-emetic properties.
These preclinical findings highlighted that chlorpromazine was not a typical sedative but possessed a novel mechanism of action that produced a state of "disinterest" or "ataraxy" (a state of calm indifference) without inducing deep sleep.[3]
The "Lytic Cocktail" and "Artificial Hibernation": A Surgical Prelude
The first clinical application of chlorpromazine was not in psychiatry but in surgery, championed by the French surgeon Henri Laborit.[6] Laborit was searching for ways to reduce surgical shock and the physiological stress of anesthesia. He theorized that a "lytic cocktail" of drugs could induce a state of "artificial hibernation," protecting the body from the trauma of surgery.[7]
The Lytic Cocktail Composition
Laborit's lytic cocktail was a combination of drugs intended to produce autonomic stabilization. The typical composition included:
-
Pethidine (Meperidine): An opioid analgesic.
-
Promethazine: A phenothiazine antihistamine with sedative properties.
-
Chlorpromazine (RP-4560): Added for its potent central effects.
The exact ratios and dosages varied, but a common mixture involved pethidine, chlorpromazine, and promethazine in a 2:1:1 ratio.[8]
Laborit observed that patients who received the cocktail containing chlorpromazine exhibited a remarkable state of calmness and detachment from their surroundings, a "disinterestedness" that went beyond simple sedation.[6] It was this profound psychological effect that led Laborit to suggest its potential use in psychiatry.[6]
The Psychiatric Revolution: The Trials at Sainte-Anne Hospital
Following Laborit's suggestion, psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris began to investigate the effects of chlorpromazine on psychiatric patients in 1952.[4] Their initial trials marked a turning point in the history of psychiatry.
Experimental Protocol: The 1952 Delay and Deniker Trial
Delay and Deniker's first major clinical trial involved 38 patients with a range of psychotic disorders.[4] While the detailed methodology of their 1952 publication is not fully available, key aspects of their protocol have been documented:
-
Patient Population: The initial cohort consisted of 38 patients exhibiting symptoms of psychosis, including mania and psychomotor excitement.[4]
-
Dosage and Administration: Unlike Laborit who used lower intravenous doses as part of a cocktail, Delay and Deniker administered chlorpromazine as a standalone treatment via daily injections.[4] They found that higher doses, typically 75-100 mg per day, were necessary to achieve a therapeutic effect in psychiatric patients.[4]
-
Observed Effects: The results were dramatic. Patients who had been agitated and unmanageable became calm and accessible. The treatment went beyond sedation, leading to improvements in thought processes and emotional behavior.[4]
Quantitative Data from Early Studies
The early clinical studies on chlorpromazine were often observational and lacked the rigorous statistical analysis of modern clinical trials. However, they provided the initial quantitative evidence of its efficacy.
| Study | Year | Patient Population | Number of Patients | Dosage | Key Quantitative Findings |
| Delay and Deniker | 1952 | Psychotic patients | 38 | 75-100 mg/day (injections) | Dramatic calming effect and improvement in psychotic symptoms.[4] |
| Lehmann and Hanrahan | 1954 | Schizophrenia, mania, and other psychoses | 71 | Varied | Significant reduction in symptoms of psychosis, with some patients becoming symptom-free.[1] |
| First Psychiatric Patient (Jacques Lh.) | 1952 | Mania | 1 | 50 mg IV initially, total of 855 mg over 3 weeks | Discharged after three weeks, able to "resume normal life".[6] |
Early Understanding of the Mechanism of Action
The precise mechanism of action of chlorpromazine was not understood at the time of its discovery. The initial theory, based on its effects in surgery, was related to "artificial hibernation" and autonomic stabilization.[6] However, as its unique psychological effects became apparent, researchers began to explore its impact on the central nervous system.
It was not until the late 1950s and early 1960s that the role of neurotransmitters like dopamine (B1211576) in the brain began to be elucidated.[9] Arvid Carlsson's work in the late 1950s was pivotal in establishing dopamine as a neurotransmitter.[10] Subsequent research revealed that chlorpromazine's antipsychotic effects were primarily due to its ability to block dopamine D2 receptors in the brain.[6] It was also found to have antagonist effects on a range of other receptors, including serotonin, histamine, alpha-adrenergic, and muscarinic receptors, which contributed to its broad spectrum of effects and side effects.[11]
Visualizing the Discovery and Mechanism
Diagrams of Key Processes
Caption: Logical workflow of the discovery of chlorpromazine.
Caption: Experimental workflow of the conditioned avoidance response test.
Caption: Simplified signaling pathway of chlorpromazine's receptor antagonism.
Conclusion: A Paradigm Shift in Medicine
The discovery of chlorpromazine was a landmark achievement that fundamentally altered the course of psychiatry and neuroscience. It was the first truly effective pharmacological treatment for psychosis, leading to the deinstitutionalization of many patients and ushering in the era of psychopharmacology. The story of its discovery, a blend of systematic chemical research and astute clinical observation, serves as a powerful example of translational medicine. For modern drug development professionals, the history of chlorpromazine underscores the importance of interdisciplinary collaboration and the potential for serendipitous findings to revolutionize a field of medicine. While newer antipsychotics with more refined mechanisms of action have since been developed, chlorpromazine remains a crucial benchmark and a testament to the profound impact of this accidental discovery.
References
- 1. Chlorpromazine after 50 Years [inhn.org]
- 2. researchgate.net [researchgate.net]
- 3. Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker | Science History Institute [sciencehistory.org]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. [Pharmacodynamic properties of 3-chloro-10-(3-dimethylaminopropyl)-phenothiazine hydrochloride (R.P. 4560); experimental study of a new substance used in potentialized anesthesia and in artificial hibernation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [A new vegetative stabilizer; 4560 R.P.] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine: the rewarding years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arvid Carlsson, and the story of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Painlessly Brief History of Dopamine – Resource Center [bio-medical.com]
- 11. Chlorpromazine affects the numbers of Sox-2, Musashi1 and DCX-expressing cells in the rat brain subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chlorpromazine Hydrochloride: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpromazine (B137089) hydrochloride, a cornerstone of psychopharmacology, is a phenothiazine (B1677639) derivative with potent antipsychotic and antiemetic properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its primary mechanism of action involving the antagonism of dopamine (B1211576) receptors. Detailed data is presented in structured tables, and key signaling pathways are visualized using the DOT language. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of neuropsychiatric therapeutics.
Chemical Identity
Chlorpromazine hydrochloride is the hydrochloride salt of chlorpromazine. The presence of the hydrochloride salt enhances its solubility in aqueous solutions.
-
IUPAC Name: 3-(2-chloro-10H-phenothiazin-10-yl)-N,N-dimethylpropan-1-amine;hydrochloride
-
Chemical Formula: C17H19ClN2S·HCl
-
CAS Number: 69-09-0
Chemical Structure:
The core structure consists of a tricyclic phenothiazine ring system, with a chlorine atom at the C-2 position and a dimethylaminopropyl side chain attached to the nitrogen atom of the central ring.
(A 2D chemical structure image of this compound would be placed here in a full whitepaper.)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its formulation, absorption, and distribution characteristics.
| Property | Value | Reference |
| Molecular Weight | 355.33 g/mol | |
| Melting Point | 179-180 °C (decomposes) | |
| Boiling Point | 200-205 °C at 0.8 mmHg (for the free base) | |
| Solubility | Very soluble in water; Freely soluble in ethanol (B145695) | |
| Soluble in methanol, ethanol (660 mg/mL), chloroform, and water (1 g/mL) | ||
| Insoluble in ether and benzene | ||
| pKa | 9.3 | |
| logP (Octanol/Water) | 5.14 (for the free base) |
Pharmacological Properties
This compound's therapeutic effects and side effect profile are a direct consequence of its interactions with a wide range of neurotransmitter receptors.
Pharmacodynamics
Chlorpromazine is a potent antagonist at various receptors, with its antipsychotic effects primarily attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. Its activity at other receptors contributes to its other therapeutic effects and its side effect profile.
| Receptor Target | Binding Affinity (Ki, nM) | Pharmacological Effect | Reference |
| Dopamine D1 | 2.7 | Antipsychotic effects, Extrapyramidal side effects | |
| Dopamine D2 | 0.8 | Antipsychotic effects, Hyperprolactinemia | |
| Dopamine D3 | 2.5 | Potential role in antipsychotic action and side effects | |
| Dopamine D4 | 7.0 | Potential role in antipsychotic action | |
| Serotonin 5-HT1A | 20 | Anxiolytic and antidepressant effects | |
| Serotonin 5-HT2A | 1.2 | Atypical antipsychotic properties, improvement of negative symptoms | |
| α1-Adrenergic | 1.8 | Orthostatic hypotension, sedation | |
| α2-Adrenergic | 10 | Sedation | |
| Histamine H1 | 0.4 | Sedation, weight gain, antiemetic effects | |
| Muscarinic M1 | 13 | Anticholinergic side effects (dry mouth, blurred vision, constipation) | |
| Muscarinic M2 | 30 | Anticholinergic side effects |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by variable absorption and extensive metabolism.
| Parameter | Value | Reference |
| Bioavailability (Oral) | 10-70% (highly variable) | |
| Time to Peak Plasma Concentration | 2-4 hours | |
| Protein Binding | >90% | |
| Volume of Distribution | 10-20 L/kg | |
| Metabolism | Extensive hepatic metabolism via CYP2D6, CYP1A2, and CYP3A4 | |
| Elimination Half-life | ~30 hours | |
| Excretion | Primarily as metabolites in urine and feces |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of chlorpromazine as an antipsychotic is its ability to block dopamine D2 receptors in the postsynaptic neurons of the mesolimbic pathway. This blockade reduces the excessive dopaminergic neurotransmission that is thought to underlie the positive symptoms of schizophrenia.
Dopamine D2 Receptor Antagonism Signaling Pathway
The following diagram illustrates the signaling cascade following dopamine binding to the D2 receptor and how this compound antagonizes this process.
Caption: Dopamine D2 receptor signaling and its antagonism by chlorpromazine.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Objective: To quantify the affinity of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.
Materials:
-
Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a specific D2 antagonist).
-
Non-specific binding control: Haloperidol or unlabeled Spiperone.
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing D2 receptors in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate or individual tubes, add the following in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., 0.1-1.0 nM [³H]-Spiperone).
-
Increasing concentrations of this compound (for competition curve).
-
For total binding wells, add buffer instead of chlorpromazine.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the reaction mixtures at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of chlorpromazine that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Clinical Applications and Side Effects
Clinical Uses:
-
Treatment of schizophrenia and other psychotic disorders.
-
Management of nausea and vomiting.
-
Treatment of intractable hiccups.
-
Control of agitation and restlessness in certain medical conditions.
Common Side Effects:
-
Extrapyramidal Symptoms (EPS): Parkinsonism, akathisia, dystonia.
-
Anticholinergic Effects: Dry mouth, blurred vision, constipation, urinary retention.
-
Cardiovascular Effects: Orthostatic hypotension, tachycardia.
-
Endocrine Effects: Hyperprolactinemia leading to gynecomastia and menstrual irregularities.
-
Sedation and Weight Gain.
-
Tardive Dyskinesia: A serious, potentially irreversible movement disorder with long-term use.
Conclusion
This compound remains a significant molecule in the field of neuroscience and pharmacology. Its multifaceted receptor binding profile provides a basis for its therapeutic efficacy in psychosis and emesis, while also accounting for its notable side effects. A thorough understanding of its chemical and pharmacological properties is essential for the rational design of new central nervous system drugs with improved efficacy and safety profiles. This guide has provided a detailed technical overview to aid researchers and clinicians in their ongoing work with this and related compounds.
A Technical Guide to the Mechanism of Action of Chlorpromazine as a Dopamine Antagonist
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpromazine (B137089), a phenothiazine (B1677639) derivative, was the first antipsychotic medication developed and is considered a prototypical first-generation or "typical" antipsychotic.[1][2] Its therapeutic efficacy in treating psychotic disorders, particularly schizophrenia, is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[3][4][5] This document provides an in-depth examination of this mechanism, detailing its interaction with various dopamine receptor subtypes, the subsequent effects on intracellular signaling pathways, and the pharmacological basis for both its therapeutic actions and adverse effects. We present quantitative binding affinity data, detailed experimental protocols for assessing receptor interaction, and visualizations of the key molecular and systemic pathways involved.
Introduction: The Dopamine Hypothesis and Chlorpromazine
The development of chlorpromazine in the 1950s revolutionized the treatment of schizophrenia and gave rise to the dopamine hypothesis of psychosis.[3][5] This hypothesis posits that an overactivity of dopaminergic pathways, particularly in the mesolimbic region of the brain, contributes to the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[3][5] First-generation antipsychotics like chlorpromazine exert their therapeutic effect by blocking dopamine receptors, thereby reducing this excessive dopaminergic neurotransmission.[5][6] While effective, chlorpromazine's broad pharmacological profile, which includes interactions with other neurotransmitter systems, contributes to its complex array of side effects.[1][3][4] Understanding the specifics of its interaction with dopamine receptors is crucial for contextualizing its clinical use and for the development of more targeted antipsychotic agents.
Primary Mechanism: Antagonism of the Dopamine D2 Receptor
The principal mechanism of action for chlorpromazine's antipsychotic effect is its blockade of postsynaptic dopamine D2 receptors.[3][4] All clinically effective antipsychotics demonstrate an affinity for the D2 receptor, and a therapeutic effect is typically achieved when 60-80% of these receptors are occupied.[2][7] Chlorpromazine acts as a competitive antagonist, binding to the D2 receptor at the same site as dopamine but failing to activate it, thus preventing dopamine-mediated signal transduction.[8]
D2 Receptor Signaling Cascade
Dopamine receptors are G protein-coupled receptors (GPCRs) divided into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4).[9][10][11] The D2 receptor is coupled to the inhibitory G protein, Gi/o.[11][12] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] By blocking the D2 receptor, chlorpromazine prevents this cascade, effectively disinhibiting adenylyl cyclase and normalizing cAMP levels in the presence of excessive dopamine.
References
- 1. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 2. Typical antipsychotic - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Chlorpromazine Hydrochloride? [synapse.patsnap.com]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. TYPICAL AND ATYPICAL ANTIPSYCHOTICS — SCHIZOPHRENIA | Learn More About Schizophrenia Today — PSYCHSTORY [psychstory.co.uk]
- 6. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Video: Antipsychotic Drugs: Typical and Atypical Agents [jove.com]
- 8. quora.com [quora.com]
- 9. resources.tocris.com [resources.tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. innoprot.com [innoprot.com]
Chlorpromazine Hydrochloride: A Comprehensive Technical Guide to its Receptor Binding Profile and Affinity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpromazine (B137089), a cornerstone of antipsychotic therapy, exerts its complex pharmacological effects through interactions with a wide array of neurotransmitter receptors. This in-depth technical guide provides a comprehensive overview of the receptor binding profile and affinity of chlorpromazine hydrochloride. Quantitative binding data are systematically presented in tabular format to facilitate comparative analysis. Detailed methodologies for the key experimental techniques used to determine these binding affinities are described, primarily focusing on radioligand binding assays. Furthermore, the principal signaling pathways associated with chlorpromazine's target receptors are elucidated and visualized using Graphviz diagrams, offering a clear representation of its mechanism of action at the molecular level. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and neuropharmacology, providing the foundational data and procedural knowledge essential for understanding the multifaceted nature of chlorpromazine's therapeutic and adverse effects.
Introduction
Chlorpromazine is a first-generation antipsychotic medication that has been instrumental in the treatment of psychotic disorders for decades.[1] Its clinical efficacy is attributed to its ability to antagonize various neurotransmitter receptors in the central nervous system.[1][2] A thorough understanding of its receptor binding profile and the affinity with which it binds to these targets is paramount for comprehending its therapeutic actions, predicting its side-effect profile, and guiding the development of novel antipsychotic agents with improved selectivity and tolerability. This guide synthesizes the available quantitative data on chlorpromazine's binding affinities and details the experimental approaches used to acquire this information.
Receptor Binding Affinity of this compound
The binding affinity of chlorpromazine for various receptors is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity. The following tables summarize the Ki values of chlorpromazine for key neurotransmitter receptors.
Dopamine (B1211576) Receptor Binding Affinity
Chlorpromazine exhibits a high affinity for dopamine receptors, particularly the D2 subtype, which is central to its antipsychotic effects.[1][2]
| Receptor Subtype | Chlorpromazine Ki (nM) |
| D1 | 10 - 73 |
| D2 | 1.4 - 3.5 |
| D3 | 2.5 - 7.5 |
| D4 | 5.5 - 9.7 |
| D5 | 9.5 - 133 |
Note: Data compiled from multiple sources and may exhibit variability due to different experimental conditions.[1][3]
Serotonin (B10506) Receptor Binding Affinity
Chlorpromazine also interacts with several serotonin (5-HT) receptor subtypes, which contributes to its broad pharmacological profile.[4]
| Receptor Subtype | Chlorpromazine Ki (nM) |
| 5-HT1A | Moderate Affinity (Specific Ki values not consistently reported) |
| 5-HT2A | High Affinity (Dose-dependent blockade observed)[4][5] |
| 5-HT2C | Moderate Affinity |
| 5-HT6 | High Affinity |
| 5-HT7 | High Affinity |
Adrenergic Receptor Binding Affinity
Chlorpromazine's antagonist activity at adrenergic receptors is associated with side effects such as orthostatic hypotension.[1][2]
| Receptor Subtype | Chlorpromazine Ki (nM) |
| α1 | High Affinity[3] |
| α2 | Low Affinity[3] |
Muscarinic Acetylcholine Receptor Binding Affinity
Blockade of muscarinic receptors by chlorpromazine leads to anticholinergic side effects.[1][2][6]
| Receptor Subtype | Chlorpromazine Binding |
| M1 | Antagonist[2][7] |
| M2 | Antagonist[7] |
Note: Specific Ki values for muscarinic receptor subtypes are not as consistently reported as for dopamine receptors, but chlorpromazine is a known antagonist at these sites.[6]
Histamine (B1213489) Receptor Binding Affinity
The sedative effects of chlorpromazine are largely due to its potent antagonism of H1 histamine receptors.[1][2]
| Receptor Subtype | Chlorpromazine Binding |
| H1 | Potent Antagonist[8][9] |
Experimental Protocols
The quantitative binding data presented in this guide are primarily derived from competitive radioligand binding assays. This technique is a robust and sensitive method for measuring the affinity of a ligand for its receptor.[10]
Generalized Protocol for Competitive Radioligand Binding Assay
This protocol outlines the fundamental steps involved in determining the Ki of chlorpromazine for a specific receptor.
3.1.1. Materials and Reagents
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human receptor subtype of interest, or from tissue homogenates known to express the receptor.
-
Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Spiperone for D2-like receptors).
-
Test Compound: Unlabeled this compound.
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific Binding Control: A high concentration of an unlabeled ligand (e.g., haloperidol (B65202) or butaclamol) to determine the amount of non-specific binding of the radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
3.1.2. Assay Procedure
-
Incubation: A fixed concentration of the radioligand and varying concentrations of unlabeled chlorpromazine are incubated with the cell membranes in the assay buffer. A parallel incubation is performed with the radioligand and a high concentration of the non-specific binding control.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters under vacuum. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
3.1.3. Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding (radioactivity in the presence of the non-specific control) from the total binding (radioactivity in the absence of a competing ligand).
-
IC50 Determination: The concentration of chlorpromazine that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the chlorpromazine concentration and fitting the data to a sigmoidal dose-response curve. This value is the IC50.
-
Ki Calculation: The IC50 value is converted to a Ki value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways
Chlorpromazine's antagonism of various G-protein coupled receptors (GPCRs) disrupts their downstream signaling cascades. The following diagrams illustrate the primary signaling pathways affected by chlorpromazine.
Dopamine Receptor Signaling
Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which are coupled to stimulatory (Gs) and inhibitory (Gi/o) G-proteins, respectively. Chlorpromazine antagonizes both families.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is coupled to the Gq G-protein, which activates the phospholipase C (PLC) pathway. Chlorpromazine's antagonism of this receptor is thought to contribute to its atypical antipsychotic properties.
Alpha-1 Adrenergic, Muscarinic M1, and Histamine H1 Receptor Signaling
These receptors are also primarily coupled to the Gq signaling cascade, similar to the 5-HT2A receptor. Chlorpromazine's antagonism at these sites leads to a variety of its side effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of antipsychotic drugs to cortical 5-HT2A receptors: a PET study of chlorpromazine, clozapine, and amisulpride in schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorpromazine inhibition of muscarinic-cholinergic responses in the rat parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antagonism of central histamine H1 receptors by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Off-Target Effects of Chlorpromazine Hydrochloride In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089) (CPZ), a phenothiazine (B1677639) derivative, was the first typical antipsychotic drug developed and has been a cornerstone in the treatment of schizophrenia and other psychotic disorders.[1] Its primary therapeutic effect is attributed to its antagonist activity at dopamine (B1211576) D2 receptors.[2] However, chlorpromazine is also known for its extensive off-target pharmacology, interacting with a wide range of other receptors, ion channels, and cellular pathways.[3][4] These off-target effects are responsible for both some of its therapeutic benefits (e.g., antiemetic effects) and its significant side-effect profile, including sedation, hypotension, and anticholinergic symptoms.[5][6]
This technical guide provides an in-depth overview of the in vitro off-target effects of chlorpromazine hydrochloride. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering quantitative data on its binding affinities and functional effects, detailed experimental protocols for key assays, and visualizations of the affected signaling pathways. Understanding these off-target activities is crucial for predicting potential adverse effects, identifying new therapeutic opportunities, and developing more selective pharmacological agents.
Off-Target Binding Affinities and Functional Data
Chlorpromazine exhibits a promiscuous binding profile, interacting with numerous G-protein coupled receptors (GPCRs), ion channels, and other cellular targets. The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of chlorpromazine at various off-target sites.
Receptor Binding Affinities
| Receptor Family | Receptor Subtype | Species | Ki (nM) | Radioligand | Tissue/Cell Line | Reference(s) |
| Adrenergic | α1A | Human | 1.8 | [3H]prazosin | CHO cells | [7][8] |
| α1B | Human | 2.3 | [3H]prazosin | CHO cells | [7][8] | |
| α1D | Human | 2.5 | [3H]prazosin | CHO cells | [7][8] | |
| α2A | Human | 1300 | [3H]rauwolscine | - | [9] | |
| α2C | Human | 83 | [3H]rauwolscine | - | [9] | |
| Muscarinic | M1 | Human | 13 | [3H]pirenzepine | - | [10] |
| M2 | Human | 28 | [3H]AF-DX 384 | - | [10] | |
| M3 | Human | 30 | [3H]4-DAMP | - | [10] | |
| M4 | Human | 15 | [3H]pirenzepine | - | [10] | |
| M5 | Human | 60 | [3H]pirenzepine | - | [10] | |
| Histamine | H1 | Human | 0.5 | [3H]mepyramine | - | [11] |
| Serotonin | 5-HT2A | Human | 3.2 | [3H]ketanserin | - | [12] |
| 5-HT2C | Rat | 27.1 | [3H]mesulergine | - | [12] | |
| 5-HT6 | Human | 6.3 | [3H]LSD | - | [10] | |
| 5-HT7 | Human | 13 | [3H]5-CT | - | [10] |
Ion Channel and Enzyme Inhibition
| Target | Species | IC50 | Assay Conditions | Reference(s) |
| hERG Potassium Channel | Human | 1.56 µM | Patch-clamp in CHO cells | [13] |
| Xenopus laevis | 21.6 µM | Two-microelectrode voltage-clamp in oocytes | [14] | |
| Voltage-gated K+ Channels | Rat | 6.1 µM (inward-rectifying), 16 µM (time-independent outward) | Whole-cell patch-clamp in ventricular myocytes | [15] |
| Store-operated Ca2+ Entry | Rat | 24 µM | Fura-2 AM imaging in PC12 cells | [16][17] |
| CYP1A2 | Human | 9.5 µM | Human liver microsomes | [8] |
| CYP2D6 | Human | 20 µM | Human liver microsomes | [8] |
Key Off-Target Signaling Pathways
Chlorpromazine's interactions with its off-target receptors and channels lead to the modulation of several intracellular signaling pathways. The following diagrams illustrate some of the key pathways affected by chlorpromazine in vitro.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the off-target effects of chlorpromazine.
Radioligand Binding Assay for Receptor Affinity (Ki) Determination
This protocol is a generalized procedure for determining the binding affinity of chlorpromazine for a target receptor using a competitive radioligand binding assay.[1][18][19]
1. Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).
-
50 µL of a fixed concentration of the appropriate radioligand (e.g., [3H]prazosin for α1-adrenergic receptors).
-
50 µL of a range of concentrations of this compound.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the chlorpromazine concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Whole-Cell Patch-Clamp Electrophysiology for hERG Channel Inhibition
This protocol outlines the procedure for measuring the inhibitory effect of chlorpromazine on hERG potassium channels expressed in a mammalian cell line (e.g., HEK293 or CHO cells).[14][20][21][22][23]
1. Cell Culture and Preparation:
-
Culture cells stably expressing the hERG channel in appropriate media.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution.
2. Electrophysiological Recording:
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with intracellular solution. Pipette resistance should be 2-5 MΩ.
-
Obtain a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.
3. Drug Application:
-
After obtaining a stable baseline recording of hERG currents, perfuse the recording chamber with extracellular solution containing various concentrations of this compound.
-
Allow sufficient time for the drug effect to reach steady-state at each concentration.
4. Data Analysis:
-
Measure the peak tail current amplitude in the absence and presence of different concentrations of chlorpromazine.
-
Plot the percentage inhibition of the tail current as a function of the chlorpromazine concentration and fit the data to a Hill equation to determine the IC50 value.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol describes the use of a Seahorse XF Analyzer to assess the impact of chlorpromazine on mitochondrial function by measuring the oxygen consumption rate (OCR).[5][17][18][24][25]
1. Cell Culture and Plating:
-
Plate cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere overnight.
2. Sensor Cartridge Hydration and Drug Plate Preparation:
-
The day before the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, prepare a drug plate containing chlorpromazine and mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) at the desired concentrations in assay medium.
3. Cell Plate Preparation:
-
Remove the cell culture medium from the cell plate and wash with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour before the assay.
4. Seahorse XF Assay:
-
Place the hydrated sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the assay protocol, which will measure the basal OCR, followed by sequential injections of:
-
Chlorpromazine (or vehicle control).
-
Oligomycin (to inhibit ATP synthase).
-
FCCP (an uncoupling agent to induce maximal respiration).
-
Rotenone/antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).
-
5. Data Analysis:
-
The Seahorse XF software will calculate the OCR at each stage of the assay.
-
Analyze the data to determine the effect of chlorpromazine on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Intracellular Calcium Imaging with Fura-2 AM
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to chlorpromazine using the ratiometric fluorescent indicator Fura-2 AM.[3][13][26][27][28]
1. Cell Preparation and Dye Loading:
-
Plate cells on glass-bottom dishes or coverslips.
-
Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with a non-ionic surfactant like Pluronic F-127 in a physiological buffer such as HBSS).
-
Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
2. Fluorescence Microscopy:
-
Mount the dish or coverslip on the stage of a fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths, and a detector for emission at ~510 nm.
3. Image Acquisition and Drug Application:
-
Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.
-
Perfuse the cells with a solution containing this compound at the desired concentration.
-
Continue to acquire images to monitor the change in fluorescence intensity over time.
4. Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point in regions of interest corresponding to individual cells.
-
The F340/F380 ratio is proportional to the intracellular calcium concentration. Changes in this ratio over time reflect the effect of chlorpromazine on calcium signaling.
Conclusion
This compound exhibits a complex in vitro pharmacological profile, with significant activity at a multitude of off-target sites. Its interactions with adrenergic, muscarinic, histaminergic, and serotonergic receptors, as well as various ion channels and intracellular signaling pathways, contribute to its diverse therapeutic and adverse effects. This technical guide provides a comprehensive summary of these off-target effects, including quantitative binding and functional data, detailed experimental protocols for their characterization, and visualizations of the key signaling pathways involved.
For researchers and drug development professionals, a thorough understanding of chlorpromazine's off-target profile is invaluable. It can aid in the interpretation of preclinical and clinical data, facilitate the design of more selective and safer drug candidates, and potentially uncover novel therapeutic applications for this well-established drug. The methodologies and data presented herein serve as a foundational resource for further investigation into the multifaceted pharmacology of chlorpromazine and other promiscuous compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Chlorpromazine inhibits tumour necrosis factor synthesis and cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. The antipsychotic agent chlorpromazine induces autophagic cell death by inhibiting the Akt/mTOR pathway in human U-87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. alpha2C-Adrenoceptor blockade by clozapine and other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, chlorpromazine and three putative atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. moodle2.units.it [moodle2.units.it]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. protocols.io [protocols.io]
- 18. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 22. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 23. researchgate.net [researchgate.net]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 27. ionbiosciences.com [ionbiosciences.com]
- 28. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
The Pharmacokinetics and Metabolism of Chlorpromazine Hydrochloride in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of chlorpromazine (B137089) hydrochloride (CPZ) in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this widely used antipsychotic agent in different species is crucial for the interpretation of toxicological studies, the elucidation of its mechanism of action, and the extrapolation of data to human clinical scenarios. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the complex metabolic pathways of chlorprom-azine.
Pharmacokinetic Parameters of Chlorpromazine in Animal Models
Chlorpromazine exhibits significant interspecies variability in its pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters observed in commonly used animal models. These differences are critical considerations for dose selection and study design in preclinical research.
| Parameter | Dog | Goat | Rat |
| Elimination Half-life (t½) | ~6 hours[1] | 1.51 ± 0.48 hours[1][2] | - |
| Total Body Clearance | - | 80 ± 25 ml/min/kg[2] | - |
| Volume of Distribution (Vd) | - | Much higher than 1[3] | - |
| Protein Binding | >90%[1] | - | - |
Note: Data for all parameters were not consistently available across all species in the reviewed literature. Further targeted studies would be necessary for a complete comparative profile.
Metabolism of Chlorpromazine
Chlorpromazine undergoes extensive metabolism primarily in the liver, leading to the formation of numerous metabolites, some of which are pharmacologically active. The major metabolic pathways are consistent across species and include hydroxylation, N-demethylation, S-oxidation, and conjugation with glucuronic acid.[1][4]
Key Metabolites Identified in Animal Models:
-
7-hydroxychlorpromazine (7-OH-CPZ): A major active metabolite.[5][6]
-
Monodemethyl-chlorpromazine (nor1-CPZ): An active metabolite.[5]
-
Didemethyl-chlorpromazine (nor2-CPZ): A metabolite identified in rats.[7]
-
Chlorpromazine Sulfoxide (CPZSO): A major metabolite with reduced pharmacological activity compared to the parent drug.[1][8]
-
Chlorpromazine N-oxide (CPZ-NO): Another significant metabolite.[8]
-
Promazine (PZ): Identified as a major plasma metabolite in some studies.[7]
The biotransformation of chlorpromazine is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specific isoforms involved include CYP1A2, CYP2D6, CYP4F4, and CYP4F5.[9][10][11] Formation of reactive iminoquinone species, primarily mediated by CYP2D6 and to a lesser extent CYP1A2, has also been reported.[10]
Experimental Protocols
The following section outlines a generalized experimental workflow for conducting a pharmacokinetic study of chlorpromazine in an animal model, synthesized from methodologies described in the cited literature.
Animal Models and Dosing
-
Species: Common models include rats (e.g., Wistar, Sprague-Dawley), dogs (e.g., Beagle), and non-human primates (e.g., Rhesus monkeys).[5][7][12][13][14][15]
-
Dosing: Chlorpromazine hydrochloride is typically administered intravenously (i.v.), intraperitoneally (i.p.), or orally (p.o.).[1][5][13] Doses vary depending on the species and the objectives of the study, ranging from 2.5 mg/kg to 20 mg/kg.[1][2][5][16]
Sample Collection
-
Biological Matrices: Blood (for plasma or serum), cerebrospinal fluid (CSF), and brain tissue are the most common samples collected for pharmacokinetic analysis.[5][12][17]
-
Time Points: Samples are collected at multiple time points post-administration to accurately characterize the absorption, distribution, and elimination phases.
Bioanalytical Methods
-
Sample Preparation: Due to the complexity of biological matrices and the low concentrations of chlorpromazine and its metabolites, sample preparation is a critical step. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are commonly employed.[18]
-
Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for the quantitative determination of chlorpromazine and its major metabolites.[19]
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection (LC-MS/MS): The most widely used technique for the simultaneous quantification of chlorpromazine and its numerous metabolites in biological fluids.[8][20]
-
Spectrofluorometry: A less common but viable method for the assay of chlorpromazine.[3]
-
Visualizations
The following diagrams illustrate key aspects of chlorpromazine's metabolism and the workflow of a typical pharmacokinetic study.
References
- 1. 740. Chlorpromazine (WHO Food Additives Series 29) [inchem.org]
- 2. Pharmacokinetics and dosage of chlorpromazine in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrofluorometric assay of chlorpromazine, half-life and pharmacokinetics of chlorpromazine in goats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. The distribution and metabolism of chlorpromazine in rats and the relationship to effects on cerebral monoamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of metabolites of chlorpromazine on plasma prolactin levels in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promazine. A major plasma metabolite of chlorpromazine in a population of chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro metabolism of chlorpromazine by cytochromes P450 4F4 and 4F5 and the inhibitory effect of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic activation of the phenothiazine antipsychotics chlorpromazine and thioridazine to electrophilic iminoquinone species in human liver microsomes and recombinant P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetic and pharmacodynamic studies of chlorpromazine in rats: effect of chlorpromazine on dopamine and dopamine metabolite concentration in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpp.com [ijpp.com]
- 14. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term chlorpromazine in rhesus monkeys: production of dyskinesias and changes in social behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of chlorpromazine on the metabolism of catecholamines in dog brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic analysis of chlorpromazine in rat serum, cerebrospinal fluid and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of chlorpromazine and its major metabolites by gas chromatography/mass spectrometry: application to biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jcbms.org [jcbms.org]
The Structural Ballet of Phenothiazine Antipsychotics: An In-Depth Guide to Their Interaction with the Dopamine D2 Receptor
For Immediate Release
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of phenothiazine (B1677639) antipsychotics, a cornerstone class of drugs in the management of psychosis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies governing their therapeutic action, primarily through the lens of their interaction with the dopamine (B1211576) D2 receptor. Through a detailed exploration of their chemical architecture, quantitative binding affinities, and the experimental methodologies used to elucidate these properties, this guide serves as a critical resource for the ongoing development of novel and improved antipsychotic agents.
The Core Tenets of Phenothiazine SAR: A Tripartite Pharmacophore
The antipsychotic activity of phenothiazines is intrinsically linked to a specific three-dimensional arrangement of chemical features, often referred to as a pharmacophore. This pharmacophore can be dissected into three key components, each playing a crucial role in the molecule's ability to bind to and antagonize the dopamine D2 receptor. The foundational structure of phenothiazines consists of a tricyclic system with two benzene (B151609) rings linked by a sulfur and a nitrogen atom.[1]
The Phenothiazine Nucleus: The Anchor of Activity
The tricyclic phenothiazine ring system serves as the structural scaffold, providing the necessary lipophilicity for brain penetration.[2] However, an unsubstituted phenothiazine ring is devoid of antipsychotic activity.[3] The key to unlocking its therapeutic potential lies in the strategic placement of substituents.
C2-Position Substitution: The Electron-Withdrawing Imperative
Substitution at the C2 position of the phenothiazine nucleus is a critical determinant of antipsychotic potency.[2][4] The introduction of an electron-withdrawing group at this position significantly enhances activity.[1] The potency of the antipsychotic effect correlates with the electronegativity of the substituent, with the general order of increasing activity being:
OH < H < CH₃ < Cl < CF₃ [5]
For instance, chlorpromazine (B137089), with a chloro group at C2, is a potent antipsychotic, while triflupromazine, bearing a more electronegative trifluoromethyl group at the same position, exhibits even greater potency.[1] This electron-withdrawing group is believed to interact with the receptor binding site, potentially through hydrogen bonding with the protonated amino group of the side chain, creating a conformation that mimics dopamine.[2][6] Substitutions at other positions, such as C1, C3, or C4, generally lead to a decrease in or loss of antipsychotic activity.[4][7]
The N10-Alkyl Side Chain: The Critical Spacer
The nature of the alkyl side chain attached to the nitrogen atom at position 10 (N10) is paramount for optimal activity. A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is essential for maximal neuroleptic potency.[2][3][5] Shortening or lengthening this propylene (B89431) bridge diminishes antipsychotic efficacy.
Branching on this side chain also influences activity. A methyl group at the β-position of the side chain tends to decrease antipsychotic potency.[8]
The Terminal Amino Group: The Basic Requirement
The terminal amino group of the side chain must be tertiary for maximal antipsychotic activity.[4][5] Primary and secondary amines are less potent.[4] The nature of the substituents on this nitrogen also plays a significant role. While dimethylamino groups are common, incorporating the nitrogen into a piperazine (B1678402) or piperidine (B6355638) ring can enhance potency.[5] For example, piperazine-substituted phenothiazines, like fluphenazine (B1673473) and perphenazine, are among the most potent antipsychotics.[9] The introduction of a hydroxyethyl (B10761427) group on the piperazine ring, as seen in fluphenazine, can further increase activity.[6]
Quantitative Insights: Dopamine D2 Receptor Binding Affinities
The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[10][11] The affinity of these drugs for the D2 receptor, often expressed as the inhibition constant (Ki), provides a quantitative measure of their potency. A lower Ki value indicates a higher binding affinity. The following table summarizes the D2 receptor binding affinities for a selection of phenothiazine derivatives, illustrating the principles of their SAR.
| Compound | C2-Substituent | N10-Side Chain | Dopamine D2 Receptor Ki (nM) |
| Chlorpromazine | -Cl | 3-(dimethylamino)propyl | 3.5[12] |
| Trifluoperazine (B1681574) | -CF₃ | 3-(4-methylpiperazin-1-yl)propyl | 1.4[12] |
| Fluphenazine | -CF₃ | 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl | 0.4[13] |
| Thioridazine | -SCH₃ | 2-(1-methylpiperidin-2-yl)ethyl | - |
| Promazine | -H | 3-(dimethylamino)propyl | - |
As the table demonstrates, the presence of a more electron-withdrawing group at C2 (CF₃ in trifluoperazine and fluphenazine versus Cl in chlorpromazine) and the incorporation of a piperazine ring in the side chain contribute to higher binding affinities (lower Ki values).
Elucidating a Mechanism: The Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[10] Upon activation by dopamine, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[14][15] This, in turn, reduces the activity of protein kinase A (PKA). Phenothiazine antipsychotics act as antagonists at these receptors, blocking the binding of dopamine and thereby preventing this inhibitory signaling cascade.
Experimental Protocols: Quantifying Receptor Affinity
The determination of binding affinities is crucial for the SAR studies of phenothiazine antipsychotics. The competitive radioligand binding assay is a standard and widely used method for this purpose.
Detailed Protocol for Dopamine D2 Receptor Competitive Binding Assay
Objective: To determine the inhibitory constant (Ki) of a test phenothiazine derivative for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from rat striatal tissue.[16][17]
-
Radioligand: A high-affinity radiolabeled D2 receptor antagonist, such as [³H]-Spiperone or [³H]-Raclopride.[16]
-
Test Compound: The phenothiazine derivative of interest.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM haloperidol (B65202) or spiperone) to determine non-specific binding.[16]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[10]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[10]
-
Filtration apparatus (cell harvester).
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer.
-
Homogenize the sample using a Dounce homogenizer or a Polytron.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).[17]
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and the non-specific binding control.
-
Competition: Add membrane preparation, radioligand, and varying concentrations of the test phenothiazine derivative.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[16][17]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Count the radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]
-
Visualizing the Process: Experimental Workflow
The following diagram illustrates the typical workflow for determining the binding affinity of a phenothiazine antipsychotic using a competitive radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship of phenothiazine antipsychotics is a well-established field that has provided invaluable insights into the design of drugs for psychotic disorders. The core principles of a C2 electron-withdrawing substituent, a three-carbon N10-side chain, and a terminal tertiary amine remain fundamental to achieving potent dopamine D2 receptor antagonism. The quantitative data from binding assays provide a clear framework for comparing the potency of different derivatives and for guiding the synthesis of new compounds with potentially improved therapeutic profiles.
Future research in this area will likely focus on refining the selectivity of these compounds for the D2 receptor over other neurotransmitter receptors to minimize side effects. Furthermore, the development of compounds with atypical antipsychotic properties, which often involve interactions with other receptors such as serotonin (B10506) receptors, continues to be an active area of investigation. The detailed experimental protocols and workflows presented in this guide provide the foundational methodologies for these ongoing and future research endeavors. By understanding the intricate dance between chemical structure and biological activity, the scientific community can continue to develop safer and more effective treatments for individuals suffering from psychosis.
References
- 1. Chlorpromazie and Dopamine: Conformational Similarities that Correlate with the Antischizophrenic Activity of Phenothiazine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vbspu.ac.in [vbspu.ac.in]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]
- 6. selleckchem.com [selleckchem.com]
- 7. people.socsci.tau.ac.il [people.socsci.tau.ac.il]
- 8. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. Interaction of permanently charged chlorpromazine and dopamine analogs with the striatal D-1 dopaminergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 15. thecarlatreport.com [thecarlatreport.com]
- 16. cdn-links.lww.com [cdn-links.lww.com]
- 17. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Dawn of Psychopharmacology: Chlorpromazine's Revolutionary Role
A Technical Guide on the Core of a Psychiatric Revolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of chlorpromazine (B137089) in the 1950s represents a watershed moment in the history of medicine, marking the advent of modern psychopharmacology. This technical guide provides an in-depth exploration of chlorpromazine's pivotal role in this revolution, from its serendipitous discovery to its profound impact on psychiatric treatment and drug development. We delve into the seminal experiments that unveiled its therapeutic potential, detailing the methodologies of early clinical trials and the receptor binding assays that elucidated its mechanism of action. Quantitative data from key studies are presented in structured tables for clear comparison. Furthermore, critical signaling pathways and experimental workflows are visualized through detailed diagrams, offering a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand the foundational principles of psychopharmacology through the lens of its first true therapeutic agent.
The Genesis of a Revolution: From Antihistamine to Antipsychotic
The story of chlorpromazine begins not in a psychiatric ward, but in the quest for improved antihistamines. In the 1940s, the French pharmaceutical company Rhône-Poulenc was actively researching phenothiazine (B1677639) derivatives for their sedative and antihistaminic properties. This line of inquiry led to the synthesis of promethazine, a compound with pronounced sedative effects.
A pivotal turn of events came from the observations of French surgeon Henri Laborit.[1] Laborit was investigating ways to reduce surgical shock and mortality. He theorized that a state of "artificial hibernation," characterized by reduced physiological stress responses, could protect patients during surgery. He began experimenting with a combination of drugs he termed a "lytic cocktail" to induce this state.[2]
In December 1950, chemist Paul Charpentier at Rhône-Poulenc synthesized a new phenothiazine derivative, initially designated RP4560, which would later be named chlorpromazine.[3] Laborit incorporated this new compound into his lytic cocktail and observed that it produced a remarkable state of calmness and disinterest in his patients, a "sedation without narcosis."[3] Recognizing the potential psychiatric applications of this effect, Laborit advocated for its trial in psychiatric patients.
This suggestion was taken up by psychiatrists Jean Delay and Pierre Deniker at the Sainte-Anne Hospital in Paris. In 1952, they conducted a landmark clinical trial that would forever change the landscape of psychiatry.[3]
The Synthesis of Chlorpromazine
The synthesis of chlorpromazine hydrochloride is a multi-step process starting from 2-chlorophenothiazine (B30676). The following is a representative synthetic protocol:
Experimental Protocol: Synthesis of this compound
Materials:
-
2-chlorophenothiazine
-
Potassium hydroxide (B78521) (aqueous solution)
-
3-dimethylaminopropylchloride
-
Isopropanol
-
Hydrochloric acid gas
-
Concentrated sulfuric acid
-
Bromocresol blue indicator
Procedure:
-
Alkylation:
-
A mixture of 2-chlorophenothiazine and toluene is combined with an aqueous solution of potassium hydroxide.
-
The mixture is heated, and a toluene solution of 3-dimethylaminopropylchloride is added dropwise over several hours while maintaining the elevated temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and quenched with water. The organic layer containing chlorpromazine is separated.[4][5]
-
-
Salt Formation:
-
The crude chlorpromazine is dissolved in isopropanol.
-
Dry hydrogen chloride gas, generated by the reaction of hydrochloric acid and concentrated sulfuric acid, is bubbled through the solution.
-
The endpoint of the reaction is determined using bromocresol blue indicator, which changes color from blue to yellow.
-
The precipitated this compound is then filtered, washed, and dried.[6]
-
Early Clinical Investigations: The Dawn of a New Era
Laborit's "Artificial Hibernation" and the "Lytic Cocktail"
Henri Laborit's pioneering work with the "lytic cocktail" was instrumental in identifying the unique properties of chlorpromazine. His goal was to induce a state of "artificial hibernation" to mitigate surgical shock.
Experimental Protocol: Laborit's Lytic Cocktail
The composition of the lytic cocktail evolved, but a common formulation consisted of:
-
Pethidine (Meperidine): An opioid analgesic.
-
Chlorpromazine: A phenothiazine derivative.
-
Promethazine: An antihistamine with sedative properties.
These components were often mixed in a 2:1:1 ratio of pethidine, chlorpromazine, and promethazine, respectively.[2] The cocktail was typically administered intravenously to patients before, during, and after surgery to induce a state of calmness and physiological stability.
The Landmark 1952 Clinical Trial of Delay and Deniker
The first formal psychiatric clinical trial of chlorpromazine was conducted by Jean Delay and Pierre Deniker in 1952 at the Sainte-Anne Hospital in Paris.[3] This study, though lacking the rigorous controls of modern clinical trials, produced dramatic and compelling results.
Experimental Protocol: Delay and Deniker's 1952 Clinical Trial
-
Participants: The study included 38 patients with a range of psychotic disorders, primarily characterized by agitation, excitement, and manic states.[7]
-
Intervention: Patients received daily intramuscular injections of chlorpromazine. The initial dosages were around 75-100 mg per day.[3]
-
Methodology: The trial was an open-label study, meaning both the researchers and the patients were aware of the treatment being administered. There was no placebo control group.
-
Outcome Assessment: The primary outcomes were clinical observations of the patients' behavior. Delay and Deniker reported significant improvements in thinking and emotional behavior that went beyond simple sedation.[3] They noted a reduction in agitation, delusions, and hallucinations, and an increased responsiveness to psychotherapy.[8]
The profound effects observed in this and subsequent early trials led to the rapid and widespread adoption of chlorpromazine in psychiatric practice, heralding the beginning of the psychopharmacological era.
Mechanism of Action: Unraveling the Dopamine (B1211576) Connection
The therapeutic effects of chlorpromazine were initially attributed to its sedative properties. However, it soon became apparent that its antipsychotic action was distinct from simple sedation. The true mechanism of action began to be unraveled with the development of receptor binding assays.
Chlorpromazine is now understood to be a potent antagonist of dopamine D2 receptors in the mesolimbic pathway of the brain.[5] Overactivity in this pathway is strongly implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking these receptors, chlorpromazine reduces dopaminergic neurotransmission, thereby alleviating these symptoms.
However, chlorpromazine is not a selective D2 antagonist. It also blocks a variety of other receptors, including:
-
Dopamine D1, D3, and D4 receptors: Contributing to its antipsychotic profile and some of its side effects.[4]
-
Serotonin (5-HT) receptors (particularly 5-HT2A): This action may contribute to its effects on negative symptoms and reduce the likelihood of extrapyramidal side effects.[3]
-
Adrenergic (α1) receptors: Responsible for side effects such as orthostatic hypotension.
-
Histamine (H1) receptors: Contributing to its sedative and antiemetic effects.
-
Muscarinic (M1) acetylcholine (B1216132) receptors: Leading to anticholinergic side effects like dry mouth and blurred vision.
Quantifying Receptor Affinity: The Radioligand Binding Assay
The development of radioligand binding assays was a crucial technological advance that allowed for the quantitative assessment of drug-receptor interactions. These assays are fundamental to modern pharmacology and drug discovery.
Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
This protocol describes a typical competitive binding assay to determine the affinity of chlorpromazine for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing human dopamine D2 receptors.
-
Radioligand: [3H]Spiperone, a high-affinity D2 receptor antagonist.
-
Unlabeled competitor: Chlorpromazine.
-
Non-specific binding control: A high concentration of an unlabeled D2 antagonist (e.g., haloperidol (B65202) or unlabeled spiperone).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation:
-
In a series of tubes or a microplate, a constant concentration of [3H]Spiperone is incubated with the D2 receptor-containing cell membranes.
-
Increasing concentrations of unlabeled chlorpromazine are added to these tubes.
-
Control tubes are included for total binding (only [3H]Spiperone and membranes) and non-specific binding ([3H]Spiperone, membranes, and a high concentration of an unlabeled antagonist).
-
The mixture is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed rapidly with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation fluid.
-
The amount of radioactivity on each filter, corresponding to the amount of bound [3H]Spiperone, is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the chlorpromazine concentration.
-
This sigmoidal curve is then analyzed to determine the IC50 value (the concentration of chlorpromazine that inhibits 50% of the specific binding of [3H]Spiperone).
-
The Ki (inhibition constant), which represents the affinity of chlorpromazine for the D2 receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Clinical Efficacy and Impact
The introduction of chlorpromazine had a dramatic and immediate impact on the treatment of severe mental illness, particularly schizophrenia. It allowed many patients who were previously considered untreatable to be managed in an outpatient setting, contributing significantly to the deinstitutionalization movement.
A substantial body of evidence from randomized controlled trials (RCTs) has since confirmed the efficacy of chlorpromazine in treating schizophrenia. A comprehensive Cochrane review, including 55 RCTs, provides robust quantitative data on its effects compared to placebo.[9]
Table 1: Efficacy of Chlorpromazine vs. Placebo in Schizophrenia (Cochrane Review Data)
| Outcome | Number of Studies (N) | Participants | Risk Ratio (RR) | 95% Confidence Interval (CI) |
| Relapse (6 months - 2 years) | 3 | 512 | 0.65 | 0.47 to 0.90 |
| Global Improvement | 14 | 1164 | 0.71 | 0.58 to 0.86 |
| Leaving the Study Early | 27 | 1831 | 0.64 | 0.53 to 0.78 |
Table 2: Key Adverse Effects of Chlorpromazine vs. Placebo (Cochrane Review Data)
| Adverse Effect | Number of Studies (N) | Participants | Risk Ratio (RR) | 95% Confidence Interval (CI) |
| Sedation | 23 | 1627 | 2.79 | 2.25 to 3.45 |
| Acute Movement Disorders | 5 | 942 | 3.47 | 1.50 to 8.03 |
| Parkinsonism | 15 | 1468 | 2.11 | 1.59 to 2.80 |
Legacy and the Future of Psychopharmacology
Chlorpromazine's introduction was not without its challenges. The drug is associated with a significant side effect profile, including extrapyramidal symptoms, tardive dyskinesia, and metabolic effects. These limitations spurred the development of second-generation ("atypical") antipsychotics with improved side effect profiles.
Nevertheless, the legacy of chlorpromazine is undeniable. It:
-
Established the biological basis of mental illness: By demonstrating that a chemical compound could alleviate psychotic symptoms, chlorpromazine shifted the paradigm from purely psychodynamic to a more integrated biopsychosocial model of mental illness.
-
Pioneered the field of psychopharmacology: Its success catalyzed the search for other psychoactive compounds, leading to the development of antidepressants, anxiolytics, and a host of other medications that form the cornerstone of modern psychiatric treatment.
-
Provided a tool to probe brain function: Chlorpromazine's mechanism of action helped to elucidate the role of dopamine and other neurotransmitters in normal and pathological brain function, paving the way for the dopamine hypothesis of schizophrenia.
References
- 1. benchchem.com [benchchem.com]
- 2. Lytic cocktail: An effective method to alleviate severe burn induced hyper-metabolism through regulating white adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fifty years chlorpromazine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patents.justia.com [patents.justia.com]
- 5. US20190314385A1 - Process for Preparation of Chlorpromazine or its Pharmaceutically Acceptable Salts - Google Patents [patents.google.com]
- 6. CN102617509B - this compound synthesis process - Google Patents [patents.google.com]
- 7. scielosp.org [scielosp.org]
- 8. researchgate.net [researchgate.net]
- 9. Chlorpromazine versus placebo for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Neuroleptic Properties of Chlorpromazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpromazine (B137089) hydrochloride (CPZ), the prototypical phenothiazine (B1677639) antipsychotic, revolutionized the treatment of schizophrenia and other psychotic disorders. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors. However, its complex pharmacological profile, characterized by interactions with a wide array of other neurotransmitter receptors, contributes to both its broad spectrum of clinical effects and its notable side effect profile. This technical guide provides a comprehensive overview of the neuroleptic properties of chlorpromazine hydrochloride, detailing its mechanism of action, receptor binding affinities, pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics.
Mechanism of Action
Chlorpromazine's primary neuroleptic effect is achieved through the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3] Excessive dopaminergic activity in this region is strongly associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[3] By antagonizing D2 receptors, chlorpromazine mitigates this hyperactivity.[1][3]
Beyond its primary action on D2 receptors, chlorpromazine exhibits a broad receptor binding profile, acting as an antagonist at various other receptor subtypes, which contributes to its diverse clinical effects and side effects:
-
Serotonin (5-HT) Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is thought to contribute to its antipsychotic efficacy, particularly against negative symptoms, and may modulate extrapyramidal side effects.[4][5]
-
Histamine (B1213489) (H1) Receptors: Blockade of H1 receptors is responsible for the sedative and hypnotic effects of chlorpromazine.[6][7]
-
Adrenergic (α) Receptors: Antagonism at α1-adrenergic receptors can lead to orthostatic hypotension and dizziness.[8][9]
-
Muscarinic (M) Acetylcholine Receptors: Blockade of M1 and M2 receptors results in anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[6][10]
Quantitative Data
Receptor Binding Affinities
The affinity of chlorpromazine for various neurotransmitter receptors is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine Receptors | |
| D1 | 10[11] |
| D2 | 1.4[11] |
| D3 | 2.5[11] |
| D4 | 5.8[11] |
| D5 | 9.5[11] |
| Serotonin Receptors | |
| 5-HT1A | 1000 |
| 5-HT2A | 12[5] |
| 5-HT2C | 27.1[5] |
| 5-HT6 | 6.0 |
| 5-HT7 | 25 |
| Histamine Receptors | |
| H1 | 0.5[7] |
| Adrenergic Receptors | |
| α1 | 1.8[9] |
| α2 | 200 |
| Muscarinic Receptors | |
| M1 | 13[7] |
| M2 | 30 |
| M3 | 25 |
| M4 | 15 |
| M5 | 40 |
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is characterized by variability among individuals.
| Parameter | Value | Route of Administration |
| Bioavailability | 10 - 80%[1] | Oral |
| ~32% of IM dose[12] | Oral | |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours[1] | Oral |
| 15 - 30 minutes[1] | Intramuscular (IM) | |
| Protein Binding | 90 - 99%[1] | - |
| Elimination Half-life | ~30 hours[6] | - |
| Metabolism | Extensive first-pass metabolism in the gut and liver[1] | Oral |
| Excretion | Primarily renal[6] | - |
Signaling Pathways
The neuroleptic effects of chlorpromazine are initiated by its interaction with cell surface receptors, which in turn modulates intracellular signaling cascades.
Dopamine D2 Receptor Signaling
Serotonin 5-HT2A Receptor Signaling
Experimental Protocols
Radioligand Binding Assay
This in vitro assay is fundamental for determining the binding affinity (Ki) of a drug for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: Homogenize tissue or cultured cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors), and a range of concentrations of unlabeled chlorpromazine.
-
Equilibration: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of chlorpromazine to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the pharmacodynamic effects of a drug.
Detailed Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., the nucleus accumbens or striatum) of an anesthetized animal.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion: Perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane, at regular intervals.
-
Drug Administration: Administer chlorpromazine (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine and its metabolites) in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Interpretation: Changes in neurotransmitter levels following drug administration provide information about the drug's effect on neurotransmitter release and metabolism.
Amphetamine-Induced Stereotypy in Rats
This behavioral model is used to screen for the antipsychotic potential of drugs by assessing their ability to block the stereotypic behaviors induced by dopamine agonists like amphetamine.
Detailed Methodology:
-
Acclimation: Acclimate rats to the observation cages.
-
Drug Administration: Administer chlorpromazine or a vehicle control to the rats.
-
Amphetamine Challenge: After a set pre-treatment time, administer a dose of amphetamine known to induce stereotypic behaviors (e.g., sniffing, licking, gnawing).
-
Behavioral Observation: Observe and score the intensity of stereotypic behaviors at regular intervals for a defined period.
-
Data Analysis: Compare the stereotypy scores of the chlorpromazine-treated group to the control group to determine if the drug attenuates the amphetamine-induced behaviors.
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
Detailed Methodology:
-
Apparatus: Place the animal in a startle chamber equipped with a sensor to detect the startle response.
-
Acclimation: Allow the animal to acclimate to the chamber with a constant background noise.
-
Stimulus Presentation: Present a series of trials in a pseudo-random order, including:
-
Pulse-alone trials (a loud acoustic stimulus).
-
Prepulse-pulse trials (a weaker acoustic stimulus preceding the loud pulse).
-
No-stimulus trials (background noise only).
-
-
Data Recording: Record the amplitude of the startle response for each trial.
-
Calculation: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
Drug Effect Assessment: Administer chlorpromazine or a vehicle and repeat the test to determine if the drug can reverse any deficits in PPI.[13][14]
Clinical Trial Protocol for Schizophrenia
A typical Phase 3 clinical trial investigating the efficacy and safety of an antipsychotic like chlorpromazine for the treatment of schizophrenia would follow a randomized, double-blind, placebo-controlled design.
Key Components of the Protocol:
-
Inclusion/Exclusion Criteria: Clearly defined criteria for patient eligibility, including age, diagnosis of schizophrenia (confirmed by a structured clinical interview), and severity of symptoms.
-
Randomization and Blinding: Patients are randomly assigned to receive either chlorpromazine or a placebo in a double-blind manner, where neither the patient nor the investigator knows the treatment assignment.
-
Dosage and Administration: A fixed or flexible dosing schedule for chlorpromazine is established.
-
Efficacy Outcome Measures: Primary and secondary endpoints are defined to assess the drug's efficacy. Common measures include the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression-Severity (CGI-S) scale.
-
Safety Assessments: Regular monitoring of adverse events, vital signs, weight, and laboratory parameters (e.g., complete blood count, liver function tests, lipid profile).
-
Statistical Analysis Plan: A pre-specified plan for analyzing the collected data to determine the statistical significance of the treatment effect.
Conclusion
This compound remains a cornerstone in the understanding and treatment of psychotic disorders. Its multifaceted mechanism of action, centered on dopamine D2 receptor antagonism but extending to a wide range of other neurotransmitter systems, provides a rich area of study for neuropharmacologists and drug developers. The experimental protocols detailed in this guide represent the foundational methods used to characterize the neuroleptic properties of chlorpromazine and continue to be instrumental in the development of novel antipsychotic agents with improved efficacy and tolerability. A thorough understanding of these principles and methodologies is essential for any professional engaged in the research and development of treatments for psychiatric disorders.
References
- 1. genesight.com [genesight.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 5. Differential regulation of rat 5-HT2A and 5-HT2C receptors after chronic treatment with clozapine, chlorpromazine and three putative atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chlorpromazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Muscarinic cholinergic and histamine H1 receptor binding of phenothiazine drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of chlorpromazine on sympathetic neuroeffector transmission in the rabbit isolated pulmonary artery and aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoperazine and chlorpromazine antagonize alpha 1- but not alpha2- adrenergic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics of chlorpromazine after single and chronic dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (UK PID) [inchem.org]
- 14. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
Methodological & Application
Application Notes and Protocols for Chlorpromazine Hydrochloride in Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089), a first-generation antipsychotic, primarily exerts its therapeutic effects by antagonizing dopamine (B1211576) receptors.[1] Understanding the binding characteristics of chlorpromazine hydrochloride at various dopamine receptor subtypes is crucial for elucidating its mechanism of action and for the development of novel dopaminergic therapeutics. Radioligand binding assays are a fundamental and robust technique for quantifying the interaction between a ligand, such as chlorpromazine, and its receptor.[2][3] This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for dopamine receptors.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4][5] D1-like receptors typically couple to Gsα proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[4] Conversely, D2-like receptors generally couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cAMP levels.[4][5] Chlorpromazine acts as an antagonist at these receptors, blocking the downstream signaling cascades initiated by dopamine.[1][6]
Caption: Antagonistic action of chlorpromazine on dopamine receptor signaling pathways.
Quantitative Data Summary
The binding affinity of this compound for various human dopamine receptor subtypes is presented below. The inhibition constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity.[4]
| Receptor Subtype | Ki (nM) |
| D1 | 10[4] |
| D2 | 0.55 - 1.4[4][7] |
| D3 | 1.2 - 2.5[4][7] |
| D4 | 5.8[4] |
| D5 | 9.5[4] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of the Ki of this compound for dopamine receptors using a competitive radioligand binding assay with membrane preparations from recombinant cell lines or tissue homogenates.[8][9]
Materials and Reagents
-
Membrane Preparation: Crude membrane preparations from cell lines (e.g., CHO or HEK293) stably expressing a specific human dopamine receptor subtype, or from tissue rich in these receptors (e.g., corpus striatum).[8][9]
-
Radioligand: A suitable radiolabeled ligand with high affinity for the target dopamine receptor (e.g., [³H]Spiperone for D2-like receptors).[2][9]
-
This compound: Prepare a stock solution and serial dilutions.
-
Unlabeled Ligand for Non-specific Binding: A high concentration of a known antagonist for the target receptor (e.g., 10 µM Haloperidol or (+)-butaclamol for D2-like receptors).[2][8]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[2][8]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]
-
Equipment: 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.[2][8]
Membrane Preparation
-
Harvest cells or dissect tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[8][9]
-
Homogenize the sample using a Dounce homogenizer or a Polytron.[2][9]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.[2][8]
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[8]
-
Resuspend the membrane pellet in fresh, ice-cold homogenization buffer and repeat the high-speed centrifugation.[8]
-
Resuspend the final membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).[9]
Binding Assay Procedure
-
In a 96-well plate, set up the following experimental conditions in triplicate:
-
Total Binding: Membrane preparation, a fixed concentration of the radioligand, and assay buffer.[4][8]
-
Non-specific Binding: Membrane preparation, the radioligand, and a high concentration of the unlabeled ligand.[4][8]
-
Competition: Membrane preparation, the radioligand, and increasing concentrations of this compound.[4][8]
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[4][9]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[2][4]
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[4]
-
Place the filters into scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[2][4]
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.[4][9]
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of chlorpromazine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[4][9]
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4][9]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 7. resources.tocris.com [resources.tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Clathrin-Mediated Endocytosis Using Chlorpromazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089) (CPZ) is a well-established cationic amphiphilic drug widely utilized in research to investigate clathrin-mediated endocytosis (CME).[1][2] Initially developed as an antipsychotic medication, its ability to interfere with the formation of clathrin-coated pits has made it a valuable tool in cell biology.[1][3] These application notes provide a comprehensive guide for the use of chlorpromazine as a selective inhibitor of CME, including its mechanism of action, protocols for experimental use, and important considerations for data interpretation.
Chlorpromazine's primary mechanism of action in the context of endocytosis is the inhibition of clathrin-coated pit formation.[1] It is believed to cause a reversible translocation of clathrin and its adaptor proteins (like AP2) from the plasma membrane to intracellular vesicles, thereby preventing the assembly of clathrin lattices necessary for vesicle budding.[1][4] Some evidence also suggests that chlorpromazine and other phenothiazine-derived antipsychotics may inhibit the GTPase activity of dynamin, a protein essential for the scission of clathrin-coated vesicles from the plasma membrane.[3]
Data Presentation: Efficacy of Chlorpromazine in Inhibiting Clathrin-Mediated Endocytosis
The effectiveness of chlorpromazine in inhibiting CME is dependent on the cell type, concentration, and incubation time. The following table summarizes quantitative data from various studies.
| Cell Line | Cargo/Marker | Chlorpromazine Concentration | Incubation Time | % Inhibition of Uptake | Reference |
| Huh7 | Tetramethylrhodamine-transferrin | 5 µg/ml | Not specified | Significant reduction | [5] |
| Caco-2 | δ-Tocotrienol and γ-Tocotrienol | 50 µM | Not specified | 20-25% | |
| MDCK | Rhodamine-transferrin | 100 µM | 15 minutes (pre-incubation) | Significant reduction | [6][7] |
| HeLa | Diphtheria toxin | Not specified | Not specified | Strong resistance to cytopathic effects | |
| HEK 293 | Positive Polystyrene Nanoparticles | Not specified | 30 minutes (pre-incubation) | Two-fold reduction | [8] |
| D407 | Human Transferrin (hTf) | Not specified | Not specified | Expected inhibitory effects observed | [1] |
Note: The efficacy and cytotoxicity of chlorpromazine can be highly cell-line specific.[1] It is crucial to perform a dose-response curve and viability assay for each cell line and experimental condition.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of chlorpromazine inhibition of clathrin-mediated endocytosis.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying CME inhibition by chlorpromazine.
Experimental Protocols
Protocol 1: Inhibition of Transferrin Uptake
This protocol details a common method to assess the inhibition of CME by measuring the uptake of fluorescently labeled transferrin, a well-characterized cargo of this pathway.[6][7][9]
Materials:
-
Cells of interest cultured on glass coverslips in a 24-well plate
-
Basal neuronal media (or other serum-free media appropriate for the cell type)[9]
-
Chlorpromazine hydrochloride (stock solution in DMSO or water)[10]
-
Human Transferrin conjugated with a fluorescent dye (e.g., Alexa Fluor 647)[9]
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate-buffered saline (PBS)
-
Hoechst stain for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate and culture until they reach the desired confluency. For neuronal cultures, assays are often performed on mature neurons.[9]
-
Starvation (Optional but Recommended): To reduce background from serum transferrin, replace the culture medium with serum-free medium and incubate for 30-60 minutes at 37°C.
-
Chlorpromazine Pre-incubation:
-
Prepare working solutions of chlorpromazine in serum-free medium at the desired concentrations (e.g., 10-100 µM).[10] Always include a vehicle control (medium with the same concentration of DMSO or water as the highest CPZ concentration).
-
Aspirate the medium from the cells and add the chlorpromazine-containing medium or vehicle control.
-
Incubate for 30-60 minutes at 37°C.[10]
-
-
Transferrin Uptake:
-
Prepare a solution of fluorescently labeled transferrin (e.g., 10 µg/mL) in serum-free medium.[9]
-
Add the transferrin solution directly to the wells containing the chlorpromazine or vehicle control medium.
-
Incubate for a time determined by optimization for your cell type (e.g., 1-15 minutes) at 37°C.[9]
-
-
Washing:
-
To stop the uptake, place the plate on ice and quickly aspirate the medium.
-
Wash the cells three times with ice-cold PBS to remove unbound transferrin.
-
-
Fixation:
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[9]
-
Wash the cells three times with PBS.
-
-
Staining and Mounting:
-
Incubate with Hoechst stain for 10 minutes to label the nuclei.[9]
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Quantification:
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of transferrin using software such as ImageJ.[9] The uptake inhibition can be calculated by comparing the mean fluorescence intensity of CPZ-treated cells to that of vehicle-treated control cells.
-
Protocol 2: Cell Viability Assay (MTT Assay)
It is critical to assess the cytotoxicity of chlorpromazine at the concentrations used in endocytosis inhibition studies, as high concentrations can lead to cell death, confounding the results.[1]
Materials:
-
Cells of interest cultured in a 96-well plate
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[1]
-
Chlorpromazine Treatment:
-
Prepare serial dilutions of chlorpromazine in complete culture medium to cover the range of concentrations to be tested in the endocytosis assay. Include a vehicle control and a positive control for cell death.
-
Replace the medium in the wells with the chlorpromazine solutions.
-
Incubate for the same duration as the planned endocytosis experiment (e.g., 2 hours).[1]
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Aspirate the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Important Considerations and Limitations
-
Specificity: While widely used as a CME inhibitor, chlorpromazine can have off-target effects. It has been shown to affect actin polymerization, induce autophagy, and at higher concentrations, can be cytotoxic.[6][11][12]
-
Cell-Type Variability: The efficacy and toxicity of chlorpromazine are highly dependent on the cell line.[1] Some cell lines may be more sensitive to its toxic effects, while others may show less inhibition of endocytosis. Therefore, it is essential to perform preliminary experiments to determine the optimal concentration and incubation time for each cell type.
-
Compensation Mechanisms: In some cases, cells may adapt to the inhibition of CME by upregulating other endocytic pathways.[1] This can lead to a time-dependent loss of the inhibitory effect.
-
Controls: It is crucial to include appropriate controls in all experiments. These should include a vehicle control (to account for any effects of the solvent), a positive control for CME (e.g., uptake of transferrin), and a negative control for CME (a marker for a clathrin-independent pathway, if available).
-
Alternative Inhibitors: For more comprehensive studies, it is advisable to use multiple inhibitors that target different stages of CME (e.g., dynasore (B607235) for dynamin inhibition) or to use genetic approaches such as siRNA-mediated knockdown of key proteins (e.g., clathrin heavy chain, AP2).
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing to remove all unbound fluorescent cargo. Consider an acid wash step (e.g., with a low pH buffer) to strip any surface-bound ligand that was not internalized.
-
Low Inhibition: The concentration of chlorpromazine may be too low for the specific cell type. Perform a dose-response experiment. The incubation time may also be insufficient.
-
High Cell Death: The concentration of chlorpromazine is likely too high. Perform a viability assay to determine the non-toxic concentration range.
-
Variability Between Experiments: Ensure that the chlorpromazine solution is freshly prepared for each experiment, as it can be light-sensitive. Maintain consistent cell culture conditions and passage numbers.
By following these protocols and considering the potential limitations, researchers can effectively utilize chlorpromazine as a tool to investigate the intricate processes of clathrin-mediated endocytosis.
References
- 1. The Use of Inhibitors to Study Endocytic Pathways of Gene Carriers: Optimization and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | AP2 binds chlorpromazine [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chlorpromazine Induces Basolateral Aquaporin-2 Accumulation via F-Actin Depolymerization and Blockade of Endocytosis in Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. t7-tag.com [t7-tag.com]
- 11. Biphasic effects of chlorpromazine on cell viability in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorpromazine affects autophagy in association with altered Rag GTPase–mTORC1–TFEB signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chlorpromazine Hydrochloride as a Tool for Investigating Autophagy Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089) hydrochloride (CPZ), a phenothiazine (B1677639) derivative and a commonly used antipsychotic medication, has emerged as a valuable pharmacological tool for the investigation of autophagy.[1][2] Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[3][[“]] CPZ exhibits a dual mechanism of action on the autophagy pathway, making it a unique modulator for studying the intricate regulation of this process. It both promotes the accumulation of autophagosomes and inhibits their subsequent degradation, providing a powerful system for dissecting the molecular machinery of autophagy.[1][3]
These application notes provide an overview of the mechanisms of action of chlorpromazine hydrochloride in the context of autophagy and offer detailed protocols for its use in cell-based assays.
Mechanisms of Action
This compound impacts autophagy through two primary, interconnected pathways:
-
Induction of Autophagosome Accumulation: CPZ treatment leads to a significant increase in the number of autophagosomes within the cell.[1][5] This is, in part, due to the induction of the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy gene expression.[1][3] CPZ promotes the translocation of TFEB from the cytoplasm to the nucleus, where it activates the transcription of genes involved in the autophagy process.[1][[“]] This effect is mediated through the modulation of the Rag GTPase–mTORC1 signaling axis.[1][3]
-
Blockade of Autophagosome-Lysosome Fusion: In addition to stimulating autophagosome formation, CPZ also inhibits the final stage of the autophagic flux by blocking the fusion of autophagosomes with lysosomes.[1][3][[“]] This inhibition leads to the accumulation of immature autophagosomes and a subsequent impairment of cellular homeostasis.[1][5] This dual effect of promoting formation and blocking degradation makes CPZ a potent tool for studying the dynamics of the autophagy pathway.
-
Inhibition of the Akt/mTOR Pathway: In certain cell types, such as human U-87MG glioma cells, CPZ has been shown to induce autophagic cell death by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][6][7] This pathway is a central negative regulator of autophagy, and its inhibition by CPZ leads to the induction of the autophagic process.[2]
Data Presentation
The following table summarizes the quantitative effects of this compound on key autophagy markers, as reported in the literature.
| Cell Line | Treatment | Key Autophagy Marker | Observed Effect | Reference |
| A549 | 20 µM CPZ for 6 h | LC3-II | Upregulation | [1] |
| A549 | 20 µM CPZ for 6 h | p62 | Upregulation | [1] |
| HEK 293 | Indicated doses of CPZ for 24 h | LC3-II/I ratio | Dose-dependent increase | [5] |
| U-87MG | Time- and dose-dependent CPZ treatment | LC3-II | Increase in the amount of LC3-II | [2] |
| U-87MG | CPZ treatment with bafilomycin A1 | LC3-II | Further increase in LC3-II levels | [2] |
Experimental Protocols
Protocol 1: Analysis of Autophagosome Accumulation by Immunoblotting
This protocol describes the use of immunoblotting to detect changes in the levels of LC3-II and p62, two key markers of autophagosome accumulation, following treatment with this compound.
Materials:
-
This compound (e.g., MCE, HY-B0407A)[1]
-
Cell lysis buffer (50 mM Tris–HCl (pH 7.6), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, protease inhibitor cocktail)[1][5]
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3, anti-p62, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., A549, HEK 293) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the indicated times (e.g., 20 µM for 6 hours).[1] Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.[1][5]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay reagent.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C. Also, probe for a loading control like β-actin.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of LC3-II and p62 to the loading control. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagosome accumulation and a blockage in autophagic flux.
Protocol 2: Assessment of TFEB Nuclear Translocation by Fluorescence Microscopy
This protocol details the visualization of TFEB nuclear translocation in response to this compound treatment using fluorescence microscopy.
Materials:
-
This compound[1]
-
Cells expressing EGFP-TFEB (e.g., transfected HEK 293 cells)[1]
-
Hoechst stain for nuclear counterstaining[5]
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection: Plate cells on glass coverslips in a multi-well plate. Transfect the cells with a plasmid expressing EGFP-TFEB.[1]
-
Treatment: After allowing for protein expression, treat the cells with this compound (e.g., for 6 hours).[5] Include a vehicle-treated control.
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with PBS.
-
Stain the nuclei with Hoechst stain for 10 minutes.[5]
-
Wash the cells with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Acquire images in the green (EGFP-TFEB) and blue (Hoechst) channels.
-
Analysis: In control cells, EGFP-TFEB should be predominantly cytoplasmic. In CPZ-treated cells, an increase in the nuclear localization of EGFP-TFEB will be observed. Quantify the number of cells with nuclear TFEB or the ratio of nuclear to cytoplasmic fluorescence intensity.
Mandatory Visualizations
Caption: Signaling pathway of this compound in autophagy.
Caption: General experimental workflow for studying CPZ effects on autophagy.
Caption: CPZ-mediated inhibition of the Akt/mTOR pathway to induce autophagy.
References
- 1. Chlorpromazine affects autophagy in association with altered Rag GTPase–mTORC1–TFEB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Chlorpromazine affects autophagy in association with altered Rag GTPase-mTORC1-TFEB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. The antipsychotic agent chlorpromazine induces autophagic cell death by inhibiting the Akt/mTOR pathway in human U-87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application of Chlorpromazine in Animal Models of Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089) (CPZ), the first typical antipsychotic discovered in the 1950s, remains a crucial benchmark compound in the preclinical study of schizophrenia.[1] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors, which is central to the dopamine hypothesis of schizophrenia.[2][3] This hypothesis posits that hyperactivity of dopaminergic pathways, particularly the mesolimbic pathway, contributes to the positive symptoms of the disorder.[2][3] By blocking these receptors, chlorpromazine effectively alleviates symptoms like hallucinations and delusions.[1][2] Beyond D2 receptors, chlorpromazine also exhibits affinity for a range of other neurotransmitter receptors, including serotonin, histamine, alpha-adrenergic, and muscarinic acetylcholine (B1216132) receptors, contributing to both its therapeutic effects and its side effect profile, such as sedation and extrapyramidal symptoms.[2][3]
In preclinical research, chlorpromazine is extensively used as a positive control to validate animal models that aim to recapitulate specific symptom domains of schizophrenia. Its efficacy in reversing pharmacologically-induced behaviors, such as hyperlocomotion and sensorimotor gating deficits, provides a basis for evaluating novel antipsychotic candidates. This document provides detailed application notes and protocols for the use of chlorpromazine in key animal models of schizophrenia.
Key Applications and Animal Models
Chlorpromazine is instrumental in validating animal models that primarily address the positive symptoms of schizophrenia. The most common applications include:
-
Reversal of Psychostimulant-Induced Hyperactivity and Stereotypy: This model mimics the hyperdopaminergic state believed to underlie psychosis.
-
Restoration of Prepulse Inhibition (PPI) Deficits: This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.
-
Modulation of NMDA Receptor Antagonist-Induced Behaviors: This approach models the glutamatergic hypofunction hypothesis of schizophrenia.
Amphetamine-Induced Hyperlocomotion and Stereotypy
This model is a cornerstone for screening antipsychotic drugs due to its high predictive validity for clinical efficacy against positive symptoms. Amphetamine, a dopamine-releasing agent, induces a state of hyperlocomotion and repetitive, stereotyped behaviors in rodents, which are reliably reversed by D2 receptor antagonists like chlorpromazine.
Data Presentation
| Animal Model | Species/Strain | Inducing Agent & Dose | Chlorpromazine Dose (i.p.) | Effect on Hyperlocomotion | Effect on Stereotypy | Reference(s) |
| Amphetamine-Induced Hyperlocomotion | Rat | d-amphetamine (1.0 mg/kg) | Graded doses | Produced graded decreases in spontaneous locomotor activity | Not explicitly quantified | [4][5] |
| Amphetamine-Induced Sensitization | Mouse | (+)-amphetamine (2.5 mg/kg) | 1, 2, 4 mg/kg | Dose-dependently inhibited the development of sensitization | Not explicitly quantified | [6] |
| Methamphetamine-Induced Stereotypy | Rat (Reserpine-pretreated) | Methamphetamine (10 mg/kg, i.p.) | 150 µg, 250 µg, 625 µg, 1 mg/rat (intracerebral) | Suppressed hypermotility dose-dependently | Suppressed stereotyped licking and biting | [7] |
| Apomorphine-Induced Stereotypy | Rat | Apomorphine | 0.5-1.0 mg/kg | Not explicitly quantified | Suppressed amphetamine-induced stereotypy | [8] |
| Apomorphine-Induced Stereotypy | Mouse | Apomorphine | Not specified (intraventricular) | Not explicitly quantified | Blocks apomorphine-induced stereotypy | [9] |
Experimental Protocol: Reversal of Amphetamine-Induced Hyperlocomotion in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Chlorpromazine hydrochloride (dissolved in 0.9% saline)
-
d-Amphetamine sulfate (B86663) (dissolved in 0.9% saline)
-
Open field apparatus equipped with automated photobeam tracking systems
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Habituation: Acclimate rats to the open field arena for 30-60 minutes for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.
-
Test Day Acclimation: On the test day, place each rat in the open field arena and allow a 30-minute acclimation period to establish baseline locomotor activity.
-
Chlorpromazine Administration: Following the acclimation period, administer chlorpromazine (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle (0.9% saline).
-
Pre-treatment Interval: Return the animals to their home cages for a 30-60 minute pre-treatment period.
-
Amphetamine Administration: Administer d-amphetamine (e.g., 1.0 mg/kg, i.p.) or vehicle.
-
Behavioral Recording: Immediately place the rats back into the open field apparatus and record locomotor activity for 60-90 minutes. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total count over the recording period. Compare the activity of the chlorpromazine-treated groups to the vehicle-amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Experimental Workflow
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, the neural process of filtering out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be modeled in rodents using pharmacological agents or genetic manipulations. Chlorpromazine, as a typical antipsychotic, can restore these deficits.
Data Presentation
| Animal Model | Species/Strain | Inducing Agent & Dose | Chlorpromazine Dose | Effect on PPI | Reference(s) |
| Genetic Model | crmp1-/- mice | N/A (genetic) | Not specified | No favorable effect on PPI deficit | [10] |
| Pharmacological Model | Not specified | Dopamine agonists | Not specified | Reverses DA agonist-induced PPI deficits | [10] |
| Strain-Specific Low PPI | C57BL/6J mice | N/A (inherent low PPI) | Not specified | Antipsychotics can enhance PPI | [11] |
Experimental Protocol: Prepulse Inhibition in Mice
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
This compound (dissolved in 0.9% saline)
-
Startle response measurement system (e.g., SR-LAB)
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Acclimation to Test Room: Transport mice to the testing room and leave them undisturbed for at least 30 minutes before the experiment begins.[12][13]
-
Apparatus Calibration: Calibrate the startle chambers, including the platform sensitivity and acoustic stimuli levels, according to the manufacturer's instructions.[12]
-
Drug Administration: Administer chlorpromazine or vehicle (0.9% saline) i.p. 30-60 minutes before placing the animal in the startle chamber.
-
Chamber Acclimation: Place the mouse into the holder within the sound-attenuated chamber. Allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[13][14]
-
Test Session: The test session consists of a pseudorandomized presentation of several trial types:
-
Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms (B15284909) duration).
-
Prepulse-plus-pulse trials: A weak, non-startling prepulse stimulus (e.g., 74, 78, or 82 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).[14]
-
No-stimulus trials: Background noise only, to measure baseline movement.[14]
-
-
Data Recording: The startle response (amplitude of the animal's flinch) is measured for each trial.
-
Data Analysis: Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = 100 * [(Mean startle of Pulse-alone trials) - (Mean startle of Prepulse-plus-pulse trials)] / (Mean startle of Pulse-alone trials).[15] Compare the %PPI between treatment groups using appropriate statistical methods.
Experimental Workflow
NMDA Receptor Antagonist Models (Ketamine and PCP)
NMDA receptor antagonists like phencyclidine (PCP) and ketamine can induce a broader range of schizophrenia-like symptoms in rodents, including positive, negative (e.g., social withdrawal), and cognitive deficits. These models are based on the glutamate (B1630785) hypofunction theory of schizophrenia. The efficacy of chlorpromazine in these models can be variable, particularly for negative symptoms.
Data Presentation
| Animal Model | Species/Strain | Inducing Agent & Dose | Chlorpromazine Dose (i.p.) | Effect | Reference(s) |
| Ketamine-Induced EEG Changes | Rat (Wistar) | Ketamine (10 mg/kg, i.p.) for 10 days | 1 or 5 mg/kg, i.p. | Prevented ketamine-induced increases in delta and gamma power | [16][17] |
| PCP-Induced Hyperactivity | Rat | PCP (10 mg/kg, i.p.) | 1, 3, 10 mg/kg (daily for 21 days) | Did not completely block PCP-induced hyperactivity | [10][18][19] |
| PCP-Induced Behavioral Stimulation | Mouse | PCP (acute) | Not specified | Blocked PCP-induced stimulation | [1][15] |
| PCP-Induced Social Deficit | Mouse | PCP (10 mg/kg/day for 14 days) | Not tested (Haloperidol was ineffective) | Not tested | [20] |
| Social Interaction Test | Rat | N/A (baseline) | Not specified | Decreased social behaviors | [21] |
Experimental Protocol: PCP-Induced Social Interaction Deficit in Mice
Note: Studies have shown that while atypical antipsychotics like clozapine (B1669256) can reverse PCP-induced social deficits, typical antipsychotics like haloperidol (B65202) (and by extension, likely chlorpromazine) are often ineffective.[20][22] Therefore, chlorpromazine might be used in this model as a comparator to highlight the differential effects of antipsychotic classes on negative-like symptoms.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Phencyclidine (PCP) hydrochloride (dissolved in 0.9% saline)
-
This compound (dissolved in 0.9% saline)
-
A novel, unfamiliar stimulus mouse of the same strain, sex, and age
-
Three-chambered social interaction apparatus
-
Syringes and needles for subcutaneous (s.c.) or intraperitoneal (i.p.) injections
Procedure:
-
PCP Treatment Regimen: Administer PCP (e.g., 5-10 mg/kg, s.c. or i.p.) daily or twice daily for 7-14 days to induce a social deficit.[20][23]
-
Withdrawal Period: Implement a washout period of at least 7 days after the final PCP injection before behavioral testing.[23]
-
Habituation: On the test day, place the subject mouse in the central chamber of the three-chambered apparatus and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Test:
-
Place an unfamiliar "stranger" mouse in a wire cage in one of the side chambers. Place an empty wire cage in the opposite side chamber.
-
Place the subject mouse back in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Record the time spent sniffing each wire cage using video tracking software.
-
-
Chlorpromazine Administration: On subsequent test days, administer chlorpromazine or vehicle i.p. 30-60 minutes before the sociability test.
-
Data Analysis: Calculate a sociability index (e.g., time spent with stranger mouse vs. time spent with empty cage). Compare the performance of PCP-vehicle mice with PCP-chlorpromazine mice.
Signaling Pathway
Chlorpromazine's Primary Mechanism of Action
Chlorpromazine's antipsychotic effects are primarily attributed to its antagonism of the dopamine D2 receptor (D2R). In a hyperdopaminergic state, as hypothesized in schizophrenia, excessive dopamine in the synapse leads to overstimulation of postsynaptic D2Rs. Chlorpromazine competitively binds to these D2Rs without activating them, thus blocking dopamine's signal transduction.[2]
The D2R is a G-protein coupled receptor (GPCR) that typically couples to Gαi/o proteins. Activation of this G-protein inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. A key downstream pathway involves the regulation of Akt and Glycogen Synthase Kinase 3β (GSK-3β). D2R activation, through a β-arrestin 2-dependent mechanism, can lead to the inactivation of Akt, which in turn activates GSK-3β.[2] Antipsychotics, including chlorpromazine, by blocking the D2R, interfere with these downstream signaling events.[16][18]
References
- 1. Neuropharmacological studies of phencyclidine (PCP)-induced behavioral stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 7. ["Methamphetamine-stereotypy and hypermotility" in rats chronically treated with reserpine--the effect of intracerebral injection of chlorpromazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Simultaneous catalepsy and apomorphine-induced stereotypic behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical effects of chlorpromazine on mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 14. MPD: JaxCC1: project protocol [phenome-prod.jax.org]
- 15. ja.brc.riken.jp [ja.brc.riken.jp]
- 16. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electroencephalographic study of chlorpromazine alone or combined with alpha-lipoic acid in a model of schizophrenia induced by ketamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijpp.com [ijpp.com]
- 20. researchgate.net [researchgate.net]
- 21. Effects of atypical antipsychotic agents on social behavior in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Model of Chlorpromazine-Induced Cytotoxicity in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorpromazine (B137089) (CPZ), a first-generation antipsychotic, is known to have potential neurotoxic side effects. Understanding the mechanisms of this toxicity is crucial for developing safer neuroleptic drugs. This document provides a detailed guide for establishing an in vitro model of chlorpromazine-induced cytotoxicity using neuronal cells, specifically the human neuroblastoma SH-SY5Y cell line. These protocols and application notes are designed to assist researchers in studying the cytotoxic effects, underlying molecular mechanisms, and potential therapeutic interventions.
The primary mechanisms of CPZ-induced neurotoxicity that will be explored include the induction of apoptosis, mitochondrial dysfunction, oxidative stress, and dysregulation of intracellular calcium homeostasis.[1][2][3] The SH-SY5Y cell line is a well-established and relevant model for such investigations.[2][4][5]
Data Presentation: Quantitative Summary of Chlorpromazine Cytotoxicity
The following tables summarize quantitative data from various studies on the cytotoxic effects of chlorpromazine on neuronal cells.
Table 1: Cytotoxicity of Chlorpromazine in SH-SY5Y Cells
| Cell Type | Differentiation Status | Exposure Time | LC50 Value (µM) | Assay Used | Reference |
| SH-SY5Y | Undifferentiated | 24 hours | 5 ± 1 | Crystal Violet | [4] |
| SH-SY5Y | ATRA-differentiated | 24 hours | 10.5 ± 1.5 | Crystal Violet | [4] |
Table 2: Chlorpromazine Concentrations Used in Mechanistic Studies
| Cell Line | Concentration(s) | Investigated Mechanism | Key Findings | Reference |
| SH-SY5Y | 5 µM | Apoptosis | Increased percentage of apoptotic cells (85 ± 5%) | [2] |
| Primary Trigeminal Ganglion Cells | 1 µM, 10 µM, 100 µM | Apoptosis | Dose-dependent increase in TUNEL-positive cells | [6] |
| GBM 8401 | 10-40 µM | Cytotoxicity & Calcium Signaling | Induced cytotoxicity and increased intracellular Ca2+ | [7] |
| HepaRG | 25 µM, 50 µM, 100 µM | Membrane Integrity & Inflammation | Disruption of cell membrane and pro-inflammatory response | [8] |
Experimental Protocols
Protocol 1: Cell Culture and Differentiation of SH-SY5Y Cells
1.1. Materials:
-
SH-SY5Y human neuroblastoma cells
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% (v/v) Fetal Bovine Serum (FBS), 1% (v/v) Non-Essential Amino Acids (NEAA), 1% (v/v) Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Differentiation Medium: DMEM supplemented with 2.5% (v/v) FBS, 1% (v/v) NEAA, 1% (v/v) Penicillin-Streptomycin, 2 mM L-Glutamine, and 10 µM All-Trans Retinoic Acid (ATRA).[4]
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
1.2. Procedure for Cell Culture:
-
Culture SH-SY5Y cells in T-75 flasks with Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cell monolayer with sterile PBS, then add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C.
-
Neutralize trypsin with 7-8 mL of Growth Medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh Growth Medium and seed into new flasks or plates at the desired density.
1.3. Procedure for Neuronal Differentiation (Optional):
-
Seed SH-SY5Y cells into the desired culture plates at an appropriate density.
-
After 24 hours, replace the Growth Medium with Differentiation Medium.
-
Continue to culture the cells for 5-7 days, changing the Differentiation Medium every 2 days to induce a more mature neuronal phenotype.[4]
Protocol 2: Assessment of Chlorpromazine-Induced Cytotoxicity using MTT Assay
2.1. Materials:
-
Cultured SH-SY5Y cells (differentiated or undifferentiated)
-
Chlorpromazine hydrochloride (stock solution prepared in DMSO or sterile water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
2.2. Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Prepare serial dilutions of chlorpromazine in the appropriate cell culture medium. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed 0.2% (v/v).[4]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of chlorpromazine. Include untreated control wells (medium with vehicle only).
-
Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Detection of Apoptosis using Caspase-3 Activity Assay
3.1. Materials:
-
Cultured SH-SY5Y cells
-
Chlorpromazine
-
96-well plates (black, clear bottom for fluorescence measurements)
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC or NucView™ 488)
-
Lysis buffer
-
Fluorometer or fluorescence microscope
3.2. Procedure:
-
Plate and treat neuronal cells with chlorpromazine as described for the cytotoxicity assay (Protocol 2). A typical concentration to induce apoptosis in SH-SY5Y cells is 5 µM for 24 hours.[2][4]
-
For lysate-based assay: After treatment, lyse the cells using the provided lysis buffer. Add the caspase-3 substrate to the cell lysates and incubate at 37°C for 1-2 hours, protected from light.[3] Measure the fluorescence using a fluorometer.
-
For live-cell imaging: Before examination, treat cells with a fluorogenic caspase-3 substrate (e.g., 2 µM NucView™ 488) for 1 hour.[2]
-
Visualize and quantify the fluorescent (apoptotic) cells using a fluorescence microscope.
-
To confirm the role of caspase-3, cells can be pre-incubated with a caspase-3 inhibitor (e.g., 50 µM Ac-DEVD-CMK) for 4 hours prior to chlorpromazine exposure.[2][4]
Visualization of Key Pathways and Workflows
Caption: Workflow for studying chlorpromazine cytotoxicity in neuronal cells.
Caption: CPZ-induced mitochondrial apoptotic signaling pathway.
Caption: CPZ's role in the PKC-δ/NOX oxidative stress pathway.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. sciencerepository.org [sciencerepository.org]
- 3. benchchem.com [benchchem.com]
- 4. sciencerepository.org [sciencerepository.org]
- 5. researchgate.net [researchgate.net]
- 6. Establishing a Mouse Model of Chlorpromazine-Induced Corneal Trigeminal Denervation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Impact of the Antipsychotic Medication Chlorpromazine on Cytotoxicity through Ca2+ Signaling Pathway in Glial Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Chlorpromazine and Promethazine (C+P) Reduce Brain Injury after Ischemic Stroke through the PKC-<i>δ</i>/NOX/MnSOD Pathway - ProQuest [proquest.com]
Application Notes and Protocols: Chlorpromazine Hydrochloride's Effect on Intracellular Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089) (CPZ), a first-generation antipsychotic medication, is primarily known for its antagonism of dopamine (B1211576) receptors. However, its pharmacological profile is complex, with significant effects on various cellular processes, including intracellular calcium (Ca²⁺) signaling. Aberrant Ca²⁺ signaling is implicated in numerous pathological conditions, making the study of CPZ's influence on these pathways critical for understanding its therapeutic actions and side effects. These application notes provide a comprehensive overview of CPZ's multifaceted effects on intracellular Ca²⁺ homeostasis, detailed protocols for its investigation, and a summary of key quantitative data.
Mechanisms of Action
Chlorpromazine hydrochloride modulates intracellular Ca²⁺ signaling through several distinct mechanisms:
-
Inhibition of Store-Operated Calcium Entry (SOCE): CPZ is a potent inhibitor of SOCE, the process by which the depletion of endoplasmic reticulum (ER) Ca²⁺ stores triggers Ca²⁺ influx from the extracellular space. It inhibits the sustained phase of Ca²⁺ increase following stimulation by agonists like bradykinin, without affecting the initial transient Ca²⁺ release from the ER.[1][2][3] This action is independent of phospholipase C (PLC) activation, as CPZ does not block the production of inositol (B14025) 1,4,5-trisphosphate (IP₃).[1][2] Studies in PC12 cells and human glioblastoma cells have demonstrated that CPZ reduces Ca²⁺ entry induced by thapsigargin, a SERCA pump inhibitor that passively depletes ER stores.[1][2][4]
-
Blockade of Voltage-Sensitive Calcium Channels (VSCCs): CPZ directly blocks multiple types of VSCCs. In neuroblastoma cells, it has been shown to reversibly block both type I and type II Ca²⁺ channel currents with a preference for the inactivated state of the channels.[5] It also produces a dose-dependent antagonism of recombinant α1E subunit-encoded (R-type) Ca²⁺ channels.[6] In PC12 cells, CPZ inhibits L-type Ca²⁺ channels, contributing to its inhibition of high potassium-induced catecholamine secretion.[7]
-
Modulation of Intracellular Ca²⁺ Release: While the primary effect on the PLC pathway is on SOCE, some evidence suggests CPZ can also directly affect Ca²⁺ release from intracellular stores. In human glioblastoma cells, CPZ's effect on intracellular Ca²⁺ levels involves both PLC-dependent Ca²⁺ release from the ER and influx via SOCE.[4] Furthermore, antipsychotic drugs, as a class, have been shown to directly block IP₃-induced Ca²⁺ release from rat brain microsomes.[8]
-
Interaction with Calmodulin: CPZ binds to calmodulin, a key Ca²⁺-binding protein, in a Ca²⁺-dependent manner.[9][10] This interaction can interfere with the activity of Ca²⁺/calmodulin-dependent enzymes, such as protein kinases and phosphodiesterases, adding another layer to its modulation of Ca²⁺ signaling pathways.[1]
-
Effects on Mitochondrial Ca²⁺ Handling: Mitochondria play a crucial role in buffering cytosolic Ca²⁺. CPZ can have dual effects on mitochondria; at certain concentrations, it can protect against lead-induced inhibition of mitochondrial Ca²⁺ uptake.[11] However, at higher or in combination with other cellular stressors, it can depress mitochondrial function, which can limit its overall cytoprotective effects.[12]
Data Presentation: Quantitative Effects of Chlorpromazine
The following table summarizes the quantitative data on the inhibitory effects of chlorpromazine on various components of Ca²⁺ signaling pathways.
| Parameter | Effect Measured | Cell Type/System | Value | Reference |
| IC₅₀ | Inhibition of bradykinin-induced noradrenaline secretion | PC12 Cells | 24 ± 5 µM | [1][2] |
| IC₅₀ | Reduction of thapsigargin-induced sustained [Ca²⁺]i level | PC12 Cells | 24 ± 2 µM | [1][2] |
| IC₅₀ | Inhibition of DMPP-induced [³H]norepinephrine secretion | PC12 Cells | 1.0 ± 0.2 µM | [7] |
| IC₅₀ | Inhibition of DMPP-induced rise in cytosolic [Ca²⁺]i | PC12 Cells | 1.9 ± 0.1 µM | [7] |
| IC₅₀ | Inhibition of 70 mM K⁺-induced [³H]norepinephrine secretion | PC12 Cells | 7.9 ± 1.1 µM | [7] |
| IC₅₀ | Inhibition of 70 mM K⁺-induced rise in cytosolic [Ca²⁺]i | PC12 Cells | 6.2 ± 0.3 µM | [7] |
| IC₅₀ | Antagonism of α1E subunit-encoded Ca²⁺ channels | Recombinant | ~10 µM | [6] |
| Kₑ | Block of Type I and Type II Ca²⁺ channel currents | N1E-115 Neuroblastoma Cells | 15 µM | [5] |
Signaling Pathway Visualization
The following diagram illustrates the multiple sites at which this compound interferes with intracellular calcium signaling pathways.
References
- 1. Chlorpromazine inhibits store-operated calcium entry and subsequent noradrenaline secretion in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorpromazine inhibits store-operated calcium entry and subsequent noradrenaline secretion in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine induces hyposalivation by inhibiting muscarinic Ca2+ signaling in salivary glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Impact of the Antipsychotic Medication Chlorpromazine on Cytotoxicity through Ca2+ Signaling Pathway in Glial Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent blocking action of chlorpromazine on two types of calcium channels in cultured neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human α1E subunit‐mediated Ca2+ channels by the antipsychotic agent chlorpromazine | Scilit [scilit.com]
- 7. Chlorpromazine-induced inhibition of catecholamine secretion by a differential blockade of nicotinic receptors and L-type Ca2+ channels in rat pheochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antipsychotic drugs block IP3-dependent Ca(2+)-release from rat brain microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug-protein interactions: binding of chlorpromazine to calmodulin, calmodulin fragments, and related calcium binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding of a spin-labelled chlorpromazine analogue to calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective role of chlorpromazine on lead-induced damage to heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorpromazine protection against Ca(2+)-dependent and oxidative cell injury. Limitations due to depressed mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Chlorpromazine's Impact on STAT5 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cytokine and growth factor signaling, playing a pivotal role in cell proliferation, differentiation, and survival. Dysregulation of the STAT5 signaling pathway is implicated in various pathologies, including hematological malignancies and other cancers. Recent studies have identified the antipsychotic drug chlorpromazine (B137089) (CPZ) as an inhibitor of STAT5 signaling, suggesting its potential for repositioning as an anticancer agent.[1][2][3][4] Chlorpromazine has been shown to suppress STAT5 phosphorylation, a key step in its activation, and consequently inhibit the proliferation of cancer cells.[1][2]
These application notes provide a comprehensive set of protocols for researchers to investigate the impact of chlorpromazine on the STAT5 signaling pathway. The methodologies described herein cover the assessment of STAT5 phosphorylation, transcriptional activity, and the resulting effects on cell viability.
Signaling Pathway Overview
The Janus kinase (JAK)/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Upon ligand binding to its receptor, receptor-associated JAKs are activated and phosphorylate tyrosine residues on the receptor's cytoplasmic domain. These phosphorylated sites serve as docking stations for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene expression.[5] Chlorpromazine has been shown to interfere with this cascade by reducing the phosphorylation of STAT5.[1][2][3]
Experimental Protocols
This section details the key experimental procedures to assess the effect of chlorpromazine on STAT5 signaling.
Protocol 1: Western Blotting for Phospho-STAT5 (p-STAT5)
This protocol allows for the semi-quantitative analysis of STAT5 phosphorylation levels in response to chlorpromazine treatment.
Materials:
-
Chlorpromazine hydrochloride (CPZ)
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-STAT5 (Tyr694) and rabbit anti-total STAT5
-
Loading control antibody (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize in culture. Treat cells with varying concentrations of chlorpromazine (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 2 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE and Western Transfer: Load equal amounts of protein per lane, run the gel, and transfer the separated proteins to a membrane.[6]
-
Immunoblotting:
-
Detection: Apply ECL reagent and capture the chemiluminescent signal.[6]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT5 and a loading control like β-actin.[6]
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT5 signal to the total STAT5 signal.[8]
Protocol 2: Phosphoflow Cytometry for p-STAT5
This method provides a quantitative analysis of STAT5 phosphorylation at the single-cell level.[5]
Materials:
-
Cell suspension
-
This compound (CPZ)
-
Fixation buffer (e.g., BD Phosflow™ Lyse/Fix Buffer)[9]
-
Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III)[9]
-
Fluorophore-conjugated anti-phospho-STAT5 (pY694) antibody (e.g., Alexa Fluor 647 conjugate)[10][11]
-
(Optional) Antibodies for cell surface markers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Treat cells with chlorpromazine as described in the Western Blotting protocol.
-
Fixation: Stop the reaction by adding fixation buffer and incubate for 10-15 minutes at 37°C.[9][12]
-
Permeabilization: Pellet the cells, discard the supernatant, and resuspend in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.[9]
-
Staining: Wash the cells and stain with the fluorophore-conjugated anti-p-STAT5 antibody for 30-60 minutes at room temperature in the dark.[10][12]
-
Acquisition: Wash the cells and acquire the samples on a flow cytometer.
-
Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the p-STAT5 signal.[5][13]
Protocol 3: STAT5 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT5.
Materials:
-
STAT5 reporter cell line (e.g., STAT5 Luciferase Reporter Ba/F3 or U937 cell lines) or cells transiently transfected with a STAT5 luciferase reporter vector.[14][15]
-
This compound (CPZ)
-
Appropriate STAT5 pathway activator (e.g., IL-3 for Ba/F3 cells, GM-CSF for U937 cells)[15][16]
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the STAT5 reporter cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of chlorpromazine for a specified time.
-
Stimulation: Stimulate the cells with an appropriate activator of the STAT5 pathway.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and compare the activity in chlorpromazine-treated cells to untreated cells.
Protocol 4: Cell Proliferation/Viability Assay
This protocol assesses the downstream functional effect of STAT5 inhibition by chlorpromazine.
Materials:
-
Cell line of interest
-
This compound (CPZ)
-
96-well plates
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)[1]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a dose range of chlorpromazine.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[1]
-
Viability Measurement: Add the cell viability reagent to each well and measure the luminescence according to the manufacturer's protocol.
-
Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: Effect of Chlorpromazine on STAT5 Phosphorylation
| Treatment Group | Chlorpromazine (µM) | Normalized p-STAT5/Total STAT5 Ratio (Western Blot) | Median Fluorescence Intensity (Phosphoflow) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 5000 ± 450 |
| CPZ | 1 | 0.75 ± 0.09 | 3800 ± 320 |
| CPZ | 5 | 0.42 ± 0.05 | 2100 ± 180 |
| CPZ | 10 | 0.18 ± 0.03 | 950 ± 90 |
Data are presented as mean ± SEM from three independent experiments.
Table 2: Impact of Chlorpromazine on STAT5 Transcriptional Activity and Cell Viability
| Treatment Group | Chlorpromazine (µM) | Relative Luciferase Units (RLU) | Cell Viability (%) |
| Vehicle Control | 0 | 100 ± 8 | 100 ± 5 |
| CPZ | 1 | 82 ± 6 | 91 ± 4 |
| CPZ | 5 | 55 ± 5 | 68 ± 6 |
| CPZ | 10 | 25 ± 3 | 45 ± 5 |
Data are presented as mean ± SEM from three independent experiments.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the inhibitory effects of chlorpromazine on the STAT5 signaling pathway. By employing a combination of Western blotting, phosphoflow cytometry, luciferase reporter assays, and cell viability assays, researchers can comprehensively characterize the mechanism of action of chlorpromazine and evaluate its potential as a therapeutic agent targeting STAT5-dependent pathologies.
References
- 1. mdpi.com [mdpi.com]
- 2. Antipsychotic Chlorpromazine Suppresses STAT5 Signaling, Overcomes Resistance Mediated by the Gatekeeper Mutation FLT3-ITD/F691L, and Synergizes with Quizartinib in FLT3-ITD-Positive Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antipsychotic Chlorpromazine Suppresses STAT5 Signaling, Overcomes Resistance Mediated by the Gatekeeper Mutation FLT3-ITD/F691L, and Synergizes with Quizartinib in FLT3-ITD-Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antipsychotic Chlorpromazine Suppresses STAT5 Signaling, Overcomes Resistance Mediated by the Gatekeeper Mutation FLT3-ITD/F691L, and Synergizes with Quizartinib in FLT3-ITD-Positive Cells | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 11. STAT5 phospho-flow cytometry [bio-protocol.org]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amsbio.com [amsbio.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for the Experimental Use of Chlorpromazine to Study Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpromazine (B137089) (CPZ), a first-generation antipsychotic, has been identified as a potent modulator of mitochondrial function. Its diverse effects on mitochondria make it a valuable pharmacological tool for studying various aspects of mitochondrial dysfunction, a key element in numerous pathologies including neurodegenerative diseases, cardiac dysfunction, and drug-induced toxicity. These application notes provide an overview of CPZ's mechanisms of action on mitochondria and detailed protocols for its experimental use.
Chlorpromazine's impact on mitochondria is multifaceted, primarily involving the inhibition of the electron transport chain (ETC), uncoupling of oxidative phosphorylation, induction of oxidative stress, and modulation of the mitochondrial permeability transition pore (mPTP) and apoptosis.[1][2] These actions lead to a disruption of mitochondrial bioenergetics, characterized by decreased ATP production and a collapse of the mitochondrial membrane potential (MMP).[1][2][3]
Mechanisms of Chlorpromazine-Induced Mitochondrial Dysfunction
Chlorpromazine exerts its effects on mitochondria through several key mechanisms:
-
Inhibition of the Electron Transport Chain (ETC): CPZ is a known inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the ETC.[4][5] This inhibition disrupts the flow of electrons, leading to a decrease in proton pumping and subsequent reduction in ATP synthesis.
-
Uncoupling of Oxidative Phosphorylation: CPZ can act as an uncoupler, dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthase to produce ATP.[4][6] This uncoupling leads to an increase in oxygen consumption without a corresponding increase in ATP production.
-
Induction of Oxidative Stress: By inhibiting the ETC, CPZ can lead to the leakage of electrons and the subsequent formation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[1][2] This increase in ROS can cause damage to mitochondrial DNA, proteins, and lipids, further exacerbating mitochondrial dysfunction.
-
Modulation of the Mitochondrial Permeability Transition Pore (mPTP): CPZ can influence the opening of the mPTP, a non-specific channel in the inner mitochondrial membrane.[7] Prolonged opening of the mPTP leads to the dissipation of the MMP, mitochondrial swelling, and the release of pro-apoptotic factors like cytochrome c.
-
Induction of Apoptosis: Through the mechanisms described above, particularly the increase in ROS and the release of cytochrome c, CPZ can trigger the intrinsic pathway of apoptosis.[8][9]
Data Presentation: Quantitative Effects of Chlorpromazine on Mitochondrial Function
The following tables summarize quantitative data on the effects of chlorpromazine on various mitochondrial parameters.
Table 1: Inhibition of Mitochondrial Respiration by Chlorpromazine
| Parameter | Model System | Chlorpromazine Concentration | Effect | Reference |
| IC50 (Complex I Inhibition) | Isolated rat liver mitochondria | Not specified | Inhibition of electron transfer activity | [4] |
| IC50 (Uncoupled Respiration) | Isolated rat liver mitochondria | 135 ± 5 µM | Inhibition of CII-linked uncoupled respiration | [10] |
| State 3 Respiration | Rat brain mitochondria | 240 µM (IC50) | Inhibition | [11] |
Table 2: Effects of Chlorpromazine on Mitochondrial Membrane Potential (MMP)
| Model System | Chlorpromazine Concentration | Effect on MMP | Reference |
| Isolated rat liver mitochondria | 20 µM | Dissipation to 88% of control | [10] |
| Isolated rat liver mitochondria | 50 µM | Dissipation to 79% of control | [10] |
| Isolated rat liver mitochondria | 100 µM | Dissipation to 72% of control | [10] |
| Cultured neonatal cardiomyocytes | 50 µM | Collapse of MMP | [3] |
Table 3: Effects of Chlorpromazine on ATP Levels
| Model System | Chlorpromazine Concentration | Effect on ATP | Reference |
| Mouse brain (in vivo) | 10 mg/kg | No alteration | [12][13] |
| Cultured neonatal cardiomyocytes | 50 µM | Enhanced loss of intracellular ATP | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by chlorpromazine-induced mitochondrial dysfunction and a general experimental workflow for its study.
Caption: Signaling pathway of chlorpromazine-induced mitochondrial dysfunction.
Caption: Experimental workflow for studying chlorpromazine's mitochondrial effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess chlorpromazine-induced mitochondrial dysfunction.
Protocol 1: Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol allows for the real-time measurement of oxygen consumption rate (OCR), providing key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
Chlorpromazine (CPZ)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
Cells of interest or isolated mitochondria
Procedure:
-
Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Sensor Cartridge Hydration:
-
Add 200 µL of Seahorse XF Calibrant to each well of a utility plate and place the sensor cartridge on top.
-
Incubate overnight in a non-CO₂ incubator at 37°C.
-
-
Assay Medium Preparation:
-
Warm Seahorse XF Base Medium to 37°C and supplement with glucose, pyruvate, and glutamine to desired final concentrations. Adjust pH to 7.4.
-
-
Compound Loading:
-
Prepare stock solutions of CPZ, oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical injection strategy is:
-
Port A: Chlorpromazine or vehicle control
-
Port B: Oligomycin
-
Port C: FCCP
-
Port D: Rotenone/Antimycin A
-
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the cell plate and wash with the prepared assay medium.
-
Add the final volume of assay medium to each well and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
-
Run the Assay:
-
Load the sensor cartridge and the cell plate into the Seahorse XF Analyzer.
-
Start the assay protocol. The instrument will measure baseline OCR before injecting the compounds sequentially and measuring the OCR after each injection.
-
-
Data Analysis:
-
Normalize the OCR data to cell number or protein concentration.
-
Calculate key mitochondrial parameters: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential using TMRE
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to quantify changes in MMP. TMRE accumulates in active mitochondria in a potential-dependent manner.
Materials:
-
Cells of interest
-
Chlorpromazine (CPZ)
-
TMRE stock solution (in DMSO)
-
FCCP or CCCP (uncoupler for positive control)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a suitable format (e.g., 96-well black-walled plate for plate reader analysis).
-
Treat cells with various concentrations of CPZ for the desired duration. Include a vehicle control and a positive control (treatment with FCCP or CCCP to depolarize mitochondria).
-
-
TMRE Staining:
-
Prepare a working solution of TMRE in pre-warmed culture medium or buffer (e.g., HBSS) at a final concentration of 20-200 nM (optimize for cell type).
-
Remove the treatment medium from the cells and add the TMRE-containing medium.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently aspirate the TMRE-containing medium and wash the cells twice with pre-warmed PBS or HBSS to remove excess dye.
-
-
Fluorescence Measurement:
-
Add a final volume of PBS or HBSS to each well.
-
Measure the fluorescence using an appropriate instrument. For TMRE, the excitation/emission maxima are approximately 549/575 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the TMRE fluorescence of CPZ-treated cells as a percentage of the vehicle control. A decrease in fluorescence indicates mitochondrial depolarization.
-
Protocol 3: Quantification of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red
This protocol employs MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Materials:
-
Cells of interest
-
Chlorpromazine (CPZ)
-
MitoSOX Red reagent (stock solution in DMSO)
-
Antimycin A or Rotenone (positive control for ROS production)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with CPZ at various concentrations and for different time points. Include a vehicle control and a positive control (e.g., antimycin A).
-
-
MitoSOX Red Staining:
-
Prepare a working solution of MitoSOX Red in pre-warmed HBSS or culture medium at a final concentration of 2.5-5 µM.
-
Remove the treatment medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Gently wash the cells three times with pre-warmed HBSS to remove any non-localized probe.
-
-
Analysis:
-
For Flow Cytometry: Detach the cells (if adherent) and resuspend in HBSS. Analyze the fluorescence in the appropriate channel (e.g., PE channel, with excitation/emission at ~510/580 nm).
-
For Fluorescence Microscopy: Image the cells using a standard rhodamine (TRITC) filter set.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell population.
-
Express the results as a fold change in fluorescence relative to the vehicle control. An increase in fluorescence indicates an increase in mitochondrial superoxide production.
-
References
- 1. journalindj.com [journalindj.com]
- 2. researchgate.net [researchgate.net]
- 3. Chlorpromazine protection against Ca(2+)-dependent and oxidative cell injury. Limitations due to depressed mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of typical and atypical neuroleptics on mitochondrial function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroleptic medications inhibit complex I of the electron transport chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risk Assessment of Psychotropic Drugs on Mitochondrial Function Using In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of chlorpromazine-induced arrhythmia -- arrhythmia and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine inhibits mitochondrial apoptotic pathway via increasing expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorpromazine inhibits mitochondrial apoptotic pathway via increasing expression of tissue factor. | EA Health [eahealth.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The effect of chlorpromazine on cerebral glucose, ATP, ADP, AMP and ATPase in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of chlorpromazine on cerebral glucose, ATP, ADP, AMP and ATPase in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
chlorpromazine hydrochloride solubility in DMSO vs water for cell culture
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for using chlorpromazine (B137089) hydrochloride in cell culture experiments, focusing on solubility in DMSO and water.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of chlorpromazine hydrochloride in water and DMSO?
A1: this compound exhibits high solubility in water and is also soluble in DMSO. However, the reported values can vary between suppliers. It is crucial to consult the product-specific datasheet for precise solubility information. Below is a summary of reported solubility data.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Reference |
| Water | Very Soluble | - | [1][2] |
| Water | 1 g/mL | ~2800 mM | [3] |
| Water | 50 mg/mL | ~140 mM | [4] |
| DMSO | >10 mM | >10 mM | [5] |
| DMSO | 71 mg/mL | ~199.8 mM | [6] |
| DMSO | ~30 mg/mL | ~84 mM | [7] |
Note: The molecular weight of this compound is approximately 355.3 g/mol . Molarity calculations are based on this value.
Q2: Which solvent, water or DMSO, is recommended for preparing a stock solution for cell culture?
A2: Both water and DMSO can be used to prepare stock solutions of this compound.
-
Water: Given its high solubility, sterile, deionized water is an excellent choice. A solution of 1.0 g in 20 mL of water is described as clear and colorless to pale yellow.[1] The pH of a 5% aqueous solution is between 4.0 and 5.5.[2][8]
-
DMSO: DMSO is also a suitable solvent, particularly if a very high concentration is needed or if co-treatment with other poorly water-soluble compounds is planned.[6][7]
The best choice depends on your experimental needs. For most cell culture applications, preparing a concentrated stock in sterile water is often preferred to avoid potential solvent toxicity from DMSO.
Q3: What is the recommended final concentration of DMSO in cell culture media?
A3: It is critical to keep the final concentration of DMSO in the culture medium as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines.[9][10] However, some sensitive cell lines, especially primary cells, may show toxic effects at concentrations as low as 0.1%.[10][11] It is always recommended to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.
Q4: How should I store this compound stock solutions?
A4: this compound is sensitive to light and decomposes on exposure to air and light.[2][8] Stock solutions should be aliquoted and stored protected from light. For long-term storage, freezing at -20°C is recommended. Stock solutions are reported to be stable for up to 6 months at -20°C.[12]
Troubleshooting Guides
Problem 1: My this compound solution is colored (yellow, pink, or violet).
-
Potential Cause: The compound has degraded due to exposure to air and light.[8]
-
Suggested Action & Troubleshooting Steps:
Problem 2: I am observing significant cell death in my experiments, even at low concentrations of this compound.
-
Potential Cause 1: DMSO Toxicity. The final concentration of DMSO in your culture medium may be too high for your specific cell line.
-
Suggested Action & Troubleshooting Steps:
-
Calculate the final percentage (v/v) of DMSO in your media.
-
Ensure the final DMSO concentration does not exceed 0.5%, and ideally is below 0.1%.[9]
-
Run a vehicle control experiment with the same final concentration of DMSO but without this compound to determine the baseline cytotoxicity of the solvent.
-
If DMSO toxicity is suspected, consider preparing your stock solution in sterile water instead.
-
-
Potential Cause 2: Inherent Cytotoxicity of this compound. Chlorpromazine itself can be cytotoxic, inducing apoptosis or disrupting cell membrane integrity, depending on the cell line and concentration.[13][14] Concentrations around 8 µM have been shown to be the IC50 for inducing apoptosis in some cancer cell lines after 24-48 hours.[13]
-
Suggested Action & Troubleshooting Steps:
-
Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
Review the literature for typical concentration ranges used for your cell type or experimental endpoint. Biphasic effects have been observed, where low concentrations can be protective, while higher concentrations are toxic.[15]
-
Reduce the incubation time to see if the toxicity is time-dependent.
-
Problem 3: The drug effect is not reproducible between experiments.
-
Potential Cause: Instability of the diluted drug in culture media. this compound may not be stable for extended periods when diluted in culture media at 37°C.
-
Suggested Action & Troubleshooting Steps:
-
Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding it to the cells.
-
Do not store diluted solutions of the drug for long periods.
-
Ensure your stock solution has been stored correctly and is not from an old batch that may have degraded.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Calculate the required mass: The molecular weight of this compound is ~355.3 g/mol . To make 10 mL of a 10 mM solution, you will need: Mass = 10 mmol/L * 0.010 L * 355.3 g/mol = 0.03553 g = 35.53 mg
-
Weigh the compound: Carefully weigh out 35.53 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolve: Add 10 mL of sterile, deionized water to the tube.
-
Mix: Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[1]
-
Sterilize: Filter the solution through a 0.22 µm syringe filter into a sterile, light-protecting tube.
-
Aliquot and Store: Dispense into smaller, single-use aliquots. Store at -20°C for up to 6 months, protected from light.[12]
Protocol 2: General Cell Viability Assay (e.g., MTT or WST-1)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Drug Dilutions:
-
Thaw an aliquot of your this compound stock solution (e.g., 10 mM in water or DMSO).
-
Prepare serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations.
-
Crucially, prepare a vehicle control medium containing the highest concentration of the solvent (water or DMSO) used in the drug dilutions.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Readout: Incubate for the recommended time, then measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
Visualizations
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. This compound | 69-09-0 [chemicalbook.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound CAS#: 69-09-0 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. mdpi.com [mdpi.com]
- 12. Chlorpromazine, Hydrochloride [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biphasic effects of chlorpromazine on cell viability in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Chlorpromazine Hydrochloride Precipitation in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of chlorpromazine (B137089) hydrochloride (CPZ) in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of chlorpromazine hydrochloride precipitation in aqueous solutions?
A1: this compound (CPZ) precipitation in aqueous solutions is primarily caused by changes in pH. CPZ is the hydrochloride salt of a weak base and is more soluble in acidic conditions. As the pH of the solution increases and approaches the pKa of CPZ, the equilibrium shifts towards the formation of the less soluble free base, leading to precipitation. Titration of CPZ in 0.9% sodium chloride with an alkali has been shown to cause precipitation of the chlorpromazine base at a pH of 6.7 to 6.8.[1][2] Therefore, admixing CPZ with alkaline drugs or solutions can lead to precipitation.[1][2]
Q2: At what pH is this compound most stable and at what pH does it precipitate?
A2: The pH of maximum stability for this compound is 6.[1][2] Precipitation of the chlorpromazine base typically begins to occur at a pH of 6.7 to 6.8 in a 0.9% sodium chloride solution.[1][2] Commercial injections of this compound have a pH between 3.4 and 5.4.[1][3]
Q3: Can I mix this compound with other drugs?
A3: Co-administration of this compound with other drugs requires careful consideration of compatibility. Precipitation can occur if CPZ is mixed with alkaline drugs or solutions.[1][2] For example, droperidol (B1670952) has been found to be incompatible with furosemide, methotrexate, leucovorin, heparin, and 5-FU, leading to precipitation.[4] It is crucial to consult specialized references for specific drug compatibility information, as it depends on several factors including the concentrations of the drugs, specific diluents used, resulting pH, and temperature.[5]
Q4: How can I prevent this compound precipitation?
A4: Several strategies can be employed to prevent CPZ precipitation:
-
pH Control: Maintaining the pH of the solution below 6.7 is critical. The optimal pH for stability is around 6.[1][2]
-
Use of Solubilizing Agents:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with CPZ, enhancing its solubility.[6][7][8][9][10] Both 1:1 and 1:2 complexes of CPZ with alpha- and beta-cyclodextrins have been reported.[8]
-
Surfactants (Micellar Solubilization): Above their critical micelle concentration (CMC), surfactants can form micelles that encapsulate the hydrophobic CPZ molecules, increasing their solubility in aqueous solutions.[11][12]
-
-
Appropriate Vehicle Selection: Using a suitable vehicle can enhance stability. For instance, a 100 mg/mL oral solution of CPZ has been successfully compounded using Ora-Sweet® as the vehicle, remaining stable for up to 3 months.[13][14][15]
Q5: What should I do if I observe a precipitate in my this compound solution?
A5: If you observe a precipitate, the solution should not be used. A markedly discolored solution or one with a precipitate should be discarded.[1][5] The formation of a precipitate indicates a loss of potency and potential for adverse effects. Troubleshooting should involve verifying the pH of the solution and ensuring the compatibility of all components in the mixture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Precipitation upon dilution or mixing with another solution. | The pH of the final solution is too high (approaching or exceeding 6.7). The other solution is alkaline. | Check the pH of all solutions before mixing. Adjust the pH of the final solution to be within the stable range for CPZ (ideally below 6.0) using a suitable buffer. |
| Cloudiness or precipitation over time during storage. | The solution pH has shifted due to interaction with the container or exposure to air. The storage temperature is inappropriate. | Store the solution in a tightly sealed, appropriate container (e.g., amber plastic bottles for oral solutions) to minimize exposure to air.[13][14] Store at the recommended temperature (refrigeration or room temperature as specified for the formulation).[13][14] Protect from light.[1] |
| Inconsistent solubility when preparing solutions. | The quality of the this compound powder may vary. The solvent quality may be inconsistent. | Use high-purity, pharmacopeial grade this compound. Use purified water or other high-purity solvents for solution preparation. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 1 g/mL | [16] |
| Ethanol | 660 mg/mL | [16] |
| Methanol | Soluble | [16] |
| Chloroform | Soluble | [16] |
| Diethyl ether | Insoluble | [16] |
| Benzene | Insoluble | [16] |
| DMSO | ~30 mg/mL | [17] |
| PBS (pH 7.2) | ~10 mg/mL | [17] |
Table 2: pH Profile of this compound Aqueous Solutions
| Parameter | pH Value | Reference |
| pH of 5% aqueous solution | 4.0 - 5.5 | [18] |
| pH of 10% aqueous solution | 4.0 - 5.0 | [18][19] |
| pH of commercial injection | 3.4 - 5.4 | [1][3] |
| pH of maximum stability | 6 | [1][2] |
| pH of precipitation onset | 6.7 - 6.8 | [1][2] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility of this compound
-
Objective: To determine the solubility of CPZ at different pH values.
-
Materials:
-
This compound powder
-
Buffer solutions of various pH values (e.g., pH 4.0, 5.0, 6.0, 6.5, 7.0, 7.5)
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of CPZ powder to vials containing buffer solutions of different pH values.
-
Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each vial.
-
Dilute the aliquots with an appropriate solvent (e.g., the corresponding buffer) to a concentration within the linear range of the analytical method.
-
Analyze the concentration of dissolved CPZ using a validated HPLC or UV-Vis spectrophotometric method.
-
Plot the solubility of CPZ as a function of pH.
-
Protocol 2: Evaluation of Cyclodextrin-Enhanced Solubilization of this compound
-
Objective: To assess the effect of a cyclodextrin (B1172386) (e.g., β-cyclodextrin) on the solubility of CPZ.
-
Materials:
-
This compound powder
-
β-cyclodextrin
-
Purified water or a suitable buffer solution
-
Vials with screw caps
-
Shaking incubator
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of β-cyclodextrin.
-
Add an excess amount of CPZ powder to each cyclodextrin solution.
-
Follow steps 2-7 from Protocol 1 to determine the apparent solubility of CPZ in the presence of different concentrations of β-cyclodextrin.
-
Plot the apparent solubility of CPZ as a function of β-cyclodextrin concentration to create a phase-solubility diagram.
-
Visualizations
Caption: Logical relationship of factors causing and preventing CPZ precipitation.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. publications.ashp.org [publications.ashp.org]
- 3. This compound Injection, USP [dailymed.nlm.nih.gov]
- 4. Drug precipitation within i.v. tubing: a potential hazard of chemotherapy administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpromazine | C17H19ClN2S | CID 2726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclodextrin complexation studies as the first step for repurposing of chlorpromazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermodynamic studies of drug-alpha-cyclodextrin interactions in water at 298.15 K: promazine hydrochloride/chlorpromazine hydrochloride + alpha-cyclodextrin + H(2)O systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.ualberta.ca [sites.ualberta.ca]
- 12. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation and stability of an extemporaneously compounded oral solution of chlorpromazine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. researchgate.net [researchgate.net]
- 16. This compound - LKT Labs [lktlabs.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. This compound | C17H20Cl2N2S | CID 6240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. genesight.com [genesight.com]
Technical Support Center: Analysis of Chlorpromazine Hydrochloride Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of chlorpromazine (B137089) hydrochloride (CPZ-HCl) degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of chlorpromazine hydrochloride?
A1: The primary degradation products of this compound (CPZ-HCl) identified under various stress conditions include chlorpromazine sulfoxide, chlorpromazine N-oxide, and nor-chlorpromazine. Other photoproducts have also been detected after exposure to light.[1][2] The formation of these products is often influenced by factors such as exposure to oxygen, light, and heat during processes like sterilization.[3] For instance, the opalescence in CPZ-HCl solutions can be caused by the formation of the less water-soluble degradation products, chlorpromazine N-oxide and nor-chlorpromazine.
Q2: What are the common stress conditions used in forced degradation studies of chlorpromazine?
A2: Forced degradation studies for chlorpromazine typically involve exposure to a range of stress conditions to predict its stability. These include:
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1N HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a base (e.g., 0.1N NaOH) at elevated temperatures.
-
Oxidative Degradation: Exposure to an oxidizing agent (e.g., 0.1% H₂O₂).
-
Thermal Degradation: Heating the sample at high temperatures (e.g., 105°C).[4]
-
Photodegradation: Exposing the sample to UV or fluorescent light.[2][3]
Q3: My chlorpromazine peak is tailing. What are the possible causes and solutions?
A3: Peak tailing for basic compounds like chlorpromazine in reversed-phase HPLC is a common issue. Potential causes and their solutions include:
-
Secondary Interactions: Interaction of the basic analyte with acidic residual silanol (B1196071) groups on the silica-based C18 column.
-
Solution: Use a base-deactivated column or an end-capped column. Adjust the mobile phase pH to be at least 2 pH units below the pKa of chlorpromazine to ensure it is fully ionized. Adding a competitive base (e.g., triethylamine) to the mobile phase can also help.
-
-
Column Contamination: Buildup of impurities on the column frit or packing material.
-
Solution: Wash the column with a strong solvent. If a guard column is used, replace it. In some cases, back-flushing the column may resolve the issue.[5]
-
-
Incompatible Sample Solvent: The solvent used to dissolve the sample may be too strong compared to the mobile phase.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent.
-
Q4: I am observing ghost peaks in my chromatogram. What could be the reason?
A4: Ghost peaks are extraneous peaks that can appear in a chromatogram. The common causes include:
-
Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase.
-
Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
-
-
Carryover from Previous Injections: Residual sample from a previous run adsorbing to the injector or column.
-
Solution: Implement a robust needle wash protocol and inject a blank solvent run to check for carryover.
-
-
Column Contamination: The column may be releasing previously adsorbed compounds.
-
Solution: Wash the column with a strong solvent.
-
Q5: My retention times are shifting between injections. What should I check?
A5: Retention time shifts can compromise the reliability of your results. Here are some common causes and solutions:
-
Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or evaporation of a volatile solvent component.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Use a solvent reservoir cap that minimizes evaporation.
-
-
Fluctuating Column Temperature: Variations in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Malfunction: Inconsistent flow rate due to issues with pump seals, check valves, or air bubbles in the system.
-
Solution: Purge the pump to remove air bubbles. Check for leaks and perform regular maintenance on pump seals and check valves.
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Peaks | - Detector lamp is off or has failed.- No sample injected.- Incorrect detector wavelength. | - Turn on the detector lamp or replace it if necessary.- Verify the injection process and sample volume.- Set the detector to the appropriate wavelength for chlorpromazine (typically around 254 nm). |
| Split Peaks | - Column inlet frit is partially blocked.- A void has formed at the column inlet.- Sample solvent is incompatible with the mobile phase. | - Back-flush the column. If this fails, replace the frit or the column.- Replace the column.- Dissolve the sample in the mobile phase. |
| Broad Peaks | - Column is overloaded.- Extra-column volume is too high.- Column is degrading. | - Reduce the sample concentration or injection volume.- Use shorter, narrower tubing between the injector, column, and detector.- Replace the column. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing).- Mobile phase viscosity is too high.- Flow rate is too high. | - Systematically remove components (starting with the guard column) to identify the source of the blockage.- Check the mobile phase composition and consider a solvent with lower viscosity.- Reduce the flow rate to within the column's recommended range. |
| Baseline Noise or Drift | - Air bubbles in the detector.- Contaminated or improperly mixed mobile phase.- Detector lamp is failing. | - Purge the detector.- Use freshly prepared, high-purity mobile phase and ensure it is well-mixed and degassed.- Replace the detector lamp. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its major degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and 1% w/v ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) in a ratio of 85:15 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 215 nm.[4]
-
Injection Volume: 20 µL.
2. Reagent and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase. Prepare working standards by diluting the stock solution to the desired concentrations.
-
Sample Solution (for Forced Degradation):
-
Acid Degradation: Dissolve the sample in 0.1N HCl and heat at 80°C for 30 minutes. Cool and neutralize with 0.1N NaOH.[4]
-
Base Degradation: Dissolve the sample in 0.1N NaOH and heat at 80°C for 60 minutes. Cool and neutralize with 0.1N HCl.[4]
-
Oxidative Degradation: Dissolve the sample in 0.1% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 4 hours.[4] Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the drug to UV light for a specified duration.
-
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the retention time and response of the parent drug.
-
Inject the stressed samples.
-
Identify the degradation products by their retention times relative to the parent peak.
-
Quantify the degradation products using the peak area of the parent drug for comparison (assuming similar response factors) or by using reference standards of the degradation products if available.
Data Presentation
Table 1: Typical Retention Times and Mass-to-Charge Ratios (m/z) of Chlorpromazine and its Degradation Products
| Compound | Typical Retention Time (min) | [M+H]⁺ (m/z) |
| nor-Chlorpromazine | 4.49 | 305 |
| Chlorpromazine Sulfoxide | 5.18 | 335 |
| Chlorpromazine N-oxide | 5.18 | 335 |
| Chlorpromazine | 9.79 | 319 |
Note: Retention times and m/z values can vary depending on the specific HPLC-MS method and instrumentation used. The data presented here is based on a specific study for illustrative purposes.
Table 2: Summary of Chlorpromazine Degradation under Different Stress Conditions
| Stress Condition | Conditions | Approximate Degradation (%) | Major Degradation Products Formed |
| Acidic | 0.1N HCl, 80°C, 30 min | Significant degradation | Chlorpromazine Sulfoxide |
| Alkaline | 0.1N NaOH, 80°C, 60 min | Significant degradation | Chlorpromazine Sulfoxide |
| Oxidative | 0.1% H₂O₂ | Significant degradation | Chlorpromazine Sulfoxide, Chlorpromazine N-oxide |
| Thermal | 105°C, 4 h | Moderate degradation | 2-chlorophenothiazine |
| Photolytic | Xenon arc lamp, 4 h | Almost complete degradation | Multiple photoproducts |
| Hydrolytic (pH 4.0, 50°C, 5 days) | pH 4.0 buffer, 50°C, 5 days | 16.4% | Chlorpromazine Sulfoxide, Chlorpromazine N-oxide |
| Hydrolytic (pH 7.0 & 9.0, 50°C, 5 days) | pH 7.0 or 9.0 buffer, 50°C, 5 days | 99.9% | Chlorpromazine Sulfoxide, Chlorpromazine N-oxide |
(Data compiled from multiple sources for illustrative purposes; actual degradation percentages will vary with specific experimental conditions).[1][4][6]
Visualizations
Caption: Major degradation pathways of chlorpromazine.
Caption: General workflow for HPLC analysis of degradation products.
References
- 1. Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Chlorpromazine Hydrochloride Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Chlorpromazine (B137089) Hydrochloride (CPZ) concentration to avoid cytotoxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for Chlorpromazine Hydrochloride in cell culture experiments?
A starting concentration range for CPZ can vary significantly depending on the cell type and the duration of the experiment. For initial range-finding studies, a broad range from 1 µM to 100 µM is often used. For example, in human neuroblastoma cells, concentrations of 10⁻⁶ to 10⁻⁵ M (1-10 µM) showed protective effects, while concentrations of 10⁻⁴ to 10⁻³ M (100-1000 µM) resulted in a drastic decrease in cell viability[1]. In U-87MG glioma cells, anti-proliferative activity was observed in a dose-dependent manner with concentrations of 10, 20, and 40 µM over 24 and 48 hours[2].
Q2: What are the common mechanisms of CPZ-induced cytotoxicity?
CPZ-induced cytotoxicity is multifactorial and can involve:
-
Mitochondrial Dysfunction: CPZ can lead to a decrease in the mitochondrial membrane potential (MMP) in a concentration-dependent manner[3].
-
Reactive Metabolite Formation: CPZ can be metabolized by cytochrome P450 (CYP) enzymes (like CYP2D1 and CYP1A2) and peroxidases to form reactive metabolites, such as quinoneimines and CPZ radicals, which are toxic to cells[3][4].
-
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): CPZ can induce ER stress, leading to the UPR pathway, which can trigger cytotoxic autophagy in some cancer cells like glioblastoma[5].
-
Oxidative Stress: The generation of reactive oxygen species (ROS) is a potential mechanism for CPZ-induced toxicity and cell death[5].
-
Disruption of Cell Membrane Integrity: At toxic concentrations, CPZ can cause a loss of tight junctions and membrane integrity[6].
Q3: How does the cell type influence the cytotoxic concentration of CPZ?
The cytotoxic concentration of CPZ is highly dependent on the cell type. For instance, the LC50 (the concentration that induces 50% loss of membrane integrity) for freshly isolated rat hepatocytes after a 2-hour incubation was approximately 75 µmol/L (75 µM)[3]. In contrast, IC50 values for glioblastoma cell lines after 48 hours of treatment ranged from approximately 15 µM to 35 µM[7]. It is crucial to determine the optimal, non-toxic concentration for each specific cell line used in your experiments.
Q4: Can CPZ have non-toxic or even protective effects?
Yes, CPZ can exhibit biphasic effects. In a human neuroblastoma cell line, lower concentrations (10⁻⁶–10⁻⁵ M or 1-10 µM) were shown to inhibit Ca²⁺-mediated cell death, demonstrating a protective effect. However, higher concentrations (10⁻⁴–10⁻³ M or 100-1000 µM) were directly toxic[1].
Q5: How does protein in the cell culture medium affect CPZ cytotoxicity?
Components in the cell culture medium, such as serum proteins, can bind to CPZ, reducing its freely available concentration and thus its bioavailability. This can influence the observed cytotoxicity. It has been noted that CPZ is highly protein-bound in medium containing 10% fetal bovine serum, leading to lower bioavailable exposure concentrations[8]. When comparing cytotoxicity across different cell lines or experimental conditions, it is important to consider the composition of the culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low CPZ concentrations. | The cell line is highly sensitive to CPZ. | Perform a dose-response curve starting from a much lower concentration range (e.g., nanomolar). Also, consider reducing the treatment duration. |
| Inconsistent results between experiments. | Variations in cell density at the time of treatment. Inconsistent CPZ solution preparation. | Ensure consistent cell seeding density for all experiments. Prepare fresh CPZ solutions for each experiment from a validated stock solution. |
| Unexpectedly low cytotoxicity at high CPZ concentrations. | CPZ may have precipitated out of the solution. High protein content in the medium is reducing free CPZ concentration. | Visually inspect the culture medium for any precipitates. Consider reducing the serum concentration in the medium if experimentally feasible, or measure the free concentration of CPZ. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | The assays measure different aspects of cell death. MTT measures metabolic activity, which can be affected without immediate cell lysis. LDH measures membrane integrity. | Use multiple cytotoxicity assays to get a comprehensive understanding of the cellular response to CPZ. For example, combine a metabolic assay with a membrane integrity assay and an apoptosis assay. |
Data Presentation
Table 1: Summary of CPZ Cytotoxic Concentrations in Various Cell Lines
| Cell Line | Assay | Concentration/Effect | Incubation Time | Reference |
| Rat Hepatocytes | Trypan Blue Exclusion | LC50: ~75 µM | 2 hours | [3] |
| Glioblastoma (GBM) Cell Lines | Cell Viability Assay | IC50: ~15-35 µM | 48 hours | [7] |
| U-87MG Glioma Cells | Growth Inhibition | Dose-dependent inhibition at 10, 20, 40 µM | 24 and 48 hours | [2] |
| Human Neuroblastoma | Cell Viability | Protective: 1-10 µM; Toxic: 100-1000 µM | Not specified | [1] |
| HCT116 (Colorectal Cancer) | MTT Assay | IC50: 11.6 µM | 24 hours | [9] |
| HCT116 (Colorectal Cancer) | MTT Assay | IC50: 3.7 µM | 48 hours | [9] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of CPZ using MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the concentration range of CPZ that does not significantly affect cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (CPZ) stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
CPZ Treatment: Prepare serial dilutions of CPZ in complete culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, 75, and 100 µM. Include a vehicle control (medium with the same concentration of the solvent used for the CPZ stock, e.g., DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared CPZ dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the CPZ concentration to determine the IC50 value and the non-toxic concentration range.
Visualizations
Experimental Workflow for Optimizing CPZ Concentration
Caption: Workflow for determining the optimal non-toxic concentration of CPZ.
Signaling Pathways in CPZ-Induced Cytotoxicity
Caption: Key signaling pathways involved in CPZ-induced cytotoxicity.
References
- 1. Biphasic effects of chlorpromazine on cell viability in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Molecular cytotoxic mechanisms of chlorpromazine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpromazine induces cytotoxic autophagy in glioblastoma cells via endoplasmic reticulum stress and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Repositioning antipsychotic chlorpromazine for treating colorectal cancer by inhibiting sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]
chlorpromazine-induced side effects in animal research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chlorpromazine (B137089) (CPZ) in animal research models. The information is designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address common challenges and observations.
Extrapyramidal Side Effects (EPS) & Behavioral Changes
Question 1: My animals are exhibiting catalepsy (remaining in an externally imposed posture). How can I quantify this, and what is the underlying mechanism?
Answer: Catalepsy is a common extrapyramidal side effect of chlorpromazine, primarily due to the blockade of dopamine (B1211576) D2 receptors in the basal ganglia.[1][2] This blockade disrupts normal motor function, leading to the observed cataleptic state.
To quantify catalepsy, the "bar test" is a standard and widely used method.[3][4]
Experimental Protocol: Bar Test for Catalepsy in Rats
-
Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm for rats).
-
Procedure: The animal's front paws are gently placed on the bar.
-
Measurement: The time it takes for the animal to remove both paws from the bar is recorded. This is known as the descent latency.
-
Data Analysis: A longer descent latency indicates a greater degree of catalepsy. Measurements can be taken at various time points after CPZ administration (e.g., 30, 60, 90, 120, and 180 minutes) to assess the time course of the effect.[3][4]
Question 2: I'm observing stereotypic behaviors like circling, chewing, and hyperactivity in my control group (treated with dopamine agonists), but these are absent in the CPZ group. Is this expected?
Answer: Yes, this is an expected outcome. Chlorpromazine is known to block stereotypic behaviors induced by dopamine agonists like apomorphine (B128758) and amphetamine.[1][2] This effect is also attributed to the blockade of postsynaptic dopamine receptors.[2]
Question 3: My animals appear sedated and have reduced motor activity after CPZ administration. How can I differentiate this from catalepsy and quantify it?
Answer: Sedation is a well-documented side effect of chlorpromazine.[1][5] It can be distinguished from catalepsy by observing the animal's overall activity levels rather than its response to an imposed posture.
To quantify motor activity, an open field test is a suitable method.[3]
Experimental Protocol: Open Field Test
-
Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into quadrants.
-
Procedure: The animal is placed in the center of the arena and allowed to explore freely for a set period (e.g., 5 minutes).
-
Measurement: The number of line crossings (movement between quadrants) and rearing events (standing on hind legs) are recorded.
-
Data Analysis: A decrease in line crossings and rearing frequency in the CPZ-treated group compared to controls indicates reduced motor activity and sedation.
Metabolic & Physiological Side Effects
Question 4: I've noticed changes in my animals' body weight after chronic CPZ administration. Is this a known side effect?
Answer: The effect of chlorpromazine on body weight in animal models can be variable. Some studies report a significant reduction in the rate of weight gain with chronic administration.[6] However, other studies have found no significant changes in body weight, food, or water intake.[1][2] These discrepancies may be due to differences in dose, duration of treatment, and animal strain. It is crucial to monitor and report these parameters in your study.
Question 5: I am concerned about potential liver toxicity with chlorpromazine. How can I assess this in my animal model?
Answer: Chlorpromazine has been associated with hepatotoxicity.[7][8] To assess liver function and potential damage, you can measure serum levels of liver enzymes and perform histological analysis of liver tissue.
Experimental Protocol: Assessment of Hepatotoxicity
-
Blood Sampling: Collect blood samples from the animals.
-
Biochemical Analysis: Measure the serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Elevated levels of these enzymes are indicative of liver damage.
-
Histopathology:
-
Euthanize the animals and collect liver tissue.
-
Fix the tissue in formalin and embed it in paraffin.
-
Section the tissue and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained sections under a microscope for signs of hepatocellular necrosis, inflammation, and other pathological changes.[7]
-
Cardiovascular Side Effects
Question 6: Can chlorpromazine cause cardiovascular side effects in animals, and how should I monitor for them?
Answer: Yes, chlorpromazine can cause cardiovascular side effects, most notably low blood pressure (hypotension) and a low heart rate.[5][9] Dogs appear to be particularly susceptible to the hypotensive effects of chlorpromazine.[5]
Monitoring Cardiovascular Parameters
-
Blood Pressure: Can be measured non-invasively using a tail-cuff system or invasively via arterial cannulation for continuous monitoring.
-
Heart Rate: Can be monitored using telemetry, pulse oximetry, or by recording the electrocardiogram (ECG).
-
Body Temperature: Should also be monitored as chlorpromazine can affect thermoregulation.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on chlorpromazine-induced side effects in animal models.
Table 1: Effects of Chlorpromazine on Catalepsy in Rats
| Dosage (mg/kg, i.p.) | Duration | Catalepsy Induction | Reference |
| 1, 3, 10 | 21 days | Yes, with tolerance developing over time | [1][2] |
| 3 | 21 days | Significant catalepsy observed | [3][10] |
Table 2: Effects of Chlorpromazine on Body Weight in Rats
| Dosage (mg/kg) | Route | Duration | Effect on Body Weight | Reference |
| 2.0, 15.0 | In drinking water | 15 weeks | Significantly reduced rate of weight gain | [6] |
| 1, 3, 10 | i.p. | 21 days | No significant change | [1][2] |
| 10, 20 | i.p. | 3 weeks | Significant decrease | [8] |
Table 3: Effects of Chlorpromazine on Hepatotoxicity in Mice
| Pre-treatment | CPZ Dosage (mg/kg, i.p.) | Observation | Reference |
| LPS (2 mg/kg) | 5 | 3-4 fold increase in ALT release | [7] |
| LTA (6 mg/kg) | 5 | 3-4 fold increase in ALT release | [7] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopaminergic pathway blockade by chlorpromazine.
Caption: Workflow for assessing chlorpromazine-induced catalepsy.
Caption: TIRAP-dependent signaling in CPZ-induced hepatotoxicity.
References
- 1. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. researchgate.net [researchgate.net]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. wendyblount.com [wendyblount.com]
- 6. Metabolic effects on the lung, liver and brain following ingestion of imipramine and chlorpromazine by the rat [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorpromazine-induced hepatotoxicity during inflammation is mediated by TIRAP-dependent signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of chlorpromazine on hepatic transport of indocyanine green in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorpromazine | VCA Animal Hospitals [vcahospitals.com]
- 10. Effect of M. chamomilla L. tea on chlorpromazine induced catalepsy: A neuroprotective study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Variability in Chlorpromazine Hydrochloride Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chlorpromazine (B137089) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage variability and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of chlorpromazine hydrochloride?
This compound primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1][2] It also exhibits antagonist activity at serotonin (B10506) (5-HT2), histamine (B1213489) (H1), alpha-adrenergic, and muscarinic acetylcholine (B1216132) receptors.[3] This broad receptor profile contributes to both its therapeutic effects and its wide range of side effects.[3]
Q2: What are the common degradation products of this compound and what causes them?
This compound is sensitive to light and air, and can degrade into several products. The most common degradation products are chlorpromazine sulfoxide (B87167) and chlorpromazine N-oxide. Degradation can be accelerated by exposure to UV light and occurs in aqueous solutions.[4][5][6] In some cases, degradation can lead to the formation of opalescence in solutions due to the low water solubility of products like chlorpromazine N-oxide and nor-chlorpromazine.
Q3: How should I store this compound powder and stock solutions to ensure stability?
To minimize degradation, this compound powder should be stored in tight, light-resistant containers.[7] Stock solutions should also be protected from light.[8] For long-term storage, it is recommended to store the powder at -20°C.[9] Aqueous solutions are not recommended for storage for more than one day.[9] If you need to store solutions, use amber, light-resistant containers.[10][11]
Q4: What are the solubility properties of this compound?
This compound is highly soluble in water and methanol, and also soluble in ethanol.[3] It is sparingly soluble in chloroform (B151607) and practically insoluble in diethyl ether and benzene.[3][7]
Troubleshooting Guide
Issue 1: High variability between replicate experiments.
Q: My experimental results with this compound are inconsistent across different days. What could be the cause?
A: High variability in experimental results with this compound can stem from several factors related to its stability and handling.
-
Degradation of Stock Solutions: this compound is light-sensitive and can degrade in solution, especially when exposed to light.[5] This degradation can alter the effective concentration of the active compound, leading to inconsistent results.
-
Recommendation: Prepare fresh stock solutions for each experiment. If a stock solution must be reused, store it in a light-protected container at an appropriate temperature and for a limited time. Always visually inspect the solution for any color change or precipitation before use; a slight yellowing may not affect potency, but a markedly discolored solution should be discarded.[8]
-
-
Inconsistent Handling and Preparation: Minor variations in the preparation of solutions, such as exposure to light for different durations, can lead to varying levels of degradation.
-
Recommendation: Standardize your entire experimental workflow, from the moment you weigh the compound to its addition to your experimental system. Use low-actinic glassware and minimize exposure to ambient light.[12]
-
Issue 2: Unexpected or off-target effects in cell-based assays.
Q: I am observing unexpected cytotoxicity or other off-target effects in my cell cultures treated with this compound. What could be the reason?
A: Unforeseen effects in cell-based assays can be due to the compound's broad pharmacological profile or the presence of degradation products.
-
Broad Receptor Antagonism: Chlorpromazine is not a highly specific D2 receptor antagonist. It also blocks serotonin, histamine, adrenergic, and muscarinic receptors, which can lead to a variety of cellular responses unrelated to dopamine signaling.[3]
-
Recommendation: Be aware of the potential for off-target effects and consider using more specific antagonists as controls if your research question is focused solely on the D2 receptor.
-
-
Activity of Degradation Products: Degradation products of chlorpromazine may have their own biological activities, which could contribute to the observed effects. For example, some metabolites have been shown to have in vitro activity.
-
Recommendation: Minimize degradation by following proper handling and storage procedures. If you suspect degradation, you can use analytical techniques like HPLC to assess the purity of your stock solution.
-
Issue 3: Poor solubility or precipitation of the compound in experimental media.
Q: I am noticing precipitation when I add my this compound stock solution to my cell culture media. How can I prevent this?
A: Precipitation can occur due to changes in pH or interactions with components of the media.
-
pH Shift: this compound is more stable at a slightly acidic pH.[7] Cell culture media is typically buffered to a physiological pH (around 7.4), which can cause the less soluble free base to precipitate.
-
Recommendation: When preparing working solutions in media, add the stock solution dropwise while gently vortexing to ensure rapid and even dispersal. Avoid adding a large volume of acidic stock solution that could significantly alter the pH of the media.
-
-
Protein Binding: Chlorpromazine is known to bind to proteins. In cell culture media containing serum, a significant portion of the compound may bind to serum proteins, reducing its free concentration and potentially leading to aggregation.
-
Recommendation: Be mindful of the protein concentration in your media. If you are seeing precipitation, you may need to adjust the final concentration of chlorpromazine or the serum percentage in your media. For some experiments, you might consider using serum-free media, but be aware that this will also affect the bioavailable concentration of the drug.
-
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | 1 g/mL | [3] |
| Ethanol | 660 mg/mL | [3] |
| Methanol | Soluble | [3] |
| Chloroform | Soluble | [3] |
| DMSO | ~30 mg/mL | [9] |
| Dimethyl formamide | ~30 mg/mL | [9] |
| Diethyl ether | Insoluble | [3] |
| Benzene | Insoluble | [3] |
| PBS (pH 7.2) | ~10 mg/mL | [9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉ClN₂S · HCl | [3] |
| Molecular Weight | 355.33 g/mol | [3] |
| Melting Point | 179-180°C (decomposes) | [3] |
| pH (1% solution) | 4.0 - 5.0 | [7] |
| Appearance | White to pale yellow crystalline powder | [7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile, low-actinic microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile, low-actinic microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder (Molecular Weight: 355.33 g/mol ). For 1 mL of a 10 mM stock solution, you will need 3.55 mg.
-
Add the appropriate volume of sterile, deionized water to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[7]
-
Use the solution immediately. If short-term storage is necessary, protect it from light and store at 2-8°C for no longer than 24 hours. For longer-term storage, it is recommended to prepare aliquots and store them at -20°C, although aqueous solutions are not recommended for storage for more than one day.[9]
Protocol 2: General Cytotoxicity Assay using MTT
Materials:
-
Cells of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
After the incubation period, remove the medium containing this compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
After the incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for handling this compound to minimize variability.
Caption: Antagonistic action of chlorpromazine on the D2 dopamine receptor pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. Photodegradation of chlorpromazine in aqueous solutions as studied by ultraviolet–visible spectrophotometry and voltammetry - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 5. Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. globalrph.com [globalrph.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 12. uspnf.com [uspnf.com]
stability of chlorpromazine hydrochloride solutions under light and temperature stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of chlorpromazine (B137089) hydrochloride (CPZ-HCl) solutions under light and temperature stress. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of chlorpromazine hydrochloride solutions?
A1: The primary factors leading to the degradation of CPZ-HCl solutions are exposure to light, elevated temperatures, and alkaline pH conditions.[1] CPZ-HCl is known to be highly photosensitive and will darken upon prolonged exposure to light.[2] Oxidation is also a key degradation pathway, particularly in alkaline media.[1]
Q2: What are the main degradation products of this compound?
A2: The main degradation products identified in stressed CPZ-HCl solutions are chlorpromazine sulfoxide (B87167), chlorpromazine N-oxide, and nor-chlorpromazine.[3][4][5] Under photolytic conditions, chlorpromazine sulfoxide is a major and persistent metabolite.[6]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure stability, CPZ-HCl solutions should be stored at a controlled room temperature, ideally between 15-30°C (59-86°F), and protected from light.[7] Freezing of the solution should be avoided.[7] For long-term storage, it is highly recommended to use amber or other light-resistant containers.[7][8]
Q4: How stable is a compounded oral solution of this compound?
A4: A 100 mg/mL oral solution of CPZ-HCl compounded with Ora-Sweet® has been shown to be stable for at least three months when stored in amber plastic bottles at both refrigerated (2-8°C) and room temperature (20-25°C) conditions.[8] In these conditions, the drug concentration was maintained between 93.6% and 101.4% of the initial concentration.[8]
Q5: What is the optimal pH for the stability of this compound solutions?
A5: The pH of maximum stability for CPZ-HCl solutions is reported to be 6.67.[1] Degradation, particularly oxidation, is more likely to occur in alkaline environments.[1] Precipitation of the chlorpromazine base can occur at a pH of 6.7 to 6.8.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Solution turns yellow or darkens over time. | This is a common sign of degradation due to light exposure. Chlorpromazine and its hydrochloride salt are known to darken upon prolonged light exposure.[2] | - Ensure the solution is stored in an amber, light-resistant container. - Minimize exposure to ambient and direct light during handling and experiments. - If discoloration is significant, the solution should be discarded as it indicates a loss of potency. |
| Solution appears opalescent or cloudy after preparation or sterilization. | The formation of water-insoluble degradation products, such as chlorpromazine N-oxide and nor-chlorpromazine, can cause opalescence.[3][4] This can be influenced by the presence of excess oxygen during processes like heat sterilization.[3] | - Prepare solutions in degassed solvent to minimize dissolved oxygen. - Consider sterile filtration as an alternative to heat sterilization for sensitive applications. - If opalescence is observed, the solution should be analyzed for purity and concentration before use. |
| A pink or reddish color develops in the solution. | The formation of chlorpromazine cation radicals can result in a pink coloration of the solution. This is an intermediate in the oxidative degradation pathway. | - This indicates that oxidative degradation is occurring. Ensure the solution is protected from oxidizing agents and stored under an inert atmosphere (e.g., nitrogen) if possible for long-term storage. - Minimize headspace in the storage container to reduce contact with air. |
| Unexpected peaks appear in the HPLC chromatogram. | These peaks likely correspond to degradation products such as chlorpromazine sulfoxide, chlorpromazine N-oxide, or other related substances. | - Use a validated stability-indicating HPLC method that can resolve the parent drug from its degradation products. - Compare the retention times of the unknown peaks with those of known chlorpromazine degradation product standards, if available. - Perform forced degradation studies to intentionally generate degradation products and confirm their retention times. |
| Loss of potency is observed in the absence of visible changes. | Degradation can occur without obvious visual cues. Both light and temperature can contribute to a gradual loss of active ingredient concentration. | - Regularly perform quantitative analysis (e.g., HPLC) to monitor the concentration of the solution, especially if it is being stored for an extended period. - Adhere strictly to recommended storage conditions (15-30°C, protected from light). |
Data on Stability of this compound
Table 1: Stability of a 100 mg/mL Compounded Oral Solution of Chlorpromazine HCl in Ora-Sweet®[8]
| Storage Condition | Time (Months) | Remaining Concentration (% of Initial) | Appearance |
| Refrigerated (2-8°C) | 1 | 98.5% | Clear, colorless |
| 2 | 96.3% | Clear, colorless | |
| 3 | 93.6% | Clear, colorless | |
| Room Temperature (20-25°C) | 1 | 101.4% | Clear, colorless |
| 2 | 97.8% | Clear, colorless | |
| 3 | 95.2% | Clear, colorless |
Table 2: Photodegradation Kinetics of Chlorpromazine HCl in Aqueous Solution[6]
| Light Source | Wavelength | Degradation Kinetics | Rate Constant (k) |
| UV(A)-Photocatalysis | 365 nm | First-Order | 0.21 ± 0.01 min⁻¹ |
| Visible Light-Photocatalysis | 455 nm | First-Order | 0.24 ± 0.01 min⁻¹ |
| UV(A)-Photolysis | 365 nm | First-Order | 0.19 ± 0.01 min⁻¹ |
| Visible Light-Photolysis | 455 nm | Negligible (5% conversion) | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines a typical forced degradation study to assess the stability of a CPZ-HCl solution under various stress conditions, as recommended by ICH guidelines.[9][10][11]
1. Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in purified water.
-
For hydrolytic and oxidative stress tests, dilute the stock solution with the respective stressor to the desired concentration (e.g., 100 µg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and store at 60°C for up to 48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and store at 60°C for up to 48 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature, protected from light, for up to 48 hours.
-
Thermal Degradation: Store the aqueous stock solution at 60°C, protected from light, for up to 7 days.
-
Photodegradation: Expose the aqueous stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed solution.
-
Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase of the analytical method.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of chlorpromazine in the stressed samples to that of the time-zero or control sample.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method
Chromatographic Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., 0.005 M ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized to achieve good resolution between chlorpromazine and its degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is crucial and is demonstrated by the ability to separate the main peak from all degradation product peaks.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Primary degradation pathways of this compound.
References
- 1. scilit.com [scilit.com]
- 2. omicsonline.org [omicsonline.org]
- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 4. The study of degradation products of this compound by the method of liquid-mass spectroscopy in drugs for injection | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. Light-Induced Reactions of Chlorpromazine in the Presence of a Heterogeneous Photocatalyst: Formation of a Long-Lasting Sulfoxide [mdpi.com]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. ajpsonline.com [ajpsonline.com]
Technical Support Center: Troubleshooting Off-Target Effects of Chlorpromazine in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and mitigating the off-target effects of chlorpromazine (B137089) (CPZ) in cell-based assays. The following information is designed to help you troubleshoot unexpected results and ensure the validity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of chlorpromazine?
A1: Chlorpromazine's primary on-target effect is the antagonism of dopamine (B1211576) D2 receptors.[1][2] It also targets serotonin (B10506) receptors (5-HT2).[1] However, CPZ has a broad pharmacological profile and can interact with numerous other receptors and cellular components, leading to off-target effects. These include blockade of histamine (B1213489) (H1), adrenergic (α1), and muscarinic (M1) receptors.[1][3] Additionally, it can impact fundamental cellular processes such as mitochondrial function, membrane integrity, and autophagy.[3][4][5]
Q2: I'm observing higher-than-expected cytotoxicity in my cell line with chlorpromazine treatment. What could be the cause?
A2: Unexpected cytotoxicity can arise from several off-target effects of chlorpromazine. At higher concentrations, CPZ is known to induce cell death in various cell lines, independent of its dopamine receptor antagonism.[6] This can be due to:
-
Disruption of cell membrane integrity: CPZ, being a cationic and amphiphilic molecule, can intercalate into the plasma membrane, increasing its permeability and leading to leakage of cellular contents.[3][7][8]
-
Mitochondrial dysfunction: CPZ can inhibit mitochondrial respiration and decrease ATP production, leading to energetic stress and apoptosis.[4][9]
-
Induction of apoptosis or autophagic cell death: In some cell types, CPZ has been shown to trigger programmed cell death pathways.[10][11]
Q3: My viability assay results (e.g., MTT, Alamar Blue) are inconsistent or seem inaccurate after chlorpromazine treatment. Is this a known issue?
A3: Yes, chlorpromazine can interfere with viability assays that rely on cellular metabolism.
-
MTT/Alamar Blue Assays: These assays measure metabolic activity as a proxy for cell viability. Since chlorpromazine can inhibit mitochondrial function and cellular metabolism, it can lead to a reduction in the assay signal that is not directly proportional to cell death.[12] This can result in an overestimation of cytotoxicity. It is also possible for the compound to directly interfere with the assay reagents.[13][14]
-
ATP-based Assays (e.g., CellTiter-Glo): Given that chlorpromazine can decrease ATP production, assays measuring total ATP levels may show a reduction that reflects metabolic inhibition rather than solely cell lysis.[9]
Q4: I am studying autophagy, and my results with chlorpromazine are confusing. How does it affect this pathway?
A4: Chlorpromazine has a complex, dual effect on autophagy. It can induce the accumulation of autophagosomes, which can be misinterpreted as an induction of autophagy.[5] However, this accumulation is often due to a blockage in the fusion of autophagosomes with lysosomes, thereby inhibiting the final degradation step of the autophagic process (autophagic flux).[5][15] Therefore, simply measuring the number of autophagosomes (e.g., LC3-II levels) can be misleading.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity
Symptoms:
-
Significant decrease in cell viability at concentrations intended for studying on-target effects.
-
Discrepancies between different cytotoxicity assays.
Troubleshooting Steps:
-
Determine the Cytotoxic Threshold:
-
Perform a dose-response curve with a wide range of CPZ concentrations on your specific cell line.
-
Use a direct measure of cell death, such as a Lactate (B86563) Dehydrogenase (LDH) release assay, which measures membrane integrity, or a trypan blue exclusion assay.[1]
-
-
Use Control Compounds:
-
Include a more specific dopamine D2 receptor antagonist with a "cleaner" off-target profile to determine if the observed cytotoxicity is related to the on-target effect.
-
Use a compound known to induce cytotoxicity through a specific mechanism (e.g., staurosporine (B1682477) for apoptosis) as a positive control.
-
-
Validate with an Orthogonal Method:
-
Confirm results from a metabolic-based viability assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release) to distinguish between metabolic inhibition and cell death.
-
Issue 2: Inconsistent Viability Assay Readouts
Symptoms:
-
High variability between replicate wells treated with chlorpromazine.
-
Discrepancy in IC50 values when compared to historical data or other assay methods.
Troubleshooting Steps:
-
Assess for Assay Interference:
-
Run a cell-free control where chlorpromazine is added to the assay reagents to see if it directly affects the reagent's chemistry or the spectrophotometric/fluorometric reading.
-
For assays like Alamar Blue, consider washing the cells with PBS to remove the drug-containing medium before adding the assay reagent to minimize direct interference.[16]
-
-
Switch to a Less Susceptible Assay:
-
If metabolic interference is suspected, prioritize assays that measure membrane integrity (LDH release) or are less dependent on mitochondrial function.
-
-
Normalize to a Vehicle Control:
-
Always include a vehicle control (e.g., DMSO at the same final concentration as used for CPZ) to account for any solvent effects.
-
Issue 3: Ambiguous Autophagy Results
Symptoms:
-
Increased LC3-II levels, but no corresponding increase in protein degradation.
-
Accumulation of autophagic vesicles observed via microscopy.
Troubleshooting Steps:
-
Perform an Autophagic Flux Assay:
-
This is crucial to distinguish between autophagy induction and blockage of the pathway.
-
Treat cells with chlorpromazine in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A further increase in LC3-II levels in the presence of the inhibitor suggests that autophagic flux is occurring. If there is no change, it indicates a blockage.
-
-
Monitor Autophagic Substrate Degradation:
-
Use a reporter construct like tandem fluorescent-tagged LC3 (mCherry-EGFP-LC3). In a functional autophagy pathway, the EGFP signal is quenched in the acidic environment of the lysosome, while the mCherry signal persists. An accumulation of yellow puncta (merged mCherry and EGFP) indicates a blockage in lysosomal fusion.[5]
-
Quantitative Data
Table 1: Reported IC50 Values for Chlorpromazine-Induced Cytotoxicity in Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| HCT116 | Human Colon Carcinoma | Proliferation Assay | 5 - 7 | [17] |
| U-87 MG | Human Glioblastoma | Viability Assay | ~25-30 | [18] |
| U-251 MG | Human Glioblastoma | Viability Assay | ~20-25 | [18] |
| TS#1 | Human Glioblastoma (Neurosphere) | Viability Assay | ~40-50 | [18] |
| TS#163 | Human Glioblastoma (Neurosphere) | Viability Assay | ~35-45 | [18] |
| GBM 8401 | Human Glioblastoma | Cytotoxicity Assay | 10 - 40 | [10] |
| A549 | Human Lung Carcinoma | MTT Assay | 11.1 - 14.9 | [19] |
| MDA-MB-231 | Human Breast Cancer | MTT Assay | 11.1 - 14.9 | [19] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
Chlorpromazine
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of chlorpromazine in a cell culture medium. Include a vehicle-only control and a positive control for maximum LDH release (provided in most kits, often a lysis buffer).
-
Remove the old medium from the cells and add the medium containing the different concentrations of chlorpromazine or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, carefully collect a sample of the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: Autophagic Flux Assay by Western Blot
This protocol assesses autophagic flux by measuring LC3-II levels in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cells of interest
-
Chlorpromazine
-
Bafilomycin A1 or Chloroquine
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with four conditions:
-
Vehicle control
-
Chlorpromazine alone
-
Lysosomal inhibitor (Bafilomycin A1 or Chloroquine) alone
-
Chlorpromazine in combination with the lysosomal inhibitor (pre-treat with the inhibitor for a short period before adding chlorpromazine).
-
-
Incubate for the desired treatment time.
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting for LC3.
-
Analyze the band intensities for LC3-I and LC3-II. An increase in LC3-II in the chlorpromazine-treated sample compared to the control, and a further increase in the co-treated sample, indicates functional autophagic flux.
Visualizations
Caption: A workflow for troubleshooting common off-target effects of chlorpromazine.
Caption: Overview of chlorpromazine's on-target and major off-target pathways.
Caption: A logical workflow to differentiate on-target from off-target effects.
References
- 1. The Adsorption of Chlorpromazine on the Surface of Gold Nanoparticles and Its Effect on the Toxicity to Selected Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of chlorpromazine on cerebral glucose, ATP, ADP, AMP and ATPase in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chlorpromazine toxicity is associated with disruption of cell membrane integrity and initiation of a pro-inflammatory response in the HepaRG hepatic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular cytotoxic mechanisms of chlorpromazine in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorpromazine affects autophagy in association with altered Rag GTPase–mTORC1–TFEB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biphasic effects of chlorpromazine on cell viability in a neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chlorpromazine on plasma membrane permeability and fluidity in the rat brain: a dynamic positron autoradiography and fluorescence polarization study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective amphipathic nature of chlorpromazine binding to plasma membrane bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorpromazine makes the platelet plasma membrane permeable for low-molecular weight substances and reduces ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Impact of the Antipsychotic Medication Chlorpromazine on Cytotoxicity through Ca2+ Signaling Pathway in Glial Cell Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Repositioning chlorpromazine for treating chemoresistant glioma through the inhibition of cytochrome c oxidase bearing the COX4-1 regulatory subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alamar Blue assay optimization to minimize drug interference and inter assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Properties of the Antipsychotic Drug Chlorpromazine and Its Synergism With Temozolomide in Restraining Human Glioblastoma Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Chlorpromazine Hydrochloride and Gene Expression Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating chlorpromazine (B137089) hydrochloride-induced changes in gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of chlorpromazine hydrochloride (CPZ) that influences gene expression?
This compound primarily acts as a dopamine (B1211576) D2 receptor antagonist.[1][2][3] By blocking these receptors, particularly in the mesolimbic pathway, it modulates downstream signaling cascades that ultimately impact gene transcription.[2][4] Additionally, CPZ is known to antagonize other receptors, including serotonin, histamine, and adrenergic receptors, which also contributes to its wide-ranging effects on cellular signaling and gene expression.[2][3][5]
Q2: Which signaling pathways are most significantly affected by chlorpromazine treatment?
Chlorpromazine treatment has been shown to impact several key signaling pathways:
-
Dopamine Receptor Signaling: As a D2 antagonist, CPZ directly inhibits this pathway.[1][2][3]
-
Glucocorticoid Receptor (GR) Signaling: CPZ can inhibit GR-mediated gene transcription in a calcium-dependent manner, potentially involving the PKC/PLC pathway.[6]
-
MAPK Signaling: Studies have shown that CPZ can induce the phosphorylation of JNK and ERK1/2 kinases, affecting downstream gene expression.[1]
-
Mitochondrial Apoptosis Pathway: CPZ can modulate the expression of apoptosis-related genes, such as increasing the anti-apoptotic protein Bcl-2 and decreasing the pro-apoptotic protein Bax.[7][8][9]
-
STAT5 Signaling: CPZ has been observed to suppress the phosphorylation and activation of STAT5.[10]
-
mTORC1 Signaling: CPZ can affect autophagy by influencing Rag GTPase–mTORC1–TFEB signaling.[11]
Q3: Are there publicly available databases for chlorpromazine-induced gene expression profiles?
While a specific database solely for chlorpromazine does not exist, you can find relevant gene expression data in general repositories such as:
-
Gene Expression Omnibus (GEO) from NCBI
-
ArrayExpress from the European Bioinformatics Institute (EBI)
-
SZDB: A database focusing on schizophrenia genetics, which may contain relevant datasets from studies involving antipsychotics like chlorpromazine.[12]
Searching these databases with keywords like "chlorpromazine," "schizophrenia," and "gene expression" can yield relevant datasets from microarray or RNA-seq experiments.
Troubleshooting Guides
Problem 1: No significant change in target gene expression after CPZ treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal CPZ Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. Concentrations are cell-type specific and what is effective in one line may not be in another. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the time point of maximal gene expression change. Some gene expression changes are transient. |
| Low Target Abundance | Ensure your starting material has sufficient expression of the target gene. For low-expression genes, you may need to increase the amount of input RNA for cDNA synthesis or consider preamplification steps.[13] |
| Inefficient cDNA Synthesis | Verify the quality and integrity of your input RNA. Use a reliable reverse transcription kit and consider trying different priming strategies (e.g., oligo(dT), random hexamers, or gene-specific primers).[14] |
| Poorly Designed qPCR Primers | Re-validate your primers by running a standard curve to check for efficiency (should be between 90-110%) and a melt curve to ensure a single amplicon is produced.[15] |
Problem 2: High variability in gene expression results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells or plates at the start of the experiment. |
| Variation in CPZ Treatment | Prepare a fresh stock solution of this compound for each experiment and ensure it is thoroughly mixed before adding to the cells. |
| Pipetting Errors | Use calibrated pipettes and be meticulous during reagent addition, especially for qPCR setup. |
| Poor Sample Homogenization | Ensure complete and consistent lysis of cells to achieve uniform release of RNA. |
| Variable RNA Quality | Assess the quality and integrity of RNA for all samples (e.g., using a Bioanalyzer). Poor quality RNA can lead to inconsistent reverse transcription and qPCR results.[14] |
Problem 3: Observing widespread cell death at the tested CPZ concentration.
| Possible Cause | Troubleshooting Step |
| CPZ-induced Cytotoxicity | High concentrations of CPZ can be cytotoxic. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 value for your cell line. Use concentrations well below the cytotoxic threshold for gene expression studies. |
| Secondary Effects of Apoptosis | Widespread apoptosis can lead to non-specific changes in gene expression. It is crucial to distinguish between a targeted regulatory effect and a general stress/death response. Lower the CPZ concentration to a non-toxic level. |
Data Presentation
Table 1: Summary of Chlorpromazine-Induced Gene Expression Changes in Rat Cortex
| Gene Symbol | Gene Name | Functional Category | Direction of Change | Reference |
| Agpat3 | 1-acylglycerol-3-phosphate O-acyltransferase 3 | Enzyme | Changed | [15] |
| Bcl2l1 | BCL2-like 1 | Apoptosis Regulator | Changed | [15] |
| Dcp1a | Decapping mRNA 1A | RNA Processing | Changed | [15] |
| Cklf | CKLF-like MARVEL transmembrane domain containing 1 | Unknown | Changed | [15] |
| Ilif5 | Interleukin 1 family member 5 | Cytokine | Changed | [15] |
Chronic treatment with chlorpromazine in drinking water for 28 days resulted in changes in the expression of 454 genes in the rat cortex.[15][16]
Table 2: Chlorpromazine's Effect on Apoptosis and Neuroinflammation-Related Genes
| Gene/Protein | Pathway | Effect of CPZ | Model System | Reference |
| Bcl-2 | Mitochondrial Apoptosis | Upregulation | Rat Brain, Schizophrenic Patients | [7][8][9] |
| Bax | Mitochondrial Apoptosis | Downregulation | Rat Brain | [7][8][9] |
| Caspase-3 (cleaved) | Mitochondrial Apoptosis | Downregulation | Rat Brain | [7][8][9] |
| Cytochrome c | Mitochondrial Apoptosis | Lower Expression | Rat Brain | [7][8][9] |
| IL-1β | Neuroinflammation | Suppression | Primary Cultured Microglia | [17] |
| IL-6 | Neuroinflammation | Suppression | Primary Cultured Microglia | [17] |
| TNF-α | Neuroinflammation | No significant change | Primary Cultured Microglia | [17] |
Experimental Protocols & Workflows
Protocol 1: In Vitro Treatment of Cell Lines with this compound
-
Cell Seeding: Plate cells (e.g., SH-SY5Y, HepG2, or primary neurons) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
CPZ Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the CPZ-containing medium. Include a vehicle control (medium with the same concentration of water or DMSO used for the highest CPZ dose).
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and then lyse them directly in the plate using a suitable lysis buffer for RNA extraction (e.g., TRIzol or a buffer from an RNA purification kit).
-
Proceed to RNA Extraction.
Protocol 2: RNA Extraction and Quantitative PCR (qPCR)
-
RNA Extraction: Purify total RNA from the cell lysates using a column-based kit or phenol-chloroform extraction, according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a Bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR: Set up the qPCR reaction using a suitable qPCR master mix (e.g., SYBR Green or TaqMan), cDNA template, and validated primers for your gene of interest and at least two stable housekeeping genes (e.g., GAPDH, ACTB, B2M).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the gene of interest to the geometric mean of the housekeeping genes.
Visualizations
Caption: Experimental workflow for analyzing CPZ-induced gene expression.
Caption: Key signaling pathways modulated by Chlorpromazine.
References
- 1. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Chlorpromazine - Wikipedia [en.wikipedia.org]
- 4. A Review and Case Study of the Action of Chlorpromazine on Dopaminergic Pathways and its Associated Extrapyramidal Disturbances [ijraset.com]
- 5. Chlorpromazine affects the numbers of Sox-2, Musashi1 and DCX-expressing cells in the rat brain subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorpromazine inhibits the glucocorticoid receptor-mediated gene transcription in a calcium-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorpromazine inhibits mitochondrial apoptotic pathway via increasing expression of tissue factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chlorpromazine Protects Against Apoptosis Induced by Exogenous Stimuli in the Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chlorpromazine protects against apoptosis induced by exogenous stimuli in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Chlorpromazine affects autophagy in association with altered Rag GTPase–mTORC1–TFEB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SZDB: A Database for Schizophrenia Genetic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene Expression Workflow for Single Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 14. pcrbio.com [pcrbio.com]
- 15. Common changes in rat cortical gene expression after chronic treatment with chlorpromazine and haloperidol may be related to their antipsychotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Common changes in rat cortical gene expression after chronic treatment with chlorpromazine and haloperidol may be related to their antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage‐gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Chlorpromazine Hydrochloride and Haloperidol: Dopamine D2 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of chlorpromazine (B137089) hydrochloride and haloperidol (B65202), with a specific focus on their dopamine (B1211576) D2 receptor occupancy. While both are first-generation antipsychotics that exert their therapeutic effects through D2 receptor antagonism, the extent of in vivo characterization of their receptor occupancy differs significantly. This document synthesizes the available experimental data, outlines the methodologies used for their determination, and visualizes key experimental and biological pathways to inform research and drug development efforts.
A critical consideration in this comparison is the disparity in the available quantitative in vivo data. Haloperidol has been extensively studied using advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), providing a robust understanding of its dose-dependent D2 receptor occupancy in the human brain. In contrast, there is a notable scarcity of similar in vivo occupancy data for chlorpromazine in publicly accessible literature, necessitating a greater reliance on in vitro binding affinity data for a comparative perspective.
Quantitative Data Comparison
The following tables summarize the available quantitative data for haloperidol and chlorpromazine concerning their interaction with the dopamine D2 receptor.
In Vivo Dopamine D2 Receptor Occupancy of Haloperidol
Haloperidol's in vivo D2 receptor occupancy has been well-established through numerous PET and SPECT studies, primarily using the radioligand [¹¹C]raclopride. These studies have demonstrated a clear dose- and plasma concentration-dependent relationship with striatal D2 receptor occupancy. A therapeutic window for D2 receptor occupancy has been proposed, generally between 65% and 80%, to achieve optimal antipsychotic efficacy while minimizing the risk of extrapyramidal side effects (EPS).[1][2][3]
| Oral Haloperidol Dose | Mean D2 Receptor Occupancy (%) | Plasma Concentration (ng/mL) | Key Findings & Citations |
| 1 mg/day | 59% | 0.5 - 1.0 | At low doses, there is a wide interindividual variation in occupancy.[4][5] |
| 2 mg/day | 53% - 74% | ~1.0 | Induces D2 receptor occupancies within the putative therapeutic range with a low incidence of side effects.[6] |
| 2.5 mg/day | 75% | ~1.5 | A dose of 2-3 mg/day is suggested as an optimal starting dose for first-episode schizophrenia.[4][7] |
| 4-5 mg/day | ~70% - 80% | 1.0 - 2.0 | Doses of 2-5 mg/day are expected to induce 60-80% D2 receptor occupancy.[8] |
| >10 mg/day | >80% | >2.0 | Higher doses are associated with an increased risk of extrapyramidal side effects.[8] |
Note: The relationship between dose, plasma concentration, and D2 receptor occupancy can vary between individuals.
In Vitro Dopamine D2 Receptor Binding Affinity
In the absence of extensive in vivo occupancy data for chlorpromazine, in vitro binding affinity, represented by the inhibition constant (Ki), provides a measure of a drug's potency at the D2 receptor. The Ki value is the concentration of the drug required to inhibit 50% of the binding of a radioligand to the receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Dopamine D2 Receptor Ki (nM) | Notes & Citations |
| Chlorpromazine Hydrochloride | 1.4 - 10 | Chlorpromazine is a potent D2 antagonist, though its affinity is generally lower than that of haloperidol.[9][10] |
| Haloperidol | 0.7 - 1.2 | Haloperidol exhibits very high affinity for the D2 receptor.[4][7][8] |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand and tissue preparation used.
While in vitro Ki values are a valuable indicator of a drug's potential to interact with a receptor, they do not fully predict in vivo receptor occupancy, which is influenced by factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and blood-brain barrier penetration.
A PET study using [¹⁸F]setoperone, a radioligand for both serotonin (B10506) 5-HT₂ₐ and dopamine D2 receptors, in chlorpromazine-treated patients suggested a high level of D2 receptor blockade at high doses, inferred from the lack of radioligand binding in the striatum.[11] However, this study did not provide precise percentage occupancy values across a dose range.
Experimental Protocols
The determination of dopamine D2 receptor occupancy and binding affinity relies on sophisticated experimental techniques. The following are generalized protocols for the key methods cited.
In Vivo D2 Receptor Occupancy Measurement using PET
Objective: To quantify the percentage of D2 receptors occupied by a drug (e.g., haloperidol) in the living human brain.
Typical Radioligand: [¹¹C]raclopride, a selective D2/D3 receptor antagonist.
Generalized Protocol:
-
Participant Selection and Preparation: Participants (healthy volunteers or patients) are recruited. For patient studies, they are typically on a stable dose of the antipsychotic medication being investigated.
-
Baseline Scan (Drug-naïve or Washout): A baseline PET scan is performed on individuals who have not been exposed to the drug to measure the baseline density of available D2 receptors.
-
Drug Administration: The antipsychotic drug is administered according to the study design (e.g., single dose or chronic daily dosing).
-
Post-dose Scan: A second PET scan is performed after drug administration, at a time point when the drug has reached a steady-state concentration in the brain.
-
PET Scan Procedure:
-
The participant is positioned in the PET scanner.
-
A transmission scan is often performed for attenuation correction.
-
The radioligand (e.g., [¹¹C]raclopride) is injected intravenously as a bolus.
-
Dynamic PET data are acquired for 60-90 minutes.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed with corrections for physical decay, attenuation, and scatter.
-
Regions of interest (ROIs), such as the striatum (rich in D2 receptors) and the cerebellum (used as a reference region with negligible D2 receptor density), are delineated on co-registered MRI scans.
-
Time-activity curves are generated for each ROI.
-
-
Quantification of Receptor Occupancy: The binding potential (BP_ND_) of the radioligand is calculated for both the baseline and post-dose scans. The percentage of receptor occupancy is then calculated using the following formula:
-
% Occupancy = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] x 100
-
In Vitro D2 Receptor Binding Affinity (Ki) Determination
Objective: To determine the affinity of a drug (e.g., chlorpromazine or haloperidol) for the D2 receptor in a controlled laboratory setting.
Method: Competitive radioligand binding assay.
Generalized Protocol:
-
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) engineered to express human D2 receptors, or from brain tissue known to be rich in D2 receptors (e.g., striatum).
-
Radioligand: A high-affinity radioligand for the D2 receptor, such as [³H]spiperone or [³H]raclopride.
-
Test Compounds: Unlabeled chlorpromazine and haloperidol at various concentrations.
-
-
Assay Procedure:
-
The cell membranes are incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test drug.
-
Incubations are carried out to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand: The mixture is rapidly filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. The unbound radioligand passes through the filter.
-
Quantification of Bound Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined (the IC₅₀ value).
-
The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Visualizations
Experimental Workflow for D2 Receptor Occupancy PET Study
Dopamine D2 Receptor Signaling Pathway
Conclusion
Haloperidol and this compound are both effective antipsychotic agents that act as antagonists at the dopamine D2 receptor. However, the available data for a direct, quantitative comparison of their in vivo D2 receptor occupancy is asymmetrical. Haloperidol's dose-occupancy relationship is well-defined, with a clear therapeutic window established through extensive PET and SPECT imaging studies. For chlorpromazine, while in vitro data confirms its high affinity for the D2 receptor, a similar body of in vivo evidence is lacking. This data gap highlights an area for future research to fully elucidate the in vivo pharmacodynamics of chlorpromazine and to refine its therapeutic use based on a more precise understanding of its interaction with the D2 receptor in the human brain. Researchers and clinicians should be mindful of these differences in the available data when comparing the two compounds and making decisions in drug development and clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 3. DOPAMINE D2 RECEPTOR ACTIVATION LEADS TO AN UPREGULATION OF GLIAL CELL LINE-DERIVED NEUROTROPHIC FACTOR VIA Gβγ-ERK1/2-DEPENDENT INDUCTION OF ZIF268 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G Protein Beta 5 Is Targeted to D2-Dopamine Receptor-Containing Biochemical Compartments and Blocks Dopamine-Dependent Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. D2 Dopamine Receptor Activation Facilitates Endocannabinoid-Mediated Long-Term Synaptic Depression of GABAergic Synaptic Transmission in Midbrain Dopamine Neurons via cAMP-Protein Kinase A Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chlorpromazine and Atypical Antipsychotics
This guide provides a detailed comparative analysis of the first-generation antipsychotic, chlorpromazine (B137089), and second-generation (atypical) antipsychotics. It is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, clinical efficacy, and side effect profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between chlorpromazine (a "typical" antipsychotic) and atypical antipsychotics lies in their receptor binding profiles. All effective antipsychotics exhibit antagonism at the dopamine (B1211576) D2 receptor, which is crucial for their therapeutic effect on the positive symptoms of schizophrenia.[1][2][3] However, the extent of this blockade and the interaction with other receptors, particularly the serotonin (B10506) 5-HT2A receptor, distinguishes the two classes.
Chlorpromazine (Typical Antipsychotic): The therapeutic action of chlorpromazine and other typical antipsychotics is primarily attributed to a potent blockade of D2 receptors in the brain's dopaminergic pathways.[3][4] This strong antagonism in the mesolimbic pathway is thought to reduce psychotic symptoms. However, this non-selective blockade also affects the nigrostriatal pathway, which is responsible for the high incidence of extrapyramidal side effects (EPS) like tremors and rigidity.[4]
Atypical Antipsychotics: This class of drugs, including risperidone, olanzapine, and quetiapine, exhibits a dual mechanism of action. They act as antagonists at both D2 and 5-HT2A receptors.[3] The potent 5-HT2A antagonism is a key feature, and many atypical antipsychotics are, in fact, inverse agonists at this receptor.[5] This dual action is believed to contribute to their efficacy against negative symptoms and, crucially, to mitigate the risk of EPS. The blockade of 5-HT2A receptors is thought to enhance dopamine release in the nigrostriatal and prefrontal cortical pathways, counteracting the effects of D2 blockade in those regions.[5]
References
- 1. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Antipsychotic Drugs: Typical and Atypical Agents [jove.com]
- 4. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 5. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Chlorpromazine and Trifluoperazine Efficacy
For Immediate Release
This guide presents a comprehensive in vitro comparison of the efficacy of two prominent first-generation antipsychotic drugs, chlorpromazine (B137089) and trifluoperazine (B1681574). The following data and protocols are intended for researchers, scientists, and professionals in drug development to provide an objective analysis of the pharmacological profiles of these two phenothiazine (B1677639) derivatives.
Comparative Analysis of Receptor Binding Affinity
The therapeutic effects and side-effect profiles of chlorpromazine and trifluoperazine are largely dictated by their binding affinities to various neurotransmitter receptors. The inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors, is a key measure of binding affinity. A lower Ki value indicates a higher affinity.
Dopamine (B1211576) Receptor Binding Affinity
Both chlorpromazine and trifluoperazine are potent antagonists of dopamine receptors, which is central to their antipsychotic mechanism of action. Notably, trifluoperazine generally exhibits a higher affinity for D2-like receptors (D2, D3, and D4) compared to chlorpromazine.[1]
| Dopamine Receptor Subtype | Trifluoperazine (Ki, nM) | Chlorpromazine (Ki, nM) |
| D1 | 2.9 | 15 |
| D2 | 1.4 | 3.5 |
| D3 | 3.8 | 7.5 |
| D4 | 0.7 | 5.5 |
Data compiled from various sources and may exhibit variability due to different experimental conditions.[1]
Adrenergic, Serotonin, Histamine (B1213489), and Muscarinic Receptor Binding Affinity
The affinity of these drugs for other receptors contributes to their broader pharmacological effects and side-effect profiles, such as sedation, hypotension, and anticholinergic effects.[2] Chlorpromazine is known to have a high affinity for muscarinic, histamine H1, and alpha-1 adrenergic receptors.[2] Both drugs are significantly more potent at alpha-1 than at alpha-2 adrenergic receptors.[3]
| Receptor Subtype | Trifluoperazine (Ki, nM) | Chlorpromazine (Ki, nM) |
| Adrenergic | ||
| Alpha-1 | Potent Antagonist | Potent Antagonist |
| Alpha-2 | Weak Antagonist | Weak Antagonist |
| Serotonin | ||
| 5-HT2A | Data not available | Potent Antagonist |
| Histamine | ||
| H1 | Data not available | Potent Antagonist |
| Muscarinic | ||
| M1 | Data not available | Potent Antagonist |
Qualitative and quantitative data are based on available literature. Direct comparative Ki values for all receptors were not consistently available in a single source.
In Vitro Cytotoxicity
The cytotoxic effects of chlorpromazine and trifluoperazine have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Assay | Trifluoperazine (LC50, µM) | Chlorpromazine (LC50, µM) |
| Undifferentiated SH-SY5Y | Cytotoxicity | 6 | 5 |
| ATRA-differentiated SH-SY5Y | Cytotoxicity | 12 | 10.5 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these drugs and a general workflow for in vitro efficacy testing.
Caption: Dopamine Receptor Signaling Pathways.
Caption: General Experimental Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of chlorpromazine and trifluoperazine for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)
-
Radioligand specific to the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
Unlabeled chlorpromazine and trifluoperazine
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare serial dilutions of unlabeled chlorpromazine and trifluoperazine in assay buffer. Prepare the radioligand at a concentration at or below its Kd value in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the appropriate dilution of the unlabeled drug (chlorpromazine or trifluoperazine), the radioligand, and the cell membrane preparation to each well. For determining non-specific binding, use a high concentration of an unlabeled ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding by rapid vacuum filtration through the filter plates. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the unlabeled drug to generate a competition curve.
-
Determine the IC50 value (the concentration of unlabeled drug that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Alamar Blue (Resazurin) Cytotoxicity Assay
This assay measures cell viability by quantifying the metabolic activity of cells.
Materials:
-
Cells cultured in a 96-well plate
-
Chlorpromazine and trifluoperazine solutions
-
Alamar Blue reagent
-
Fluorescence or absorbance microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of chlorpromazine or trifluoperazine and include untreated control wells.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Addition of Alamar Blue: Add Alamar Blue reagent to each well (typically 10% of the culture volume).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis:
-
Correct for background fluorescence/absorbance from wells with media and Alamar Blue but no cells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log concentration of the drug to determine the LC50 value.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells cultured in a 96-well plate
-
Chlorpromazine and trifluoperazine solutions
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (for maximum LDH release control)
-
Absorbance microplate reader
Procedure:
-
Cell Plating and Treatment: Follow steps 1-3 of the Alamar Blue assay protocol. Include wells for a vehicle control, a positive control for maximum LDH release (treated with lysis buffer), and a background control (medium only).
-
Sample Collection: After the incubation period, centrifuge the plate (if cells are in suspension) or carefully collect the supernatant from each well.
-
Assay Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) with a reference wavelength (e.g., 680 nm).
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100.
-
Plot the percentage of cytotoxicity against the log concentration of the drug to determine the LC50 value.
-
References
A Cross-Validation of Chlorpromazine's Effects with Other Phenothiazines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of chlorpromazine (B137089) with other key phenothiazine (B1677639) derivatives, including thioridazine, fluphenazine (B1673473), and trifluoperazine (B1681574). By presenting quantitative data on receptor binding affinities, summarizing clinical efficacy and side-effect profiles from comparative trials, and detailing relevant experimental protocols, this document aims to be an objective resource for informed decision-making in research and development.
Comparative Receptor Binding Affinities
The therapeutic and side-effect profiles of phenothiazines are largely determined by their binding affinities to a range of neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of chlorpromazine and other selected phenothiazines. A lower Ki value indicates a higher binding affinity.
| Receptor | Chlorpromazine (Ki, nM) | Thioridazine (Ki, nM) | Fluphenazine (Ki, nM) | Trifluoperazine (Ki, nM) | Prochlorperazine (Ki, nM) |
| Dopamine Receptors | |||||
| D1 | 73 | 110 | - | 2.9 | - |
| D2 | 0.55 | 10 | - | 1.4 | Potent Antagonist |
| D3 | 1.2 | 7.9 | - | 3.8 | - |
| D4 | 9.7 | 9.8 | - | 0.7 | - |
| Serotonin Receptors | |||||
| 5-HT1A | - | - | - | 200 | - |
| 5-HT2A | 9.7 | 15.2 | - | 2.5 | - |
| 5-HT2C | - | - | - | 20 | - |
| Histamine (B1213489) Receptors | |||||
| H1 | 1.1 | 10 | - | - | - |
| Muscarinic Receptors | |||||
| M1 | 10 | 14 | - | - | - |
| Adrenergic Receptors | |||||
| Alpha-1 | 3.1 | 10 | - | - | - |
Note: Missing values (-) indicate that reliable data was not found in the surveyed literature. "Potent Antagonist" indicates high affinity without a specific Ki value reported in the available sources.[1]
Clinical Efficacy and Side-Effect Profile: A Comparative Overview
Direct head-to-head clinical trial data for a wide range of phenothiazines is limited, with many systematic reviews grouping them into potency classes (e.g., low-potency vs. high-potency).[2][3][4] However, the available evidence from comparative studies and reviews provides valuable insights into their relative performance.
Antipsychotic Efficacy
Systematic reviews suggest that there are no clear differences in the overall efficacy for treating the symptoms of schizophrenia between different phenothiazines when used at equipotent doses.[2][5] A meta-analysis comparing chlorpromazine to 43 other antipsychotics found no statistically significant efficacy differences for the majority of the drugs.[6] However, the quality of much of the older clinical trial evidence is considered low by modern standards.[2][3]
Side-Effect Profiles
The side-effect profiles of phenothiazines are closely linked to their receptor binding affinities and can vary significantly between individual drugs.
| Side Effect | Chlorpromazine | Thioridazine | Fluphenazine | Trifluoperazine |
| Extrapyramidal Symptoms (EPS) | Moderate | Low | High | High |
| Sedation | High | High | Low | Low |
| Anticholinergic Effects | Moderate | High | Low | Low |
| Orthostatic Hypotension | High | High | Low | Low |
| Weight Gain | Moderate | Moderate | Low | Low |
Key Findings from Comparative Studies:
-
Extrapyramidal Symptoms (EPS): High-potency phenothiazines like fluphenazine and trifluoperazine are more likely to cause EPS compared to low-potency agents like chlorpromazine and thioridazine.[4][5] One review found that trifluoperazine was more likely to cause extrapyramidal side effects than low-potency antipsychotics such as chlorpromazine.[5] Similarly, fluphenazine was associated with a higher incidence of akathisia, dystonia, and parkinsonism compared to low-potency phenothiazines.[4]
-
Sedation and Anticholinergic Effects: Low-potency phenothiazines, with their higher affinity for histamine H1 and muscarinic M1 receptors, are more sedating and have more pronounced anticholinergic side effects (e.g., dry mouth, constipation, blurred vision) than high-potency agents.[1][7]
-
Cardiovascular Effects: Thioridazine has been associated with a higher risk of cardiac side effects, including QTc interval prolongation, compared to other phenothiazines.[7]
Experimental Protocols
Radioligand Receptor Binding Assay
This in vitro technique is used to determine the binding affinity of a drug to a specific receptor.
Objective: To quantify the affinity of a test compound (e.g., a phenothiazine) for a target receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., from transfected cell lines or brain tissue).
-
Radioligand (a molecule with a radioactive isotope that binds specifically to the target receptor).
-
Test compound (unlabeled drug).
-
Incubation buffer.
-
Filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes in the incubation buffer.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through filter plates. The filters trap the cell membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Clinical Assessment of Extrapyramidal Symptoms (EPS)
Standardized rating scales are used in clinical trials to objectively measure the severity of drug-induced movement disorders.
Objective: To systematically assess and quantify the presence and severity of EPS in patients receiving antipsychotic medication.
Commonly Used Scales:
-
Simpson-Angus Scale (SAS): Used to measure drug-induced parkinsonism. It assesses rigidity, tremor, and akinesia.
-
Barnes Akathisia Rating Scale (BARS): A specific scale to assess the subjective and objective signs of akathisia (a state of motor restlessness).
-
Abnormal Involuntary Movement Scale (AIMS): Used to assess the severity of tardive dyskinesia, which involves involuntary, repetitive body movements.
General Procedure:
-
Baseline Assessment: A baseline assessment is conducted before the initiation of antipsychotic treatment to document any pre-existing movement disorders.
-
Regular Monitoring: Patients are assessed at regular intervals throughout the clinical trial (e.g., weekly or bi-weekly).
-
Standardized Examination: A trained clinician conducts a standardized neurological examination, observing the patient at rest and during specific movements as required by the particular scale.
-
Patient Interview: The clinician interviews the patient about their subjective experience of restlessness, muscle stiffness, or involuntary movements.
-
Scoring: The clinician scores the patient's symptoms based on the specific criteria of each rating scale.
-
Data Analysis: The scores are statistically analyzed to compare the incidence and severity of EPS between different treatment groups.
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway Antagonism by Phenothiazines.
Caption: Experimental Workflow for a Radioligand Receptor Binding Assay.
Caption: Clinical Workflow for the Assessment of Extrapyramidal Symptoms.
References
- 1. benchchem.com [benchchem.com]
- 2. cochranelibrary.com [cochranelibrary.com]
- 3. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluphenazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoperazine for schizophrenia | Cochrane [cochrane.org]
- 6. Chlorpromazine versus every other antipsychotic for schizophrenia: a systematic review and meta-analysis challenging the dogma of equal efficacy of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Radioreceptor Assay vs. HPLC for Chlorpromazine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chlorpromazine (B137089) (CPZ) is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. Two prominent analytical techniques, the radioreceptor assay (RRA) and high-performance liquid chromatography (HPLC), have been widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.
The choice between a functional assay like RRA and a separative technique like HPLC depends on the specific question being addressed. RRA provides a measure of the total biological activity of the drug and its active metabolites, which may be more clinically relevant. In contrast, HPLC offers high specificity for the parent drug, allowing for precise pharmacokinetic modeling and stability studies.
A key finding in comparative studies is that dopamine-blocking activity, as measured by RRA in serum samples from patients receiving chlorpromazine, was found to be 1.85 to 9.1 times higher than the serum chlorpromazine level measured by HPLC.[1] This discrepancy is attributed to the fact that RRA measures the parent drug as well as its pharmacologically active metabolites, while HPLC specifically quantifies the parent chlorpromazine. The correlation between the two methods has been reported to be 0.75.[1]
At a Glance: Performance Comparison
To facilitate a direct comparison, the following table summarizes the key quantitative performance parameters for both Radioreceptor Assay and HPLC in the context of chlorpromazine quantification.
| Parameter | Radioreceptor Assay (RRA) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Competitive binding of chlorpromazine and a radiolabeled ligand to dopamine (B1211576) D2 receptors. | Separation of chlorpromazine from other compounds based on its physicochemical properties, followed by detection. |
| Specificity | Measures parent drug and active metabolites that bind to the target receptor. | Highly specific for the parent drug; can be adapted to measure specific metabolites. |
| Sensitivity | High, capable of detecting low concentrations of biologically active substances. | High, with Limits of Detection (LOD) reported as low as 0.08 ng/mL and Limits of Quantification (LOQ) of 0.25 ng/mL in certain methods. |
| Linearity | Generally exhibits a sigmoidal dose-response curve. | Excellent, with a wide linear range often reported (e.g., 0.15–400 ng/mL). |
| Precision | Subject to variability inherent in biological assays. | High, with Relative Standard Deviations (RSD) typically below 7%. |
| Accuracy | Reflects the total biological activity, which may not directly correlate with the concentration of the parent drug. | High, with recovery rates often exceeding 90%. |
| Cost | Can be more expensive due to the use of radiolabeled compounds and specialized equipment. | Generally more cost-effective for routine analysis. |
| Throughput | Can be adapted for high-throughput screening. | Can be automated for high-throughput analysis. |
Delving into the Methodologies: Experimental Protocols
Radioreceptor Assay (RRA) for Chlorpromazine
The radioreceptor assay for chlorpromazine is based on the principle of competitive binding to dopamine D2 receptors. The assay measures the ability of chlorpromazine in a sample to compete with a fixed amount of a radiolabeled D2 receptor antagonist (e.g., [³H]-spiperone) for binding to a preparation of dopamine D2 receptors.
Materials:
-
Dopamine D2 receptor preparation (e.g., from rat striatum or recombinant cell lines)
-
Radiolabeled D2 antagonist (e.g., [³H]-spiperone)
-
Unlabeled chlorpromazine standard
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation: A mixture containing the D2 receptor preparation, the radiolabeled ligand, and either the chlorpromazine standard or the unknown sample is incubated to allow binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of inhibition of radioligand binding versus the concentration of the unlabeled chlorpromazine standard. The concentration of chlorpromazine in the unknown samples is then determined by interpolating their percentage of inhibition from the standard curve.
High-Performance Liquid Chromatography (HPLC) for Chlorpromazine
HPLC is a powerful technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For chlorpromazine quantification, reversed-phase HPLC with UV or mass spectrometric detection is commonly used.
Materials:
-
HPLC system (pump, injector, column, detector)
-
Reversed-phase C18 column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer like ammonium (B1175870) acetate)
-
Chlorpromazine standard
-
Internal standard (e.g., promazine)
-
Sample preparation reagents (e.g., for protein precipitation or liquid-liquid extraction)
Procedure:
-
Sample Preparation: Biological samples (e.g., plasma, serum) are pre-treated to remove interfering substances. This may involve protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: A specific volume of the prepared sample is injected into the HPLC system. The mobile phase carries the sample through the C18 column, where chlorpromazine and other components are separated based on their hydrophobicity.
-
Detection: As chlorpromazine elutes from the column, it is detected by a UV detector (typically at a wavelength of 254 nm) or a mass spectrometer.
-
Quantification: The concentration of chlorpromazine is determined by comparing the peak area of chlorpromazine in the sample to the peak area of a known concentration of the chlorpromazine standard. An internal standard is often used to correct for variations in sample preparation and injection volume.
Visualizing the Processes
To better understand the underlying principles and workflows, the following diagrams illustrate the signaling pathway relevant to the radioreceptor assay and the experimental workflows for both RRA and HPLC.
Caption: Antagonistic action of chlorpromazine on the dopamine D2 receptor signaling pathway.
Caption: Comparative experimental workflows of Radioreceptor Assay and HPLC.
Conclusion
Both the radioreceptor assay and HPLC are valuable tools for the quantification of chlorpromazine, each with its own set of advantages and limitations. The RRA provides a measure of the total dopaminergic blockade, encompassing the parent drug and its active metabolites, which can be highly relevant for clinical and pharmacological studies. However, its specificity is lower than that of HPLC. In contrast, HPLC offers excellent specificity for the parent drug, making it the method of choice for pharmacokinetic studies that require precise determination of the parent compound's concentration-time profile, as well as for quality control in pharmaceutical manufacturing. The selection of the most suitable method will ultimately depend on the specific research question, the required level of specificity, and the available resources.
References
Assessing the Neuroprotective Effects of Chlorpromazine Against Excitotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective effects of chlorpromazine (B137089) (CPZ) against excitotoxicity, benchmarked against other relevant neuroprotective agents. Excitotoxicity, the pathological process by which excessive stimulation by neurotransmitters such as glutamate (B1630785) leads to neuronal damage and death, is a key mechanism in various neurological disorders. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer an objective assessment of chlorpromazine's potential as a neuroprotective agent.
Comparative Efficacy of Neuroprotective Agents
Chlorpromazine demonstrates neuroprotective properties through a multi-faceted mechanism of action. While direct head-to-head comparative studies in glutamate-induced excitotoxicity models are limited, data from related neurotoxic insults such as hypoxia and ethanol-induced apoptosis provide valuable insights. The following tables summarize the available quantitative data for chlorpromazine and compare it with established neuroprotective drugs, memantine (B1676192) and riluzole (B1680632), in relevant experimental paradigms.
| Compound | Model System | Concentration | Key Finding | Percentage Effect |
| Chlorpromazine | Hypoxia in rat hippocampal slices | 7 µM | Recovery of synaptic transmission | ~50% |
| Hypoxia in rat hippocampal slices | 70 µM | Recovery of synaptic transmission | ~100%[1] | |
| Memantine | Glutamate-induced excitotoxicity in dissociated cortical neurons | 50 µM | Prevention of loss of neuronal activity synchronization | Complete prevention[2][3] |
| Riluzole | Glutamate-induced excitotoxicity in motoneuron-enriched cultures | Not specified | Reduction of glutamate neurotoxicity | Significant, dose-dependent[4] |
Table 1: Comparison of the neuroprotective efficacy of Chlorpromazine, Memantine, and Riluzole in in vitro models of neuronal injury.
| Compound | Model System | Dosage | Key Finding | Percentage Effect |
| Chlorpromazine | Ethanol-induced apoptosis in developing rat brain (in vivo) | 10 mg/kg | Reduction in TUNEL-positive (apoptotic) cells in the cortex | Significant decrease |
| Ethanol-induced apoptosis in developing rat brain (in vivo) | 20 mg/kg | Reduction in TUNEL-positive (apoptotic) cells in the cortex | Further significant decrease | |
| Memantine | Traumatic brain injury in rats (in vivo) | 10 mg/kg & 20 mg/kg | Prevention of neuronal loss in hippocampal CA2 and CA3 regions | Significant prevention |
| Riluzole | NMDA-induced seizures in rats (in vivo) | 5 mg/kg & 7.5 mg/kg | Reduction in seizure severity | Significant reduction[5] |
Table 2: Comparison of the neuroprotective efficacy of Chlorpromazine, Memantine, and Riluzole in in vivo models of neuronal injury.
Mechanisms of Neuroprotection
Chlorpromazine's neuroprotective effects against excitotoxicity are attributed to its influence on several key signaling pathways. The primary mechanisms include:
-
Modulation of NMDA Receptors: Chlorpromazine has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors, which are primary mediators of excitotoxic neuronal death. It appears to interact with a site within the ion channel of the NMDA receptor complex, thereby reducing the excessive influx of calcium ions (Ca2+) that triggers downstream apoptotic cascades.[6] This inhibitory effect is more pronounced on NMDA receptors that exhibit fast and profound desensitization.
-
Regulation of Intracellular Calcium Homeostasis: Excitotoxicity is characterized by a massive and sustained increase in intracellular calcium levels. Chlorpromazine has been demonstrated to reduce this pathological calcium influx.[1] It also inhibits store-operated calcium entry (SOCE), a process that contributes to replenishing intracellular calcium stores and can be dysregulated during excitotoxicity.[7]
-
Anti-inflammatory Properties: Neuroinflammation is a critical component of excitotoxic neuronal damage. Chlorpromazine exhibits anti-inflammatory effects by inhibiting the activation of microglia, the resident immune cells of the central nervous system.[8] It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF).[9]
Signaling Pathways
The neuroprotective action of chlorpromazine against excitotoxicity involves a complex interplay of signaling pathways that ultimately converge on the inhibition of neuronal apoptosis and the reduction of neuroinflammation.
Caption: Chlorpromazine's multifaceted mechanism of action against excitotoxicity.
Experimental Protocols
The following is a representative experimental protocol for assessing the neuroprotective effects of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.
1. Primary Neuronal Culture Preparation:
-
Cortical neurons are isolated from embryonic day 18 (E18) rat or mouse brains.
-
The cortical tissue is dissected and enzymatically dissociated (e.g., using trypsin).
-
Cells are plated on poly-D-lysine-coated culture plates or coverslips at a suitable density.
-
Neurons are maintained in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cultures are typically used for experiments after 7-14 days in vitro to allow for maturation.
2. Induction of Excitotoxicity:
-
On the day of the experiment, the culture medium is replaced with a balanced salt solution (e.g., Hank's Balanced Salt Solution, HBSS).
-
Excitotoxicity is induced by exposing the neurons to a specific concentration of L-glutamate (e.g., 10-100 µM) for a defined period (e.g., 15-30 minutes).
-
The optimal concentration and duration of glutamate exposure should be determined empirically to induce significant but sub-maximal cell death (around 50%).
3. Drug Treatment:
-
To assess neuroprotection, cells are pre-incubated with various concentrations of the test compound (e.g., chlorpromazine) for a specific duration (e.g., 1-24 hours) before the glutamate insult.
-
Control wells receive the vehicle (the solvent used to dissolve the drug) at the same concentration.
4. Assessment of Neuroprotection:
-
Following the glutamate exposure, the excitotoxic medium is removed, and the cells are washed and returned to their original culture medium (which may or may not contain the test compound).
-
Cell viability and neuronal death are assessed 24 hours after the insult using various assays:
-
LDH Assay: Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is measured as an indicator of cell death.
-
MTT Assay: The metabolic activity of viable cells is quantified by their ability to reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a colored formazan (B1609692) product.
-
Live/Dead Staining: Fluorescent dyes such as calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) are used to visualize and quantify viable and dead cells.
-
Immunocytochemistry: Staining for neuronal markers (e.g., NeuN or MAP2) and apoptosis markers (e.g., cleaved caspase-3) can provide more specific information about neuronal survival and the mode of cell death.
-
Caption: A typical workflow for an in vitro excitotoxicity assay.
Conclusion
Chlorpromazine demonstrates promising neuroprotective potential against excitotoxicity through its multifaceted mechanism of action, which includes the modulation of NMDA receptors, regulation of intracellular calcium, and anti-inflammatory effects. While direct comparative data with other neuroprotective agents in specific excitotoxicity models is still emerging, the available evidence suggests that chlorpromazine warrants further investigation as a therapeutic candidate for neurological disorders with an excitotoxic component. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for future research in this area.
References
- 1. Chlorpromazine protects brain tissue in hypoxia by delaying spreading depression-mediated calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effect of riluzole on excitatory amino acid-mediated neurotoxicity in motoneuron-enriched cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential effects of chlorpromazine on ionotropic glutamate receptors in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chlorpromazine inhibits store-operated calcium entry and subsequent noradrenaline secretion in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage‐gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activities of chlorpromazine involved in the inhibition of tumour necrosis factor production in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]
Differential Effects of Chlorpromazine on Cancer Cell Lines vs. Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chlorpromazine (B137089) (CPZ), a phenothiazine (B1677639) derivative and a first-generation antipsychotic, has demonstrated potent anti-cancer properties in a variety of cancer cell lines. Its repurposing as an anti-neoplastic agent is an area of active investigation. This guide provides a comparative analysis of the effects of chlorpromazine on cancer cell lines versus primary neurons, focusing on cytotoxicity, apoptosis, and key signaling pathways. The data presented herein is a synthesis of findings from multiple studies and is intended to provide a comprehensive overview for research and drug development purposes.
Cytotoxicity: A Differential Response
| Cell Type | Assay | Chlorpromazine Concentration (µM) | Effect | Reference |
| Glioblastoma (U251, TMZ-resistant) | MTT Assay | 13 | IC50 | [1] |
| Glioblastoma (Anchorage-dependent) | Viability Assay | 10 | IC50 (48h) | [2] |
| Glioblastoma (Neurospheres) | Viability Assay | 16 | IC50 (48h) | [2] |
| Colon Carcinoma (HCT116) | Proliferation Assay | 5 - 7 | IC50 | [1] |
| Oral Cancer Cells | Proliferation Assay | ~20 | IC50 | [1] |
| Leukemic Cells | Viability Assay | 1 - 40 | Minimal cytotoxicity at clinically relevant doses | [1] |
| Primary Cortical Neurons | Not specified | Not specified | Neuroprotective against ethanol-induced apoptosis | [3] |
| Primary Neurons | Not specified | High concentrations | Neurotoxic, leading to mitochondrial dysfunction and apoptosis | [4] |
| Non-cancer neuro-ectodermal cell line (RPE-1) | Viability Assay | Higher than GBM cells | Less sensitive to CPZ-induced cytotoxicity | [5] |
Apoptosis Induction: A Tale of Two Cell Types
Chlorpromazine induces apoptosis in numerous cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In contrast, the effect of chlorpromazine on primary neurons is more nuanced, with some studies reporting a neuroprotective effect against apoptosis triggered by other stimuli, while others indicate apoptosis induction at high concentrations.
| Cell Type | Assay | Chlorpromazine Concentration | Key Findings | Reference |
| Oral Cancer Cells | Flow Cytometry, Western Blot | Not specified | Induction of apoptosis via extrinsic and intrinsic pathways. | [6] |
| Colorectal Cancer Cells | Not specified | Not specified | Induction of mitochondria-dependent intrinsic apoptosis. | [7] |
| Leukemic Cells | Not specified | Not specified | Selective induction of apoptosis compared to normal lymphocytes. | |
| Developing Rat Brain (in vivo) | TUNEL Assay, Western Blot | 5, 10, 20 mg/kg (pretreatment) | Dose-dependent protection against ethanol-induced apoptosis. | [3] |
| Primary Neurons | Not specified | High concentrations | Induction of the intrinsic apoptotic pathway. | [4] |
Signaling Pathways: Divergent Mechanisms of Action
Chlorpromazine modulates several key signaling pathways implicated in cell survival, proliferation, and death. The effects on these pathways appear to differ significantly between cancer cells and primary neurons, underpinning its differential activity.
PI3K/AKT/mTOR Pathway
In multiple cancer cell lines, chlorpromazine inhibits the pro-survival PI3K/AKT/mTOR pathway, leading to cell cycle arrest, apoptosis, and autophagy.[6][8][9] While the direct effect of chlorpromazine on this pathway in primary neurons is less clear, the PI3K/AKT/mTOR pathway is known to be crucial for neuronal survival and plasticity, suggesting that its inhibition could be a mechanism of neurotoxicity at higher concentrations.
MAPK Pathway
The effect of chlorpromazine on the MAPK pathway is cell-type dependent. In some cancer cells, such as Ewing sarcoma, CPZ decreases ERK1/2 phosphorylation, leading to reduced proliferation and increased apoptosis.[1] Conversely, in C6 glioma cells and human colorectal cancer cells, CPZ has been shown to increase JNK and ERK1/2 phosphorylation, which contributes to its anti-tumor effect.[1] In the context of the central nervous system, chlorpromazine's modulation of MAPK signaling is implicated in its neuroinflammatory and neuroprotective effects.
YAP Signaling
Chlorpromazine has been shown to suppress the oncogenic YAP signaling pathway in breast cancer cells. This leads to a reduction in cancer stem cell properties and chemoresistance. The role of YAP signaling in primary neurons in response to chlorpromazine has not been extensively studied.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of chlorpromazine on cancer cell lines and primary neurons.
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of chlorpromazine concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
TUNEL Assay for Apoptosis Detection
Objective: To visualize and quantify apoptosis-associated DNA fragmentation in chlorpromazine-treated cells.
Methodology:
-
Sample Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent solution (e.g., 0.1% Triton X-100 in PBS).
-
TUNEL Reaction: Incubate the fixed and permeabilized cells with a TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) for 1-2 hours at 37°C.
-
Detection:
-
For BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.
-
For directly labeled dUTPs, proceed to visualization.
-
-
Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of TUNEL-positive cells.
Western Blotting for Signaling Protein Analysis
Objective: To analyze the effect of chlorpromazine on the phosphorylation status and expression levels of key signaling proteins.
Methodology:
-
Cell Lysis: After treatment with chlorpromazine, wash the cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Differential effects of Chlorpromazine on signaling pathways in cancer cells versus primary neurons.
Caption: Experimental workflow for comparing the effects of Chlorpromazine on cancer cells and primary neurons.
References
- 1. Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorpromazine induces cytotoxic autophagy in glioblastoma cells via endoplasmic reticulum stress and unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorpromazine, an antipsychotic agent, induces G2/M phase arrest and apoptosis via regulation of the PI3K/AKT/mTOR-mediated autophagy pathways in human oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antipsychotic agent chlorpromazine induces autophagic cell death by inhibiting the Akt/mTOR pathway in human U-87MG glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K-AKT/mTOR Signaling in Psychiatric Disorders: A Valuable Target to Stimulate or Suppress? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage‐gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of Chlorpromazine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolic stability of the archetypal phenothiazine, chlorpromazine (B137089), and its structural analogs. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall therapeutic efficacy and safety. This document summarizes key experimental data and provides detailed methodologies to support further research and development in this area.
Comparative Metabolic Stability Data
The in vitro metabolic stability of a compound is a critical parameter in drug discovery, providing insights into its persistence in a biological system. Key metrics include the half-life (t½), the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the intrinsic activity of metabolic enzymes towards the compound.
| Compound | Chemical Structure | In Vitro Half-Life (t½, min) | In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolizing Enzymes |
| Chlorpromazine | 2-chloro-10-(3-(dimethylamino)propyl)phenothiazine | Data not available | Data not available | CYP1A2, CYP2D6, CYP3A4 |
| Promazine | 10-(3-(dimethylamino)propyl)phenothiazine | Data not available | Data not available | CYP1A2, CYP2C19, CYP3A4 |
| Triflupromazine | 10-(3-(dimethylamino)propyl)-2-(trifluoromethyl)phenothiazine | Data not available | Data not available | |
| Perphenazine | 2-chloro-10-(3-(4-(2-hydroxyethyl)piperazin-1-yl)propyl)phenothiazine | Data not available | Data not available | CYP2D6 |
| Prochlorperazine | 2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | Data not available | Data not available | CYP2D6, CYP3A4 |
| Thioridazine | 10-[2-(1-methyl-2-piperidyl)ethyl]-2-methylthiophenothiazine | Data not available | Data not available | CYP2D6, CYP1A2, CYP3A4 |
Note: The primary metabolizing enzymes listed are based on available literature and may not be exhaustive. The lack of standardized, publicly available quantitative data highlights a significant gap in the comparative understanding of the metabolic stability of these important antipsychotic agents.
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a typical procedure for determining the in vitro metabolic stability of a test compound using pooled human liver microsomes.[1][2]
1. Materials and Reagents:
-
Test compounds (Chlorpromazine and its analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)
2. Preparation of Solutions:
-
Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions in a suitable organic solvent (e.g., DMSO).
-
Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in the incubation mixture. The final concentration of the organic solvent should be less than 1%.
-
Microsomal Suspension: Thaw pooled human liver microsomes on ice and dilute with cold 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
3. Incubation Procedure:
-
Pre-warm the microsomal suspension and the test compound working solutions to 37°C in a shaking water bath for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the microsomal and test compound mixture.
-
The final incubation volume is typically 200 µL.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.[2]
-
Immediately terminate the reaction by adding the aliquot to a quenching solution (e.g., 100 µL of ice-cold acetonitrile containing an internal standard).
4. Sample Analysis:
-
Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the in vitro intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume (µL) / Microsomal Protein Amount (mg))
Experimental Workflow Diagram
The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.
Caption: Workflow for an in vitro metabolic stability assay.
References
Validating Chlorpromazine-Induced Autophagy: A Comparative Guide to Beclin-1 siRNA Knockdown and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating chlorpromazine-induced autophagy, with a primary focus on the use of Beclin-1 small interfering RNA (siRNA) knockdown. We will objectively compare its performance against other widely accepted techniques, supported by experimental data, and provide detailed protocols for key experiments.
Introduction to Autophagy and its Validation
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a wide range of diseases, including cancer and neurodegenerative disorders.[1] Chlorpromazine (B137089) (CPZ), a conventional antipsychotic medication, has been shown to induce autophagy, a discovery that has opened new avenues for its potential therapeutic applications.[2][3]
Accurate validation of autophagic induction is crucial. A static measurement of autophagy markers, such as the accumulation of microtubule-associated protein 1 light chain 3-II (LC3-II), can be misleading as it may reflect either an increase in autophagosome formation or a blockage in their subsequent degradation.[1] Therefore, it is essential to measure "autophagic flux," which represents the entire process from autophagosome formation to their fusion with lysosomes and degradation of their contents.
This guide will explore the use of Beclin-1 siRNA knockdown as a specific method to validate the role of the canonical autophagy pathway in chlorpromazine's effects and compare it with other robust methods for measuring autophagic flux.
Validating Chlorpromazine-Induced Autophagy with Beclin-1 siRNA Knockdown
Beclin-1 is a key protein in the initiation of autophagy, acting as a platform for the assembly of the Class III phosphatidylinositol 3-kinase (PI3KC3) complex.[4] Knockdown of Beclin-1 expression using siRNA provides a specific approach to inhibit autophagy and thereby validate whether the observed effects of a compound like chlorpromazine are indeed autophagy-dependent. Studies have shown that chlorpromazine-induced autophagy is a Beclin-1-dependent pathway.[3]
Quantitative Data Summary: Beclin-1 siRNA Knockdown
The following table summarizes representative data on the efficacy of Beclin-1 siRNA knockdown and its impact on autophagy markers.
| Parameter | Control | Non-Specific siRNA | Beclin-1 siRNA | Reference |
| Beclin-1 mRNA Expression | 100% | ~90.8% | ~14.3% | [5] |
| Beclin-1 Protein Expression | 100% | ~53.4% | ~34.3% | [5] |
| LC3-II Conversion (under basal conditions) | Baseline | No significant change | Significant decrease | [6][7] |
| CPZ-Induced LC3-II Accumulation | Increased | Increased | Prevented | [3] |
Experimental Workflow: Beclin-1 siRNA Knockdown Validation
Caption: Workflow for validating CPZ-induced autophagy using Beclin-1 siRNA.
Alternative Methods for Validating Autophagic Flux
While Beclin-1 knockdown is a valuable tool, a multi-faceted approach is recommended for robust validation of autophagy. Here, we compare it with other standard methods.
LC3 Turnover Assay using Lysosomal Inhibitors
This is considered the "gold standard" for measuring autophagic flux.[8] It involves treating cells with the autophagy-inducing agent (chlorpromazine) in the presence or absence of a lysosomal inhibitor, such as bafilomycin A1 or chloroquine (B1663885). These inhibitors block the degradation of autophagosomes, leading to an accumulation of LC3-II.[1] A greater increase in LC3-II levels in the presence of the inhibitor compared to its absence indicates a functional autophagic flux.[1]
Tandem Fluorescent-Tagged LC3 (mRFP-GFP-LC3) Assay
This method provides a visual and quantitative measure of autophagic flux.[9][10] Cells are transfected with a plasmid expressing LC3 fused to both a pH-sensitive fluorescent protein (like GFP) and a pH-stable one (like mRFP). In non-acidic autophagosomes, both proteins fluoresce, resulting in yellow puncta.[9] Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, leaving only the red fluorescence of mRFP.[9] An increase in red puncta (or the ratio of red to yellow puncta) signifies increased autophagic flux.
Knockdown of Other Core Autophagy Genes (e.g., ATG5, ATG7)
Similar to Beclin-1, ATG5 and ATG7 are essential for autophagosome formation.[11][12] Knockdown of these genes also inhibits autophagy and can be used to validate the autophagic nature of an observed cellular response. This provides an alternative to Beclin-1 knockdown and helps to rule out off-target effects of a single siRNA.
p62/SQSTM1 Degradation Assay
p62, or sequestosome 1 (SQSTM1), is an autophagy receptor that binds to ubiquitinated cargo and is itself degraded during autophagy.[13] Therefore, a decrease in p62 protein levels, as measured by Western blot, can indicate an increase in autophagic flux. Conversely, an accumulation of p62 suggests impaired autophagy.
Comparative Analysis
The following table provides a comparative overview of the different methods for validating chlorpromazine-induced autophagy.
| Method | Principle | Advantages | Disadvantages |
| Beclin-1 siRNA Knockdown | Genetic inhibition of autophagy initiation | High specificity for the canonical autophagy pathway | Incomplete knockdown can lead to residual activity; potential off-target effects |
| LC3 Turnover Assay | Pharmacological blockage of autophagosome degradation | Gold standard for measuring autophagic flux; relatively straightforward | Lysosomal inhibitors can have side effects; requires careful titration |
| Tandem Fluorescent LC3 | pH-dependent fluorescence to distinguish autophagosomes and autolysosomes | Visual and quantitative measure of flux; suitable for high-throughput screening | Requires transfection and stable cell line generation; potential artifacts from overexpression |
| ATG5/ATG7 siRNA Knockdown | Genetic inhibition of autophagosome elongation | Confirms findings from Beclin-1 knockdown; high specificity | Similar disadvantages to Beclin-1 siRNA (incomplete knockdown, off-target effects) |
| p62 Degradation Assay | Measures degradation of an autophagy substrate | Simple Western blot analysis; complements LC3 data | p62 levels can be regulated by other pathways (e.g., transcription) |
Logical Comparison of Validation Methods
Caption: A logical flow for comprehensive autophagy validation.
Detailed Experimental Protocols
Protocol 1: Beclin-1 siRNA Transfection and Chlorpromazine Treatment
-
Cell Seeding: Seed cells (e.g., HEK293, U-87MG) in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
siRNA Transfection:
-
For each well, dilute 50-100 pmol of Beclin-1 siRNA or a non-targeting control siRNA into serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ 2000) in serum-free medium according to the manufacturer's instructions.[4]
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 4-6 hours, then replace the medium with complete growth medium.
-
-
Chlorpromazine Treatment: 24 to 48 hours post-transfection, treat the cells with the desired concentration of chlorpromazine (e.g., 10-50 µM) or vehicle control for the specified duration (e.g., 6-24 hours).[2]
-
Cell Lysis and Western Blotting:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on a 12-15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour.
-
Incubate with primary antibodies against Beclin-1, LC3, p62, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.
-
Protocol 2: LC3 Turnover Assay
-
Cell Seeding and Treatment: Seed cells as described above. Treat cells with four conditions:
-
Vehicle control
-
Chlorpromazine
-
Bafilomycin A1 (100-200 nM) or Chloroquine (50 µM) alone[14]
-
Chlorpromazine + Bafilomycin A1/Chloroquine
-
-
Incubation: The incubation time with the lysosomal inhibitor should be kept short (e.g., 2-4 hours) to avoid secondary effects. The chlorpromazine treatment can be initiated prior to or at the same time as the inhibitor.
-
Western Blotting: Lyse the cells and perform Western blotting for LC3 and a loading control as described in Protocol 1.
-
Analysis: Autophagic flux is determined by comparing the LC3-II levels in cells treated with chlorpromazine alone versus those treated with chlorpromazine and the lysosomal inhibitor. A significant increase in LC3-II in the co-treatment condition indicates a functional autophagic flux.
Chlorpromazine Signaling Pathway
Caption: Chlorpromazine's dual effect on autophagy signaling pathways.
Conclusion and Recommendations
Validating chlorpromazine-induced autophagy requires a rigorous and multi-pronged approach. While Beclin-1 siRNA knockdown is a powerful tool to demonstrate the dependence of the drug's effect on the core autophagy machinery, it should not be used in isolation.
For a comprehensive validation, we recommend the following strategy:
-
Initial Confirmation: Demonstrate the accumulation of LC3-II and degradation of p62 in response to chlorpromazine treatment via Western blot.
-
Measure Autophagic Flux: Employ the LC3 turnover assay with bafilomycin A1 or chloroquine to confirm that the observed LC3-II accumulation is due to increased autophagic flux and not a blockage of degradation.
-
Confirm Pathway Dependence: Use siRNA to knock down key autophagy genes (Beclin-1 and/or ATG5) to show that the effects of chlorpromazine on LC3-II and cell fate are reversed upon inhibition of the autophagy pathway.
-
Visualize the Process: If feasible, utilize the tandem mRFP-GFP-LC3 assay to visually and quantitatively confirm the induction of autophagic flux.
By combining these genetic and pharmacological approaches, researchers can confidently and accurately validate the role of autophagy in the mechanism of action of chlorpromazine and other novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorpromazine affects autophagy in association with altered Rag GTPase–mTORC1–TFEB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of inhibiting Beclin-1 expression on autophagy, proliferation and apoptosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Beclin-1 gene silencing on autophagy and apoptosis of the prostatic hyperplasia epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beclin 1 knockdown inhibits autophagic activation and prevents the secondary neurodegenerative damage in the ipsilateral thalamus following focal cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessing Autophagy in Microglia: A Two-Step Model to Determine Autophagosome Formation, Degradation, and Net Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Autophagy at Different Stages by ATG5 Knockdown and Chloroquine Supplementation Enhances Consistent Human Disc Cellular Apoptosis and Senescence Induction rather than Extracellular Matrix Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. proteolysis.jp [proteolysis.jp]
Safety Operating Guide
Proper Disposal of Chlorpromazine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Chlorpromazine Hydrochloride, ensuring compliance and minimizing risk.
Core Principles of this compound Disposal
This compound is a toxic substance that is fatal if inhaled and toxic if swallowed[1][2][3][4]. Therefore, strict adherence to disposal protocols is paramount. All waste must be handled in accordance with local, state, and federal regulations[5]. Under no circumstances should this compound or its containers be disposed of in household garbage or flushed down the toilet, as this can lead to environmental contamination[3][6].
Step-by-Step Disposal Procedures
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to avoid all personal contact, including inhalation[5].
-
Respiratory Protection: Wear approved respiratory protection. In case of inadequate ventilation, a self-contained breathing apparatus may be necessary[2][7].
-
Gloves: Wear chemically compatible, impermeable gloves[2][7].
-
Protective Clothing: Wear suitable protective clothing to prevent skin contact[2][7].
-
Eye Protection: Use safety glasses or goggles[4].
2. Handling and Preparation for Disposal:
-
Work in a well-ventilated area, preferably in a designated exhaust booth with an integrated air filter[6][7].
-
Avoid the formation of dust and aerosols[2][7]. If handling a powder, you may dampen it with water to prevent dusting before sweeping[5].
-
Do not eat, drink, or smoke when handling the product[3][4][7].
3. Spill Management: In the event of a spill, follow these procedures to contain and clean the area:
-
Evacuate personnel from the immediate area and move upwind[5].
-
Prevent further leakage or spillage if it is safe to do so[2][7]. Do not let the chemical enter drains[6][7].
-
Contain the spill with sand, earth, or vermiculite[5].
-
Collect the spilled material using a high-efficiency particulate air (HEPA) filter vacuum cleaner or by carefully sweeping and placing it into a suitable, labeled container for disposal[2][5][7].
-
Decontaminate and launder all protective clothing and equipment before storing and re-using[5].
4. Disposal of Unused or Waste this compound: The primary methods for the disposal of this compound are:
-
Incineration: Controlled incineration in a licensed chemical destruction plant with flue gas scrubbing is a recommended method[5][7].
-
Licensed Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option[5].
-
Licensed Waste Disposal Company: Entrust the disposal to a licensed waste disposal company that can handle toxic and hazardous materials[1].
5. Disposal of Contaminated Packaging:
-
Containers should be triple-rinsed (or the equivalent)[7]. The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, containers can be offered for recycling or reconditioning[7].
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill[5][7].
-
Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing[7].
Quantitative Data
No quantitative data for disposal procedures were found in the search results. The disposal guidelines are procedural and qualitative.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling Chlorpromazine Hydrochloride
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling Chlorpromazine Hydrochloride. Adherence to these guidelines is essential for minimizing exposure and ensuring a safe laboratory environment.
This compound is a potent pharmaceutical compound that requires careful handling to prevent occupational exposure.[1] The primary routes of exposure are inhalation, ingestion, and skin contact.[2] Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount. This guide outlines the necessary PPE, operational procedures, and disposal plans to be implemented.
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize the role of engineering controls. Whenever possible, this compound should be handled in a certified chemical fume hood or other ventilated enclosure to minimize the risk of aerosolization and inhalation of powders.[3]
Personal Protective Equipment (PPE) Specifications
The following table summarizes the recommended PPE for handling this compound, based on a thorough review of safety data sheets and chemical safety literature.
| Protection Type | Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety Goggles or Face Shield | Must conform to EN 166 (EU) or be NIOSH-approved (US).[2] Provides a barrier against splashes and airborne particles. A face shield offers broader protection and should be used when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is best practice to provide an extra layer of protection.[3] One safety data sheet specifies Nitrile rubber gloves with a minimum thickness of 0.11 mm, showing a breakthrough time of 480 minutes for splash contact with a specific product. However, glove performance can vary, so it is crucial to consult the manufacturer's specific chemical resistance data.[4] Always inspect gloves for damage before use and wash hands thoroughly after removal. |
| Skin and Body Protection | Laboratory Coat or Impervious Gown | A disposable, solid-front lab coat with tight-fitting cuffs is recommended, especially when handling powders.[3] For larger quantities or situations with a high risk of contamination, impervious clothing should be worn.[2] |
| Respiratory Protection | NIOSH-approved Respirator | For weighing and dispensing powders where aerosolization is likely, a full-face powered air-purifying respirator (PAPR) or a supplied-air respirator is essential.[3] In the absence of established occupational exposure limits, a conservative approach is necessary. For tasks with lower risk of aerosolization, a NIOSH-approved N100 or CEN-approved FFP3 particulate respirator may be sufficient.[3] |
Operational Plans: Step-by-Step Guidance
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to waste disposal.
A step-by-step workflow for the safe handling of this compound.
Disposal Plans: Managing Contaminated Materials
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
Unused/Expired Compound:
-
Do not dispose of down the drain or in general waste.[3]
-
Collect in a clearly labeled, sealed container.
-
Dispose of through a certified hazardous waste vendor.[3]
Contaminated PPE and Labware:
-
All disposable items that have come into contact with the compound should be considered contaminated.[3]
-
Carefully doff PPE to avoid self-contamination.
-
Place all contaminated items (gloves, lab coats, pipette tips, etc.) in a sealed bag or container labeled as hazardous waste.[3]
Aqueous Waste:
-
Collect all aqueous waste containing this compound in a sealed, labeled container.
-
Do not mix with other waste streams unless compatibility has been confirmed.[3]
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is necessary to contain the material and protect personnel.
A decision-making workflow for responding to a spill of this compound.
By implementing these comprehensive safety and logistical measures, research institutions can build a culture of safety and trust, ensuring the well-being of their personnel while advancing scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
